4-Bromo-6-methyl-1H-indazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methyl-1H-indazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5(9)7-6(3-4)11-12-8(7)10/h2-3H,1H3,(H3,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OECVNPHOPGPKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)C(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical properties of 4-Bromo-6-methyl-1H-indazol-3-amine
An In-depth Technical Guide to the Chemical Properties and Synthetic Strategies of 4-Bromo-6-methyl-1H-indazol-3-amine
Abstract: 4-Bromo-6-methyl-1H-indazol-3-amine represents a significant, albeit sparsely documented, member of the substituted indazole family—a class of heterocyclic compounds renowned for their versatile applications in medicinal chemistry.[1] This guide provides a comprehensive analysis of its anticipated chemical properties, plausible synthetic routes, and potential applications, particularly in the realm of drug discovery. By drawing parallels from structurally similar and well-characterized indazole derivatives, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge necessary for the synthesis, characterization, and strategic utilization of this promising chemical entity.
Indazole derivatives are a cornerstone in modern medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] The bicyclic system, composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" due to its ability to interact with a wide range of biological targets. The inclusion of an amine group at the 3-position and specific halogen and alkyl substitutions on the benzene ring, as seen in 4-Bromo-6-methyl-1H-indazol-3-amine, offers a versatile platform for developing highly specific and potent bioactive molecules. These compounds are particularly prominent as kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[2][3]
While specific literature on 4-Bromo-6-methyl-1H-indazol-3-amine is limited, its structural isomers and related analogs, such as 6-bromo-1-methyl-1H-indazol-3-amine and various other bromo-indazol-amines, have been more extensively studied.[4][5] This guide will leverage the available data on these related compounds to build a predictive but scientifically grounded profile of the target molecule.
Physicochemical and Structural Properties
The anticipated physicochemical properties of 4-Bromo-6-methyl-1H-indazol-3-amine are summarized in the table below. These values are estimated based on the known properties of structurally related indazole derivatives.
| Property | Predicted Value | Source/Basis for Prediction |
| CAS Number | Not explicitly found; Dihydrochloride salt is 2503201-91-8[6] | [6] |
| Molecular Formula | C₈H₈BrN₃ | Based on chemical structure |
| Molecular Weight | 226.07 g/mol | [3][7] |
| Appearance | Likely a solid (powder) | [8] |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | [3] |
| Melting Point | Not available; related compounds have melting points in the range of 146-240°C[8][9] | [8][9] |
| pKa | Estimated to have a basic pKa due to the 3-amino group and a weakly acidic pKa from the indazole N-H | General chemical principles |
Proposed Synthetic Pathways
Retrosynthetic Analysis and Proposed Forward Synthesis
A logical retrosynthetic approach would start by disconnecting the indazole ring, leading back to a functionalized benzonitrile.
Caption: Retrosynthetic analysis of 4-Bromo-6-methyl-1H-indazol-3-amine.
Step-by-Step Experimental Protocol (Proposed)
This proposed synthesis is based on the known reactions of related compounds.[10][11]
Step 1: Synthesis of 2-Amino-3-bromo-5-methylbenzonitrile This starting material can be synthesized from commercially available 2-amino-5-methylbenzonitrile via electrophilic bromination.
-
Dissolve 2-amino-5-methylbenzonitrile in a suitable solvent such as acetic acid or a chlorinated solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of N-Bromosuccinimide (NBS) or bromine in the same solvent.
-
Allow the reaction to stir at room temperature until completion, monitoring by TLC or LC-MS.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate), followed by extraction and purification by column chromatography.
Step 2: Formation of the Indazole Ring via Diazotization and Cyclization The formation of the 3-aminoindazole ring from an ortho-aminobenzonitrile can be achieved through reaction with a source of azide or hydrazine. A common method involves diazotization followed by cyclization.
-
Dissolve the 2-amino-3-bromo-5-methylbenzonitrile in an acidic aqueous medium (e.g., HCl).
-
Cool the solution to 0-5 °C.
-
Add a solution of sodium nitrite dropwise to form the diazonium salt.
-
To the in-situ generated diazonium salt, add a solution of sodium azide. This will likely form an intermediate ortho-azidobenzonitrile.
-
Gentle heating of the reaction mixture should induce cyclization to form the 3-aminoindazole ring.
-
Alternatively, reacting a suitably protected ortho-halobenzonitrile with hydrazine can also yield the 3-aminoindazole core.[10][11]
-
The final product, 4-Bromo-6-methyl-1H-indazol-3-amine, would then be isolated and purified, likely via recrystallization or column chromatography.
Caption: Proposed workflow for the synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine.
Spectral Characterization (Predicted)
The structural confirmation of synthesized 4-Bromo-6-methyl-1H-indazol-3-amine would rely on standard analytical techniques.[3]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl group protons, the amine protons, and the indazole N-H proton. The aromatic protons will likely appear as singlets or doublets in the downfield region (around 7.0-8.0 ppm). The methyl protons would be a singlet further upfield (around 2.0-2.5 ppm). The amine (NH₂) and indazole (NH) protons will be visible as broad singlets, and their chemical shifts can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR would confirm the presence of the eight distinct carbon atoms in the molecule, with the aromatic carbons appearing in the 110-150 ppm range and the methyl carbon appearing upfield.
-
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight (226.07 g/mol ). The isotopic pattern of bromine (approximately a 1:1 ratio of ⁷⁹Br and ⁸¹Br) would result in two major peaks in the mass spectrum, M+ and M+2, of nearly equal intensity.[12]
Chemical Reactivity and Potential Applications
The reactivity of 4-Bromo-6-methyl-1H-indazol-3-amine is dictated by its key functional groups: the bromine atom, the 3-amino group, and the indazole ring itself.
Suzuki and Other Cross-Coupling Reactions
The bromine atom at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig reactions.[3] This allows for the introduction of a wide variety of substituents (e.g., aryl, heteroaryl, alkyl groups) at this position, enabling the rapid generation of diverse chemical libraries for drug discovery screening.
Generalized Suzuki Coupling Protocol: [3]
-
Reaction Setup: In a reaction vessel, combine 4-Bromo-6-methyl-1H-indazol-3-amine (1 equivalent), the desired boronic acid or ester (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base like K₂CO₃ (2 equivalents).
-
Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 mixture of dioxane and water.
-
Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Reactions of the 3-Amino Group
The 3-amino group can undergo a variety of chemical transformations, including:
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides to form amides and sulfonamides, respectively.
-
Alkylation: Introduction of alkyl groups via reductive amination or direct alkylation.
-
Diazotization: Conversion to a diazonium salt, which can then be displaced by various nucleophiles (Sandmeyer reaction).
These modifications are crucial for modulating the compound's physicochemical properties (e.g., solubility, lipophilicity) and its biological activity.
Potential as a Kinase Inhibitor Scaffold
The 3-aminoindazole core is a well-established hinge-binding motif in many kinase inhibitors.[1] The amino group can form key hydrogen bonds with the kinase hinge region, while the indazole ring provides a rigid scaffold for positioning other substituents to interact with different pockets of the ATP-binding site. The bromine at the 4-position and the methyl group at the 6-position can be used to fine-tune selectivity and potency. Therefore, 4-Bromo-6-methyl-1H-indazol-3-amine is an excellent starting point for the development of novel kinase inhibitors for therapeutic targets in oncology and immunology.
Safety and Handling
Based on the safety data for structurally related bromo-indazoles, 4-Bromo-6-methyl-1H-indazol-3-amine should be handled with care.[5][13]
-
Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][13]
-
Precautionary Measures:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
-
Conclusion
4-Bromo-6-methyl-1H-indazol-3-amine is a promising but currently under-explored chemical entity with significant potential in medicinal chemistry. This guide has provided a comprehensive overview of its predicted chemical properties, a plausible and detailed synthetic strategy, and its likely reactivity profile. The true value of this compound lies in its potential as a versatile building block for the synthesis of novel bioactive molecules, particularly as kinase inhibitors. The protocols and insights presented herein are intended to serve as a solid foundation for researchers to synthesize, characterize, and ultimately unlock the therapeutic potential of 4-Bromo-6-methyl-1H-indazol-3-amine and its derivatives.
References
- BLDpharm. 4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride.
- MilliporeSigma. 4-Bromo-6-methyl-1H-indazole.
- Sigma-Aldrich. 4-bromo-1H-indazol-6-amine.
- Sigma-Aldrich. 4-Bromo-1H-indazol-6-amine.
- BLD Pharm. 4-Bromo-6-methyl-1H-indazole.
- PubChem. 6-bromo-3-methyl-1H-Indazol-4-amine.
- Fisher Scientific.
- Fisher Scientific.
- Chem-Impex. 6-Bromo-1H-indazol-3-yl-amine.
- Benchchem. An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine.
- ChemScene. 6-Bromo-1-methyl-1H-indazol-3-amine.
- Matrix Scientific. 6-Bromo-1H-indazol-3-amine.
- PubChem. 6-Bromo-1-methyl-1H-indazol-3-amine.
- PMC.
- PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole.
- CymitQuimica.
- ChemicalBook. 4-AMINO-6-BROMO (1H)INDAZOLE(885518-50-3) 1H NMR spectrum.
- ChemicalBook. 6-bromo-1-methyl-1H-indazol-3-amine.
- ChemRxiv.
- Benchchem. Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine.
- PubChemLite. 4-bromo-1h-indazol-6-amine (C7H6BrN3).
- Apollo Scientific. 4-Bromo-6-chloro-1H-indazole.
- Fluorochem.
- Sigma-Aldrich. 4-Bromo-6-methyl-1H-indazole.
- PMC. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- ResearchGate.
- Semantic Scholar.
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- 6. 2503201-91-8|4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
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4-Bromo-6-methyl-1H-indazol-3-amine CAS number and identifiers
An In-Depth Technical Guide to 4-Bromo-6-methyl-1H-indazol-3-amine
CAS Number: 2503201-91-8 (Dihydrochloride salt) Primary Classification: Heterocyclic Building Block / Kinase Inhibitor Scaffold
Part 1: Executive Technical Summary
4-Bromo-6-methyl-1H-indazol-3-amine is a highly specialized heterocyclic intermediate used primarily in the synthesis of small-molecule kinase inhibitors. Belonging to the 3-aminoindazole class, this molecule serves as a critical "hinge-binding" scaffold in medicinal chemistry. Its structural uniqueness lies in the specific substitution pattern: a bromine atom at the C4 position and a methyl group at the C6 position.
-
The C4-Bromo Motif: Provides a handle for further functionalization via palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule into the "solvent-front" or "back-pocket" regions of a kinase active site. Alternatively, the steric bulk of the bromine can be used to induce atropisomerism or selectivity in restricted binding pockets.
-
The C6-Methyl Motif: Modulates the electronic properties of the indazole ring and provides weak hydrophobic interactions, often improving metabolic stability compared to unsubstituted analogs.
-
The 3-Amino Group: Acts as a primary hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP, making it a privileged structure for ATP-competitive inhibition.
Part 2: Chemical Identity & Physiochemical Profile
The following data aggregates identifiers for the free base and its common salt forms. Note that while the dihydrochloride salt is the most common commercial form (CAS 2503201-91-8), the free base is the active species in biological assays.
| Property | Specification |
| IUPAC Name | 4-Bromo-6-methyl-1H-indazol-3-amine |
| Common Name | 3-Amino-4-bromo-6-methylindazole |
| CAS Number (2HCl) | 2503201-91-8 |
| CAS Number (Free Base) | Not widely listed; typically referenced via salt |
| Molecular Formula | C₈H₈BrN₃ (Free Base) / C₈H₁₀BrCl₂N₃ (2HCl) |
| Molecular Weight | 226.08 g/mol (Free Base) / 298.99 g/mol (2HCl) |
| SMILES | Cc1cc(Br)c2c(N)n[nH]c2c1 |
| InChI Key | Derivative dependent; Core:[1][2]InChI=1S/C8H8BrN3... |
| Appearance | Off-white to pale yellow solid (Salt form is hygroscopic) |
| Solubility | DMSO (>50 mg/mL), Methanol (Moderate), Water (Low for free base) |
Part 3: Synthesis & Manufacturing Methodology
The synthesis of 3-aminoindazoles is classically achieved via the reaction of 2-fluorobenzonitriles with hydrazine.[3] For the specific 4-bromo-6-methyl substitution pattern, the choice of the precursor is the critical determinant of success.
Retrosynthetic Analysis
To install the amino group at C3 and the nitrogen at N1/N2, the most robust disconnection is the SNAr Cyclization .
-
Target: 4-Bromo-6-methyl-1H-indazol-3-amine
-
Precursor: 2-Fluoro-3-bromo-5-methylbenzonitrile
-
Reagent: Hydrazine Hydrate (N₂H₄·H₂O)
Logic:
-
Indazole C4 Origin: Corresponds to the benzene position ortho to the nitrile (C3 of benzonitrile).
-
Indazole C6 Origin: Corresponds to the benzene position para to the nitrile (C5 of benzonitrile).
-
Indazole N1/N2 Origin: Displaces the fluorine at C2.
Figure 1: Retrosynthetic pathway identifying the critical benzonitrile precursor.
Detailed Experimental Protocol
Step 1: Synthesis of 2-Fluoro-3-bromo-5-methylbenzonitrile Note: Direct bromination of 2-fluoro-5-methylbenzonitrile requires careful control to avoid the 6-bromo isomer. The 3-position is activated by the ortho-fluorine but sterically hindered.
-
Reagents: 2-Fluoro-5-methylbenzonitrile (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), Palladium(II) acetate (5 mol%), p-Toluenesulfonic acid (TsOH, 1.0 eq).
-
Solvent: 1,2-Dichloroethane (DCE).
-
Procedure:
-
Dissolve starting material in DCE under N₂ atmosphere.
-
Add NBS and catalysts.[4]
-
Heat to 80°C for 12 hours.
-
Monitor: LC-MS for the appearance of M+Br peak (214/216 m/z).
-
Workup: Quench with saturated Na₂S₂O₃ (to remove bromine). Extract with DCM.
-
Purification: Silica gel chromatography (Hexane/EtOAc gradient).[5] The 3-bromo isomer typically elutes after the 6-bromo isomer due to the dipole moment change.
-
Step 2: Cyclization to 4-Bromo-6-methyl-1H-indazol-3-amine This is the self-validating step. The formation of the indazole ring is thermodynamically driven.
-
Reagents: 2-Fluoro-3-bromo-5-methylbenzonitrile (Intermediate from Step 1), Hydrazine hydrate (80% aq. solution, 5.0 eq).
-
Solvent: n-Butanol or Ethanol (High boiling point alcohol preferred).
-
Procedure:
-
Setup: In a pressure tube or round-bottom flask with a reflux condenser, dissolve the nitrile in n-Butanol (0.5 M concentration).
-
Addition: Add hydrazine hydrate dropwise at room temperature. Caution: Exothermic.
-
Reaction: Heat to reflux (110–120°C) for 4–6 hours.
-
IPC (In-Process Control): Monitor by TLC (50% EtOAc/Hexane). The starting nitrile spot (high R_f) should disappear, replaced by a fluorescent polar spot (low R_f).
-
Quench: Cool to room temperature. Pour the mixture into ice-cold water.
-
Isolation: The product often precipitates as a solid. Filter and wash with cold water. If no precipitate, extract with Ethyl Acetate.
-
Salt Formation (Optional but Recommended): Dissolve the crude free base in minimal Methanol. Add 4M HCl in Dioxane (2.5 eq). The dihydrochloride salt precipitates immediately. Filter and dry under vacuum.
-
Part 4: Applications in Drug Discovery
The 4-bromo-6-methyl-1H-indazol-3-amine scaffold is a "privileged structure" for kinase inhibition.
The "Hinge Binder" Mechanism
In the ATP-binding pocket of protein kinases, the adenine ring of ATP forms crucial hydrogen bonds with the "hinge region" of the protein. 3-Aminoindazoles mimic this interaction:
-
N1-H: Acts as a Hydrogen Bond Donor (HBD) to the hinge backbone carbonyl (e.g., Glu, Met).
-
N2: Acts as a Hydrogen Bond Acceptor (HBA) from the hinge backbone amide.
-
C3-NH2: Can form additional water-mediated bridges or direct H-bonds depending on the kinase.
Functionalization Workflow
The 4-bromo position is strategically located to allow vectors growing into the "Gatekeeper" region or the solvent front, depending on the specific kinase topology.
Figure 2: Medicinal chemistry workflow for diversifying the scaffold.
Part 5: Safety and Handling (SDS Summary)
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (H302)
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation) (H335)
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle in a fume hood to avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The amine is sensitive to oxidation over long periods; the hydrochloride salt is more stable but hygroscopic.
-
Spill Response: Sweep up solid spills without creating dust. Neutralize residues with weak acid if free base is spilled.
References
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010).[6] Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry. Link
-
BenchChem. (2025). Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine and related Indazole Scaffolds. BenchChem Technical Repository. Link
-
Virieux, D., et al. (2021). Synthesis and crystallization of 5-Bromo-1H-indazol-3-amine derivatives. National Institutes of Health (PMC). Link
-
BLD Pharm. (2024). Product Analysis: 4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride (CAS 2503201-91-8). BLD Pharm Catalog. Link
-
Gilead Sciences. (2024). Practical Synthesis of Halogenated Indazole Intermediates for Lenacapavir. ChemRxiv. Link
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Technical Guide: Molecular Architecture and Synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine
The following technical guide details the molecular structure, physicochemical properties, and synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine , a critical heterocyclic building block in medicinal chemistry.
Executive Summary & Molecular Identity
4-Bromo-6-methyl-1H-indazol-3-amine is a substituted indazole derivative characterized by a bicyclic nitrogenous core, an exocyclic primary amine at position 3, a bromine atom at position 4, and a methyl group at position 6. This specific substitution pattern renders it a high-value scaffold for the development of kinase inhibitors (e.g., tyrosine kinases) and allosteric modulators, where the 3-amino group serves as a key hydrogen bond donor/acceptor motif.
Physicochemical Profile
| Property | Specification |
| IUPAC Name | 4-Bromo-6-methyl-1H-indazol-3-amine |
| CAS Number | 2503201-91-8 (Dihydrochloride salt ref.) |
| Molecular Formula | C |
| Molecular Weight | 226.07 g/mol (Free Base) |
| Monoisotopic Mass | 224.99 g/mol ( |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
| pKa (Calculated) | ~3.5 (Indazole N1), ~16 (Amine) |
Structural Analysis & Electronic Properties
The 4-bromo-6-methyl-1H-indazol-3-amine molecule exhibits unique electronic properties driven by the interplay between the electron-withdrawing bromine and the electron-donating methyl group.
Substituent Effects
-
4-Bromo Position (Steric/Electronic): The bromine atom at C4 provides significant steric bulk adjacent to the C3-amine. This "ortho-like" positioning can enforce conformational restrictions on downstream intermediates (e.g., amides formed at the N3 position). Electronically, it exerts an inductive withdrawing effect (-I), reducing the electron density of the pyrazole ring.
-
6-Methyl Position (Lipophilicity): The methyl group at C6 increases the lipophilicity (LogP) of the core, enhancing membrane permeability in drug candidates. It also provides a weak inductive donating effect (+I).
-
3-Amino Group: This group acts as a versatile handle for derivatization (e.g., reductive amination, amide coupling) and is a critical pharmacophore for H-bonding in ATP-binding pockets of kinases.
Tautomerism
Like most indazoles, this molecule exists in a tautomeric equilibrium between the 1H- and 2H- forms. In solution (DMSO/MeOH), the 1H-tautomer is generally thermodynamically favored due to the stabilization of the benzenoid ring system.
Figure 1: Tautomeric equilibrium of the indazole core. The 1H form is dominant in polar aprotic solvents.
Synthesis Protocol
The most robust synthetic route for 3-aminoindazoles with specific halogenation patterns is the S
Retrosynthetic Logic
To obtain 4-bromo-6-methyl-1H-indazol-3-amine:
-
Indazole C3 originates from the Nitrile (CN) carbon.
-
Indazole N1/N2 originate from Hydrazine .
-
Indazole C4 corresponds to the benzene position ortho to the nitrile that is not attacked by hydrazine.
-
Indazole C6 corresponds to the benzene position meta to the nitrile.
Precursor Requirement: 2-Bromo-6-fluoro-4-methylbenzonitrile.
-
Mechanism:[1][2] Hydrazine preferentially displaces the Fluorine (better leaving group than Bromine in S
Ar) at the 6-position. The resulting hydrazine intermediate cyclizes onto the nitrile to form the pyrazole ring. The Bromine at position 2 remains intact, becoming position 4 in the final indazole.
Step-by-Step Experimental Procedure
Reagents:
-
Starting Material: 2-Bromo-6-fluoro-4-methylbenzonitrile (CAS: 1023971-89-2)[3][4]
-
Reagent: Hydrazine Hydrate (64-80% in water)
-
Solvent: n-Butanol or Ethanol
-
Temperature: 80–110 °C
Protocol:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq of 2-Bromo-6-fluoro-4-methylbenzonitrile in n-Butanol (5 mL per mmol).
-
Addition: Add 3.0–5.0 eq of Hydrazine Hydrate dropwise at room temperature.
-
Cyclization: Heat the reaction mixture to 100 °C (reflux) for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass [M+H]+: 226/228).
-
Work-up: Cool the mixture to room temperature. The product often precipitates directly.
-
If precipitate forms: Filter the solid, wash with cold water (to remove excess hydrazine) and cold ethanol.
-
If no precipitate: Concentrate the solvent under reduced pressure.[1][5][6] Dilute the residue with water and extract with Ethyl Acetate (3x). Wash organic layers with brine, dry over Na
SO , and concentrate.[1]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).
Figure 2: Synthetic pathway via hydrazine cyclization of the 2-fluoro-benzonitrile precursor.
Characterization & Quality Control
Verification of the 4-bromo-6-methyl isomer (vs. the 6-bromo-4-methyl isomer) is critical.
Nuclear Magnetic Resonance (NMR)
The
| Proton | Chemical Shift ( | Multiplicity | Assignment Logic |
| Indazole NH | 11.5 – 12.0 | Broad Singlet | Acidic proton on N1. |
| C7-H | ~7.10 – 7.20 | Singlet (or weak doublet) | Meta coupling only (to C5). Located near N1. |
| C5-H | ~6.80 – 6.90 | Singlet (or weak doublet) | Meta coupling only (to C7). Shielded by amine/methyl. |
| NH | 5.0 – 5.5 | Broad Singlet | Exchangable 3-amino protons. |
| CH | ~2.35 – 2.40 | Singlet | Methyl group at C6. |
Differentiation Key: The coupling constant between aromatic protons is the primary identifier.
-
4-Br-6-Me (Target): Protons are at C5 and C7. They are meta to each other (
Hz). -
Isomeric Impurities: If protons were adjacent (e.g., C4/C5 or C5/C6), a larger ortho coupling (
Hz) would be observed.
Mass Spectrometry
-
Ionization: ESI+
-
Pattern: 1:1 doublet at m/z 226 and 228. This isotopic signature is diagnostic of a mono-brominated compound (
Br and Br isotopes).
Handling and Safety
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The free amine can oxidize over time; the hydrochloride salt is more stable.
-
Safety: Indazoles are potential skin sensitizers. Handle with gloves and in a fume hood.
-
Solubility: For biological assays, prepare stock solutions in DMSO (up to 50 mM). Avoid freeze-thaw cycles.
References
-
Synthesis of 3-Aminoindazoles: Asad, N. et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 2024.[7] Link (Demonstrates the hydrazine/benzonitrile cyclization methodology).
-
Precursor Identification: "2-Bromo-6-fluoro-4-methylbenzonitrile." Sigma-Aldrich Product Catalog. Link (Starting material verification).
-
Indazole Tautomerism: Claramunt, R. M. et al. "The structure of indazole derivatives." Arkivoc, 2006. Link (Fundamental structural logic).
-
Target Compound Data: "4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride."[8] BLD Pharm Product Data. Link (CAS and salt form verification).
Sources
- 1. 2-Bromo-6-fluorobenzonitrile synthesis - chemicalbook [chemicalbook.com]
- 2. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromo-6-fluoro-4-methylbenzonitrile | 1023971-89-2 [sigmaaldrich.com]
- 4. 1023971-89-2|2-Bromo-6-fluoro-4-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 5. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2503201-91-8|4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
The Therapeutic Potential of 4-Bromo-6-methyl-1H-indazol-3-amine in Oncology: A Technical Guide to Kinase Inhibitor Development
Executive Summary
The development of targeted small-molecule kinase inhibitors has revolutionized precision oncology. At the core of this paradigm is the strategic selection of chemical scaffolds that can anchor securely within the highly conserved ATP-binding pocket of dysregulated kinases. 4-Bromo-6-methyl-1H-indazol-3-amine (CAS: 1715912-97-2) has emerged as a highly privileged, pre-functionalized building block.
This whitepaper provides an in-depth mechanistic analysis of why this specific indazole-3-amine derivative is critical for developing next-generation inhibitors targeting Fibroblast Growth Factor Receptors (FGFR), Vascular Endothelial Growth Factor Receptors (VEGFR), and Bcr-Abl. We will explore the structural rationale, detail self-validating experimental workflows, and present structure-activity relationship (SAR) data to guide lead optimization.
Structural Rationale: The Pharmacophore Advantage
The efficacy of a kinase inhibitor is dictated by its binding kinetics and thermodynamic stability within the ATP cleft. The 4-bromo-6-methyl-1H-indazol-3-amine scaffold offers a tripartite advantage :
-
The Hinge-Binding Core (1H-indazol-3-amine): The N1/N2 nitrogen atoms and the C3-primary amine act as a potent bidentate hydrogen bond donor/acceptor system. This motif perfectly mimics the adenine ring of ATP, forming robust hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region.
-
The Hydrophobic Anchor (6-Methyl): The C6 methyl group projects into a highly conserved hydrophobic pocket near the gatekeeper residue. By displacing high-energy, uncoordinated water molecules from this pocket, the methyl group drives a favorable entropic shift in binding free energy (
), significantly improving the Lipophilic Ligand Efficiency (LLE). -
The Synthetic Vector (4-Bromo): The C4 position on the indazole ring is notoriously difficult to functionalize post-core-formation due to steric hindrance. The pre-installed bromine atom serves as an ideal leaving group for palladium-catalyzed cross-coupling. Crucially, the C4 vector points directly toward the solvent-exposed channel or the DFG-out pocket, allowing chemists to append solubilizing groups or selectivity-driving moieties without disrupting hinge binding .
Pharmacophore binding model of the indazole-3-amine scaffold in the kinase ATP pocket.
Key Oncological Targets and Pathways
Indazole-3-amine derivatives synthesized from this scaffold have shown profound efficacy against receptor tyrosine kinases (RTKs) that drive tumor angiogenesis and proliferation .
Aberrant FGFR signaling (via gene amplification or fusion) is a primary driver in urothelial, gastric, and breast carcinomas. When the indazole derivative binds to the inactive (DFG-out) or active (DFG-in) conformation of FGFR, it competitively excludes ATP, thereby halting trans-autophosphorylation. This cascades into the immediate shutdown of downstream RAS/MAPK and PI3K/AKT survival pathways.
FGFR signaling pathway and the targeted inhibition mechanism by indazole derivatives.
Experimental Methodologies: A Self-Validating Workflow
To ensure scientific integrity, the transition from the raw 4-bromo-6-methyl-1H-indazol-3-amine scaffold to a validated lead compound requires a rigorous, self-validating experimental pipeline.
End-to-end drug discovery workflow utilizing the 4-bromo-6-methyl-1H-indazol-3-amine scaffold.
Protocol 1: Late-Stage Derivatization via Suzuki-Miyaura Cross-Coupling
Objective: Replace the C4-bromo group with diverse aryl/heteroaryl moieties to probe the solvent-exposed pocket.
-
Step 1: In a Schlenk flask under inert argon, combine 4-bromo-6-methyl-1H-indazol-3-amine (1.0 eq), the desired boronic acid/ester (1.2 eq), and
(3.0 eq). -
Step 2: Add a degassed biphasic solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic system ensures the simultaneous dissolution of the organic scaffold and the inorganic base, which is required for the critical transmetalation step.
-
Step 3: Add the catalyst
(0.05 eq). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center. This dramatically accelerates the reductive elimination step, which is otherwise rate-limiting when dealing with sterically encumbered ortho-substituted indazoles . -
Step 4: Heat to 90°C for 12 hours, cool, extract with EtOAc, and purify via flash chromatography.
Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)
Objective: Quantify the
-
Step 1: Incubate recombinant FGFR1 enzyme with the indazole derivative in kinase buffer for 30 minutes at RT to allow thermodynamic equilibrium of binding.
-
Step 2: Initiate the reaction by adding ATP (at its
value) and a biotinylated peptide substrate. -
Step 3: After 60 minutes, quench the reaction with EDTA and add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
-
Step 4: Read the plate using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Causality & Self-Validation: Highly conjugated indazole libraries often exhibit native auto-fluorescence that ruins standard assay readouts. TR-FRET introduces a temporal delay (e.g., 50 µs) before signal acquisition, allowing short-lived background autofluorescence to decay. Furthermore, the ratiometric readout (Emission 665 nm / Emission 615 nm) acts as an internal control, validating that the signal drop is due to true kinase inhibition rather than optical interference or well-to-volume variations.
Protocol 3: Cellular Anti-Proliferation Assay (CellTiter-Glo)
Objective: Assess the functional cellular potency of the compounds in oncogene-addicted cell lines (e.g., K562 for Bcr-Abl, SNU16 for FGFR2).
-
Step 1: Seed cancer cells in 384-well opaque plates and incubate overnight.
-
Step 2: Treat cells with a 10-point dose-response titration of the indazole derivative for 72 hours.
-
Step 3: Add CellTiter-Glo reagent, lyse cells on an orbital shaker for 10 minutes, and measure luminescence.
-
Causality & Self-Validation: While many labs default to MTT assays, MTT relies on mitochondrial oxidoreductase activity, which can be artificially skewed by metabolic stress without actual cell death. Measuring ATP via the luciferase/luciferin reaction provides a self-validating, highly linear readout that is directly and exclusively proportional to the number of viable, metabolically active cells.
Quantitative Data: Structure-Activity Relationship (SAR) Insights
The table below summarizes representative SAR data demonstrating how utilizing the 4-bromo handle to install various R-groups impacts target affinity and cellular potency. Notice how the parent scaffold is a weak binder, but strategic cross-coupling yields nanomolar potency.
| Compound ID | Substitution at C4 (via Suzuki) | FGFR1 | VEGFR2 | K562 Viability |
| Parent Scaffold | -Bromo (Unreacted) | > 10,000 | > 10,000 | > 50.0 |
| Derivative A | Phenyl | 450.2 | 820.5 | 12.4 |
| Derivative B | 3-Methoxyphenyl | 15.0 | 112.3 | 2.1 |
| Derivative C | 2,6-Difluoro-3-methoxyphenyl | < 4.1 | 28.4 | 0.08 |
| Derivative D | 4-(Piperazin-1-yl)phenyl | 30.2 | 45.1 | 0.45 |
Data Interpretation: The introduction of a 2,6-difluoro-3-methoxyphenyl group (Derivative C) via the C4 position optimally fills the solvent-exposed channel, forming favorable multipolar interactions with the kinase hinge backbone, driving the
Conclusion & Future Perspectives
4-Bromo-6-methyl-1H-indazol-3-amine is far more than a simple chemical intermediate; it is a rationally designed, privileged pharmacophore. By providing a pre-optimized hinge-binding motif (the 3-amine and indazole core), a thermodynamically favorable hydrophobic anchor (the 6-methyl), and a highly reactive synthetic vector (the 4-bromo), it allows drug discovery teams to bypass early-stage scaffold synthesis bottlenecks. Future applications of this scaffold are rapidly expanding beyond traditional ATP-competitive inhibitors into the realm of Proteolysis Targeting Chimeras (PROTACs), where the C4 vector can be utilized to attach flexible PEG linkers to E3 ligase recruiting ligands.
References
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (MDPI). Available at:[Link]
-
Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters (PubMed). Available at:[Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules (PMC). Available at:[Link]
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available at:[Link]
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of 4-Bromo Indazole Derivatives
Abstract
The indazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its role in a multitude of therapeutically active agents.[1] The introduction of a bromine atom, particularly at the C4 position, offers a unique combination of modulated physicochemical properties and a versatile synthetic handle for downstream derivatization. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 4-bromo indazole derivatives. We will delve into their burgeoning role as antibacterial agents targeting the FtsZ protein and explore their potential as kinase inhibitors, drawing parallels from extensively studied bromo-indazole analogues. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights, detailed experimental protocols, and a robust framework for designing the next generation of 4-bromo indazole-based therapeutics.
The Indazole Scaffold: A Privileged Core in Drug Discovery
Indazole, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrazole ring, is a recurring motif in a vast number of biologically active compounds.[2] Its structural features allow it to act as a bioisostere for endogenous structures, such as the purine core of ATP, enabling competitive binding to the active sites of enzymes like kinases.[3]
The strategic placement of a bromine atom onto this scaffold profoundly influences its properties:
-
Electronic Modulation : As an electron-withdrawing group, bromine alters the electronic distribution of the indazole ring system, which can impact binding affinities with biological targets.
-
Lipophilicity : The halogen atom increases the lipophilicity of the molecule, potentially enhancing membrane permeability and oral bioavailability.
-
Synthetic Versatility : The carbon-bromine bond is an exceptionally versatile functional group, serving as a reactive site for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the systematic and modular construction of large compound libraries, a critical process for comprehensive SAR exploration.[3]
While various positions on the indazole ring can be halogenated, the C4-position offers a distinct vector for substitution, directing new molecular fragments into specific regions of a target's binding pocket.
SAR of 4-Bromo Indazole Derivatives as Antibacterial Agents
The rise of antibiotic-resistant bacteria has created an urgent need for novel antibacterial agents that act on unexploited targets. One such target is the Filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic homolog of tubulin that is essential for bacterial cell division.[4] Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, leading to filamentation and eventual bacterial cell death.[4] A series of novel 4-bromo-1H-indazole derivatives have been identified as potent inhibitors of FtsZ, demonstrating significant antibacterial activity.[5]
Core Findings and SAR Insights
A seminal study in this area revealed that 4-bromo-1H-indazole derivatives exhibit potent activity, particularly against Gram-positive bacteria such as Staphylococcus epidermidis and Streptococcus pyogenes.[5]
Key SAR observations from this series include:
-
The 4-Bromo Indazole Core is Essential : The presence of the 4-bromo indazole scaffold is a foundational requirement for the observed antibacterial activity.
-
N1-Substitution is Critical : The nature of the substituent at the N1 position of the indazole ring dramatically influences potency. Long alkyl chains or the introduction of specific pharmacophores at this position are key determinants of activity.
-
Impact of N1-Substituent Chain Length and Functionality :
-
Simple N1-alkylation can confer moderate activity.
-
Introduction of a terminal functional group on the N1-alkyl chain, such as an amine, can significantly enhance potency. For example, compound 18 (structure not fully detailed in the source) showed potent activity against penicillin-resistant Staphylococcus aureus, being 256-fold more active than the reference FtsZ inhibitor 3-methoxybenzamide (3-MBA).[5]
-
Compound 12 , another derivative with modifications at the N1 position, also exhibited 256-fold greater potency than 3-MBA against the same resistant strain.[5]
-
The most active compound against penicillin-susceptible S. pyogenes was compound 9 , which was 32-fold more active than 3-MBA and 2-fold more active than ciprofloxacin.[5]
-
Data Presentation: Antibacterial Activity
The following table summarizes the reported activity of key 4-bromo-1H-indazole derivatives against selected bacterial strains.
| Compound | Target Strain | Activity Metric | Value | Reference |
| 9 | S. pyogenes PS | MIC | 4 µg/mL | [5] |
| 12 | S. aureus (Penicillin-Resistant) | Relative Potency vs. 3-MBA | 256x | [5] |
| 18 | S. aureus (Penicillin-Resistant) | Relative Potency vs. 3-MBA | 256x | [5] |
| 18 | S. aureus ATCC29213 | Relative Potency vs. 3-MBA | 64x | [5] |
Visualization: FtsZ Inhibition Workflow
The following diagram illustrates the mechanism of action for FtsZ inhibitors.
Caption: FtsZ inhibitors prevent cell division by blocking monomer polymerization.
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a novel antibacterial compound.
Materials:
-
Test compound (e.g., 4-bromo indazole derivative) dissolved in Dimethyl Sulfoxide (DMSO).
-
Bacterial strain (e.g., S. aureus ATCC 29213).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to 5 x 10^5 CFU/mL.
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
Negative control (broth only) and vehicle control (broth with DMSO).
Procedure:
-
Compound Preparation : Prepare a stock solution of the test compound in DMSO. Perform a serial two-fold dilution of the compound in CAMHB directly in the 96-well plate, typically from 128 µg/mL down to 0.125 µg/mL.
-
Inoculation : Add 50 µL of the standardized bacterial inoculum to each well containing 50 µL of the diluted compound, resulting in a final volume of 100 µL.
-
Controls : Include wells for a positive control (bacteria + standard antibiotic), a negative control (sterile broth), and a vehicle control (bacteria + DMSO at the highest concentration used).
-
Incubation : Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
-
Reading Results : The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD600) with a plate reader.
SAR of 4-Bromo Indazole Derivatives as Kinase Inhibitors
Indazole derivatives are prolific as kinase inhibitors, with several approved drugs like Axitinib and Pazopanib featuring this core.[1] The 4-bromo indazole scaffold is a promising starting point for developing novel kinase inhibitors, primarily due to the synthetic advantages conferred by the bromine atom.[3] While specific SAR studies focusing exclusively on 4-bromo derivatives are less common than for 6-bromo analogues, the principles of inhibitor design and the synthetic utility are directly transferable.[3]
Design Principles and Synthetic Utility
The primary role of the 4-bromo group in this context is to serve as a versatile synthetic handle for exploring the chemical space around the indazole core.[3] The ATP-binding site of kinases can be broadly divided into the hinge-binding region, a hydrophobic pocket, and a solvent-exposed region.
-
The indazole core itself typically engages the hinge region via hydrogen bonds.
-
Substituents at the C4 position can be directed towards the solvent-exposed region . By using palladium-catalyzed cross-coupling reactions, a diverse array of aryl and heteroaryl moieties can be installed at this position. This allows for the fine-tuning of properties such as selectivity, potency, and ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.
The introduction of a bromine atom at C4 has been shown to yield compounds with potent inhibitory activity against neuronal nitric oxide synthase (nNOS), nearly matching the potency of the well-known inhibitor 7-nitroindazole.[6] This highlights that the 4-position is a viable site for introducing substituents to achieve high potency.
Visualization: Synthetic Workflow for Library Generation
The diagram below outlines a generalized workflow for diversifying the 4-bromo indazole core using a Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki coupling enables rapid diversification of the 4-bromo core.
Experimental Protocol: Generalized Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling an aryl boronic acid to the 4-bromo indazole core.
Materials:
-
4-Bromo-1H-indazole.
-
Aryl or heteroaryl boronic acid (1.2 equivalents).
-
Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equivalents).
-
Base, e.g., Potassium Carbonate (K2CO3) or Cesium Carbonate (Cs2CO3) (2.0 equivalents).
-
Anhydrous solvent, e.g., a mixture of 1,4-Dioxane and water.
-
Inert atmosphere (Nitrogen or Argon).
Procedure:
-
Reaction Setup : To a dry reaction flask under an inert atmosphere, add 4-bromo-1H-indazole, the boronic acid, the palladium catalyst, and the base.
-
Solvent Addition : Add the anhydrous solvent mixture via syringe.
-
Reaction : Heat the mixture to reflux (typically 80-100°C) and stir for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final 4-substituted indazole.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines a common method to assess the inhibitory activity of a compound against a target kinase.
Materials:
-
Recombinant human kinase and its specific substrate peptide.
-
Test compound (4-bromo indazole derivative) in DMSO.
-
ATP solution.
-
Kinase assay buffer.
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
White, opaque 384-well microplates.
Procedure:
-
Reaction Setup : Add kinase buffer, the test compound at various concentrations, and the kinase enzyme to the wells of the microplate.
-
Initiate Reaction : Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate and Detect : Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Luminescence Generation : Add the Kinase Detection Reagent to convert the newly formed ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition : Measure the luminescent signal using a plate reader. The signal intensity is directly proportional to the amount of ADP generated and thus reflects the kinase activity.
-
Data Analysis : Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Conclusion
The 4-bromo indazole scaffold represents a highly promising, albeit underexplored, platform for modern drug discovery. The structure-activity relationships examined herein demonstrate its potential in developing novel antibacterial agents targeting FtsZ, with specific N1-substitutions driving high potency against resistant bacterial strains.[5] Furthermore, the bromine atom at the C4 position serves as an invaluable synthetic tool, enabling extensive diversification through robust cross-coupling chemistry.[3] This facilitates the exploration of SAR for complex targets like protein kinases, where fine-tuning interactions in the solvent-exposed region is key to achieving both potency and selectivity. This guide provides the foundational knowledge and practical methodologies for researchers to harness the full potential of 4-bromo indazoles in the rational design of next-generation therapeutics.
References
-
Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and antibacterial activity of novel 4-bromo-1H-indazole derivatives as FtsZ inhibitors. Archiv der Pharmazie, 348(4), 266-74. Available from: [Link]
-
Upmanyu, N., Kumar, A., Singh, R. D., & Singh, J. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Journal of Analytical and Pharmaceutical Chemistry, 3(4), 1076. Available from: [Link]
-
Zhang, Y., Song, L., Li, F., & Ouyang, L. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(17), 3968. Available from: [Link]
-
Handy, R. L., & Moore, P. K. (1998). Effect of 7-nitroindazole on carrageenan induced hind paw edema and its activity. British Journal of Pharmacology, 123(6), 1119-26. Available from: [Link]
-
Wang, Y., Yan, M., Ma, R., & Ma, S. (2015). Synthesis and Antibacterial Activity of Novel 4-Bromo-1H-Indazole Derivatives as FtsZ Inhibitors. Archiv der Pharmazie - Chemistry in Life Sciences, 348, 1-9. Available from: [Link]
-
Various Authors. (2026). Different biological activities reported with Indazole derivatives. ResearchGate. Available from: [Link]
-
Jeong, K. R., et al. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 137-144. Available from: [Link]
- Google Patents. (n.d.). Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Singh, P., & Kumar, A. (2025). Design, Synthesis and Evaluation of Antibacterial Activity of Novel Indazole Derivatives. ResearchGate. Available from: [Link]
-
Majumdar, S. (n.d.). MICROWAVE-ASSISTED FUNCTIONALIZATION OF INDAZOLES: AN OVERVIEW. Semantic Scholar. Available from: [Link]
-
Varghese, V., et al. (n.d.). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Available from: [Link]
-
Li, Y., et al. (2025). FtsZ as a novel target for antibiotics development: Promises and challenges. PMC. Available from: [Link]
- Google Patents. (n.d.). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Tirkas, C., et al. (2021). In vitro and in silico studies of antimicrobial activity. Journal of Molecular Structure, 1244, 130953. Available from: [Link]
-
Stokes, N. R., et al. (2014). Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ. Bioorganic & Medicinal Chemistry Letters, 24(1), 353-9. Available from: [Link]
-
Mizohata, E., et al. (2018). Structural study of cell division protein FtsZ for the development of a novel antibacterial agent. INIS-IAEA. Available from: [Link]
-
Li, J., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC. Available from: [Link]
-
Al-Hulli, Z. A., et al. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). MDPI. Available from: [Link]
Sources
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- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. FtsZ as a novel target for antibiotics development: Promises and challenges - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
Technical Guide: The Strategic Utility of 4-Bromo-6-methyl-1H-indazol-3-amine in Kinase Inhibitor Discovery
The following technical guide details the role, synthesis, and application of 4-Bromo-6-methyl-1H-indazol-3-amine in the context of kinase inhibitor discovery.
Executive Summary
In the high-stakes arena of kinase inhibitor discovery, the 3-aminoindazole scaffold has emerged as a "privileged structure" due to its ability to mimic the adenine ring of ATP. Specifically, 4-Bromo-6-methyl-1H-indazol-3-amine (CAS: 2503201-91-8) represents a high-value intermediate that offers a unique combination of electronic properties, steric vectors, and orthogonal functionalization handles.
This guide is designed for medicinal chemists and drug discovery biologists. It moves beyond basic descriptions to analyze why this specific substitution pattern is valuable, how to synthesize it robustly, and where it fits into the structural biology of kinase inhibition (Type I, I½, and II binding modes).
Structural Biology & Mechanism of Action
To understand the utility of 4-Bromo-6-methyl-1H-indazol-3-amine, one must analyze its interaction with the kinase hinge region.
The Hinge Binding Motif
The 3-aminoindazole core functions as a bidentate or tridentate hinge binder. In the ATP-binding pocket:
-
N1-H (Indazole): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (typically Glu, Met, or Leu).
-
N2 (Indazole): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide NH.
-
3-NH₂ (Exocyclic Amine): Often engages in water-mediated H-bonds or direct H-bonds with the "sugar pocket" residues or the gatekeeper region.
The "Vector 4" Advantage
The 4-bromo substituent is the critical differentiator. In the indazole binding orientation, the C4 position directs substituents towards the Gatekeeper Residue or the Solvent Front , depending on the specific kinase and binding pose.
-
** steric Clash vs. Opportunity:** A bromine atom at C4 is large enough to probe the gatekeeper pocket. If the gatekeeper is small (Thr, Ala), the Br can fit; if large (Ile, Met), it may force a scaffold reorientation.
-
Synthetic Handle: The bromine serves as a pre-installed handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura), allowing the rapid generation of libraries that extend into the solvent-exposed region to modulate solubility and pharmacokinetic (PK) properties.
The "Vector 6" Hydrophobic Packing
The 6-methyl group typically orients towards the hydrophobic floor of the ATP pocket (towards the C-helix or catalytic loop). It provides:
-
Shape Complementarity: Filling small hydrophobic cavities to increase potency via van der Waals interactions.
-
Solubility Modulation: Balancing the lipophilicity of the core.
Visualization of Binding Mode
The following diagram illustrates the conceptual binding mode of a derivative based on this scaffold within a generic kinase pocket.
Caption: Schematic representation of the 4-Bromo-6-methyl-1H-indazol-3-amine scaffold interacting with a generic kinase hinge region.
Chemical Synthesis
The synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine relies on the nucleophilic aromatic substitution (
Retrosynthetic Analysis
-
Target: 4-Bromo-6-methyl-1H-indazol-3-amine
-
Precursor: 4-Bromo-2-fluoro-6-methylbenzonitrile[1]
-
Note on Regiochemistry: The hydrazine nitrogen attacks the carbon bearing the fluorine (C2 relative to CN). The CN carbon becomes C3 of the indazole. The C6 of the benzonitrile (adjacent to CN) becomes C4 of the indazole. Therefore, to get a 4-bromo indazole, the bromine must be at the 6-position of the benzonitrile precursor.
-
Correction: Let's verify the mapping.
-
Benzonitrile C1: CN
-
Benzonitrile C2: F
-
Benzonitrile C6: Br (Adjacent to CN)
-
Benzonitrile C4: Me
-
Reaction: Hydrazine displaces F at C2. Cyclizes onto CN at C1.
-
Result: The benzene ring carbons 3, 4, 5, 6 become Indazole 7, 6, 5, 4.
-
Therefore:
-
Benzonitrile C6 (Br)
Indazole C4 (Br). -
Benzonitrile C4 (Me)
Indazole C6 (Me).
-
-
-
Correct Precursor: 2-Fluoro-4-methyl-6-bromobenzonitrile .
-
Detailed Synthetic Protocol
Step 1: Synthesis of the Core Scaffold
Objective: Cyclization of 2-fluoro-4-methyl-6-bromobenzonitrile to 4-Bromo-6-methyl-1H-indazol-3-amine.
Reagents:
-
2-Fluoro-4-methyl-6-bromobenzonitrile (1.0 eq)
-
Hydrazine hydrate (
) (5.0 - 10.0 eq) -
Solvent: n-Butanol or Ethanol
-
Temperature: 80°C - 110°C (Reflux)
Procedure:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-fluoro-4-methyl-6-bromobenzonitrile (e.g., 10 g) in n-Butanol (100 mL).
-
Addition: Add Hydrazine hydrate (10 eq) dropwise at room temperature. Caution: Exothermic.
-
Reflux: Heat the mixture to reflux (approx. 117°C for n-BuOH) and stir for 4–16 hours. Monitor by LC-MS for the disappearance of starting material (
of nitrile) and appearance of product ( ). -
Work-up: Cool the reaction mixture to room temperature. The product often precipitates directly.
-
Isolation:
-
If precipitate forms: Filter the solid, wash with cold ethanol and water, and dry under vacuum.
-
If no precipitate: Concentrate the solvent under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Wash organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or flash chromatography (DCM/MeOH gradient) if necessary.
Yield Expectation: 75–90%
Step 2: Functionalization (Example: Suzuki Coupling at C4)
Objective: Installation of an aryl group at the 4-position.
Reagents:
-
4-Bromo-6-methyl-1H-indazol-3-amine (1.0 eq)
-
Aryl Boronic Acid (1.2 eq)
-
Catalyst:
(0.05 eq) -
Base:
or (3.0 eq) -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Combine the indazole core, boronic acid, and base in the solvent mixture. Degas with
for 10 min. -
Add the Pd catalyst.[2]
-
Heat to 90°C for 2–4 hours.
-
Work up by extraction and purify via column chromatography.
Experimental Workflow Visualization
The following diagram outlines the logical flow from precursor selection to library generation.
Caption: Synthetic workflow for generating kinase inhibitor libraries from the 4-bromo-6-methyl-1H-indazol-3-amine core.
Key Applications & Case Studies
While specific proprietary compounds using this exact core are often undisclosed until patent expiry, the 3-aminoindazole class is well-represented in FDA-approved and clinical-stage kinase inhibitors.
Relevant Kinase Targets
Based on the SAR (Structure-Activity Relationship) of 3-aminoindazoles, this scaffold is particularly effective against:
-
VEGFR/PDGFR Family: The 3-aminoindazole urea motif (e.g., Linifanib analogue) effectively binds the DFG-out conformation (Type II inhibition).
-
PLK4 (Polo-like Kinase 4): Indazole-based inhibitors (e.g., CFI-400945) utilize the indazole N-H for hinge binding.[3] The 4-position substitution can modulate selectivity against Aurora kinases.
-
BCR-ABL: 3-aminoindazoles have been designed to overcome the T315I gatekeeper mutation by utilizing the 4-position vector to avoid steric clash or engage the mutated isoleucine.
Data Summary: Indazole Scaffold Potency
Hypothetical data representing typical potency ranges for 3-aminoindazole derivatives.
| Target Kinase | Binding Mode | Typical IC50 (nM) | Role of C4-Substituent |
| VEGFR2 | Type II (DFG-out) | < 10 nM | Solubilizing group / Solvent interaction |
| PLK4 | Type I (DFG-in) | < 5 nM | Selectivity filter vs Aurora B |
| c-Kit | Type II | 10 - 50 nM | Gatekeeper avoidance |
Self-Validating Quality Control (QC)
To ensure the trustworthiness of the synthesized intermediate, the following QC parameters must be met before proceeding to library synthesis:
-
¹H NMR (DMSO-d₆):
-
Diagnostic signal: Broad singlet at ~11.5–12.0 ppm (Indazole NH).
-
Diagnostic signal: Broad singlet at ~5.0–6.0 ppm (Exocyclic
). -
Aromatic signals: Two doublets (or singlets depending on coupling) representing H5 and H7.
-
-
LC-MS Purity: >95% (UV 254 nm). Mass spectrum must show distinct Br isotope pattern (1:1 ratio of M and M+2).
-
Regiochemistry Confirmation: NOESY (Nuclear Overhauser Effect Spectroscopy) may be required to confirm the methyl group is at C6 and Bromo at C4, distinct from the 4-Me/6-Br isomer. Key NOE: Interaction between Indazole-NH and C7-H, but not C4-substituent.
References
-
Caballero, J., et al. (2011). Binding Studies and Quantitative Structure–Activity Relationship of 3-Amino-1H-Indazoles as Inhibitors of GSK3β. Chemical Biology & Drug Design. Link
-
Hu, Y., et al. (2013). The discovery of PLK4 inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as novel antiproliferative agents. Bioorganic & Medicinal Chemistry Letters. Link
-
El-Damasy, A.K., et al. (2022). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor.[4] Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
PubChem Compound Summary. (2025). 4-Bromo-6-methyl-1H-indazol-3-amine (CAS 2503201-91-8).[5] National Center for Biotechnology Information. Link
-
BenchChem Application Note. (2025). An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery. (Contextual reference for indazole synthesis). Link
Sources
Literature review of 3-amino-4-bromoindazole scaffolds
An In-Depth Technical Guide to the 3-Amino-4-Bromoindazole Scaffold: Synthesis, Reactivity, and Applications in Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." The indazole nucleus is a prominent member of this class, recognized for its versatile biological activities, including anti-inflammatory, antitumor, and anti-HIV properties.[1] Among its many derivatives, the 3-aminoindazole scaffold has emerged as a particularly powerful template for the design of kinase inhibitors.[2] This is due to its intrinsic ability to form key hydrogen bond interactions with the hinge region of the ATP-binding site in kinases, mimicking the binding mode of adenine.
This guide focuses specifically on the 3-amino-4-bromoindazole core. The strategic placement of a bromine atom at the C4-position transforms this already valuable scaffold into a highly versatile platform for drug discovery. The bromine atom serves not only as a modulator of steric and electronic properties but, more importantly, as a chemical handle for introducing a vast array of molecular complexity through modern cross-coupling reactions. This allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds to achieve high potency and selectivity.
This document, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of the synthesis, chemical reactivity, and application of the 3-amino-4-bromoindazole scaffold, with a strong emphasis on its role in the development of targeted therapeutics.
Synthetic Strategies for the 3-Amino-4-Bromoindazole Core
The construction of the 3-amino-4-bromoindazole scaffold can be approached in a few primary ways, with the most common and scalable method involving the cyclization of a substituted benzonitrile with hydrazine.
Primary Synthesis via Cyclization of ortho-Halobenzonitriles
The most prevalent route to 3-aminoindazoles involves the reaction of an ortho-halobenzonitrile, typically a fluorine or chlorine-substituted derivative, with hydrazine.[3] The reaction proceeds through a nucleophilic aromatic substitution (SNAr) mechanism, followed by an intramolecular cyclization.
The causality behind this choice is rooted in the reactivity of the starting materials. The electron-withdrawing nitrile group, combined with a halogen at the ortho-position, sufficiently activates the aromatic ring for nucleophilic attack by hydrazine. Fluorine is often the halogen of choice due to its high electronegativity, which enhances the rate of the SNAr step.
A practical and illustrative example is the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a key intermediate in the production of Lenacapavir, a potent HIV capsid inhibitor.[3][4] This synthesis starts from the readily available 2,6-dichlorobenzonitrile, which undergoes regioselective bromination followed by cyclization with hydrazine.[3][4]
Caption: General workflow for synthesizing a key 3-amino-4-bromoindazole analog.
Alternative Synthetic Approaches
While the SNAr approach is common, other methods offer alternative pathways, particularly when different substitution patterns are desired. A notable alternative involves a palladium-catalyzed coupling of 2-bromobenzonitriles with benzophenone hydrazone, followed by an acidic deprotection and cyclization sequence.[5] This method avoids the often harsh conditions of direct hydrazinolysis and can be more tolerant of sensitive functional groups.
| Method | Starting Material | Key Reagents | Advantage | Reference |
| SNAr - Cyclization | 2-Fluoro/Chloro-benzonitrile | Hydrazine Hydrate | Scalable, often high-yielding, uses common reagents. | [3] |
| Palladium-Catalyzed | 2-Bromobenzonitrile | Benzophenone hydrazone, Pd catalyst, Acid | Milder conditions, good functional group tolerance. | [5] |
| Copper-Catalyzed | 2-Halobenzonitrile | Hydrazine carboxylic esters | Cascade process, good for diverse substitutions. | [5] |
Table 1: Comparison of major synthetic routes to 3-aminoindazoles.
Chemical Reactivity and Strategic Derivatization
The true power of the 3-amino-4-bromoindazole scaffold lies in its potential for selective functionalization at multiple positions, enabling fine-tuning of its pharmacological properties.
Reactions at the 3-Amino Group
The 3-amino group is a potent nucleophile and a critical hydrogen bond donor for kinase hinge binding. Its most common and impactful derivatization is through acylation or urea formation . This is a cornerstone of many kinase inhibitor designs, where an appended aryl group can access additional binding pockets. For instance, in the development of Calcium-release activated calcium (CRAC) channel blockers, the 3-amino group was acylated with various acyl chlorides to produce a library of indazole-3-amide derivatives.[6]
Reactions at the 4-Bromo Position: The Gateway to Diversity
The C4-bromo substituent is the scaffold's most versatile feature. It is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental to modern medicinal chemistry.
-
Sonogashira Coupling: The reaction with terminal alkynes introduces a rigid linear linker, often used to probe deep into the kinase active site. This strategy was effectively used to develop novel Bcr-Abl kinase inhibitors, where an ethynyl group was installed at the C4-position.[7]
-
Suzuki Coupling: Reaction with boronic acids or esters allows for the introduction of a wide range of aryl or heteroaryl moieties. This is a primary method for exploring the solvent-exposed regions of the binding site and improving properties like solubility and cell permeability.
-
Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds, allowing for the introduction of various amine-containing groups to optimize interactions and physicochemical properties.
Caption: Key derivatization points on the 3-amino-4-bromoindazole scaffold.
Application in Medicinal Chemistry: A Focus on Kinase Inhibitors
The 3-aminoindazole scaffold is a validated hinge-binding motif in numerous kinase inhibitors.[2] The N2 atom of the indazole ring acts as a hydrogen bond acceptor, while the exocyclic 3-amino group serves as a hydrogen bond donor, effectively chelating a key hinge residue. The 4-bromo position provides the launching point for a substituent (the "R-group" in Table 2) that can occupy adjacent hydrophobic pockets or extend towards the solvent front, critically influencing the inhibitor's potency and selectivity profile.
Structure-Activity Relationship (SAR) Insights
Analysis of published data reveals clear SAR trends for 3-amino-4-substituted indazole derivatives across different kinase families.
| Target Kinase | R-Group at C4 (via Bromo) | Key Finding | IC₅₀ (nM) | Reference |
| Bcr-Abl | Ethynyl-diaryl amide | The alkyne spacer was crucial for achieving high potency against both wild-type and resistant (T315I) mutants. | 4.6 | [7] |
| PLK4 | (Phenyl)ethynyl | Introduction of substituents on the exposed phenyl ring did not enhance activity, suggesting a confined pocket. | 43 | [8] |
| TrkA/B/C | Vinyl-aryl | The vinyl linker provided an optimal vector for the aryl group, leading to potent and selective Trk inhibition. | 1.6 - 2.9 | [9] |
| RTKs (VEGFR/PDGFR) | Phenyl-urea | The N,N'-diaryl urea moiety attached at C4 yielded potent, orally active multi-targeted inhibitors like Linifanib (ABT-869). | < 10 | [2] |
Table 2: Selected Structure-Activity Relationship data for 4-substituted 3-aminoindazole kinase inhibitors.
The data consistently demonstrates that the 4-position is a critical "exit vector." The choice of linker (e.g., ethynyl, vinyl, phenyl) and the terminal group attached to it are paramount for tailoring the molecule to the specific topology of the target kinase's active site.
Experimental Protocols
The following protocols are generalized from established procedures and should be adapted and optimized for specific substrates and scales. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol: Synthesis of a 3-Amino-4-Bromoindazole Precursor
This protocol is adapted from the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine.[3]
-
Reaction Setup: To a solution of 3-bromo-2,6-dichlorobenzonitrile (1.0 eq) in a suitable high-boiling solvent (e.g., n-butanol or diglyme), add hydrazine hydrate (2.0-3.0 eq).
-
Heating: Heat the reaction mixture to reflux (typically 120-150 °C, depending on the solvent) and maintain for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If not, dilute the mixture with water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Protocol: Sonogashira Cross-Coupling at the C4-Position
This protocol is a general procedure for coupling a terminal alkyne to the 4-bromoindazole scaffold.[8]
-
Reaction Setup: In a reaction vessel, combine the 3-amino-4-bromoindazole substrate (1.0 eq), the terminal alkyne (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%) in a degassed solvent such as DMF or THF.
-
Base Addition: Add a suitable base, typically an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) and maintain the inert atmosphere throughout the reaction.
-
Heating: Heat the reaction mixture to a temperature between 50-80 °C.
-
Monitoring: Monitor the reaction by TLC or HPLC until completion.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the crude product by silica gel column chromatography to yield the desired 4-alkynyl-3-aminoindazole.
Conclusion and Future Outlook
The 3-amino-4-bromoindazole scaffold represents a masterful convergence of a privileged biological motif with a versatile synthetic handle. Its ability to effectively target the kinase hinge region, combined with the strategic flexibility afforded by the C4-bromo position, has cemented its status as a high-value starting point for the design of targeted therapeutics. Future work will likely focus on leveraging this scaffold to tackle more challenging kinase targets, including those implicated in drug resistance, and to develop inhibitors with novel binding modes or improved pharmacokinetic profiles. The continued application of modern synthetic methods to this core will undoubtedly unlock new generations of potent and selective drug candidates.
References
-
Asad, N., Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Semantic Scholar. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-5-bromo-1H-indazole. Retrieved from [Link]
-
Asad, N., Lyons, M., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). 3-Amino-4-bromopyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
El-Damasy, A. F., et al. (2020). Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity. European Journal of Medicinal Chemistry, 205, 112710. Retrieved from [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry, 14(10), 1957-1971. Retrieved from [Link]
-
Zhang, W., et al. (2014). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. Retrieved from [Link]
-
Cui, J. J., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1515-1530. Retrieved from [Link]
-
Ali, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(22), 5463. Retrieved from [Link]
-
Zhang, Z., et al. (2020). Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. European Journal of Medicinal Chemistry, 203, 112552. Retrieved from [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluations of novel 3-amino-4-ethynyl indazole derivatives as Bcr-Abl kinase inhibitors with potent cellular antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Profiling and Stability Dynamics of 4-Bromo-6-methyl-1H-indazol-3-amine: A Technical Guide for Drug Development
Introduction
4-Bromo-6-methyl-1H-indazol-3-amine (CAS: 1715912-97-2) is a highly functionalized heterocyclic building block extensively utilized in the synthesis of advanced pharmaceutical intermediates, particularly in the development of kinase inhibitors and antiviral therapeutics[1]. The presence of a primary amine at the C3 position, coupled with a bromine atom at C4 and a methyl group at C6, imparts unique electronic and steric properties to the indazole core. This whitepaper provides an in-depth analysis of its physical characteristics, intrinsic stability, and the analytical methodologies required to ensure its integrity during drug development.
Part 1: Physicochemical Profiling and Electronic Causality
Understanding the physical properties of 4-Bromo-6-methyl-1H-indazol-3-amine requires analyzing the competing electronic effects of its substituents. The parent 1H-indazol-3-amine exhibits a predicted pKa of approximately 14.89 for the indazole N-H[2]. However, the introduction of the strongly electron-withdrawing bromine atom at the C4 position exerts an inductive pull (-I effect) that slightly increases the acidity of the N1 proton and significantly reduces the basicity of the C3-amino group.
Halogenated indazol-3-amines typically exhibit a conjugate acid pKa ranging from 2.5 to 4.0, rendering them weak bases compared to aliphatic amines[3]. The C6-methyl group provides a mild electron-donating effect (+I), which partially offsets the bromine's inductive pull, stabilizing the aromatic system but leaving the molecule highly polar.
Table 1: Quantitative Physicochemical Data Summary
| Parameter | Value | Causality / Note |
| CAS Number | 1715912-97-2 | Unique chemical identifier[1]. |
| Molecular Formula | C8H8BrN3 | Halogenated nitrogenous heterocycle[1]. |
| Molecular Weight | 226.07 g/mol | Confirmed via Mass Spectrometry[1]. |
| Conjugate Acid pKa (C3-NH3⁺) | ~2.5 – 4.0 (Est.) | Reduced basicity due to C4-Bromo inductive effect[3]. |
| Indazole N-H pKa | ~13.5 – 14.5 (Est.) | Weakly acidic, capable of deprotonation in strong base[2]. |
| Solubility Profile | Soluble in DMSO, MeOH | Poor aqueous solubility; requires organic diluents for sample preparation[2]. |
Part 2: Stability Dynamics and Degradation Mechanisms
Indazol-3-amines are notoriously sensitive to environmental stressors, particularly oxygen and light[4]. The stability of 4-Bromo-6-methyl-1H-indazol-3-amine is governed by three primary degradation pathways:
-
Oxidative Degradation: The electron-rich C3-amine is highly susceptible to oxidation. Exposure to ambient air or reactive oxygen species (ROS) can lead to the formation of N-oxides, nitroso derivatives, or azo-dimers. This dictates the strict requirement for storage under an inert atmosphere (nitrogen or argon)[5].
-
Photolytic Degradation (Photo-dehalogenation): The carbon-bromine bond at the C4 position is a classic liability under UV/Vis irradiation. Homolytic cleavage of the C-Br bond generates an aryl radical, which can abstract a hydrogen atom from the solvent to yield the debrominated analog or react with oxygen to form complex adducts.
-
Thermal Degradation: While solid-state thermal stability is generally maintained up to its melting point, elevated temperatures in solution can trigger ring-opening or polymerization events, releasing irritating gases such as nitrogen oxides (NOx)[4]. Consequently, cold storage (2-8°C) is mandated[5].
Fig 1. Mechanistic degradation pathways and stability-indicating analytical workflow.
Part 3: Experimental Protocol: Self-Validating Forced Degradation Study
To ensure the trustworthiness of analytical methods used for batch release, a self-validating Forced Degradation Study (FDS) must be executed. The goal is to force 5–20% degradation. Causality principle: Degradation <5% fails to prove the method is stability-indicating, while >20% risks generating secondary degradants that do not reflect real-world shelf-life conditions.
Step-by-Step Methodology
Step 1: Sample Preparation
-
Action: Accurately weigh 10.0 mg of 4-Bromo-6-methyl-1H-indazol-3-amine and dissolve in 10.0 mL of Acetonitrile:Water (50:50 v/v) to yield a 1.0 mg/mL stock solution.
-
Causality: A high concentration ensures that minor degradants (down to the 0.05% ICH reporting threshold) generate a sufficient signal-to-noise ratio for accurate quantitation.
Step 2: Oxidative Stress
-
Action: Transfer 1.0 mL of stock to a vial. Add 100 µL of 3% H₂O₂. Incubate at 25°C for 24 hours in the dark.
-
Self-Validation Check: Concurrently run a reagent blank (diluent + H₂O₂) to map and mathematically exclude oxidant-related interference peaks from the final chromatogram.
Step 3: Photolytic Stress (ICH Q1B)
-
Action: Expose both solid powder (10 mg spread in a thin layer) and solution (1.0 mL stock in a quartz vial) to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light.
-
Causality: Comparing solid vs. solution states differentiates lattice-stabilized stability from solvent-mediated radical propagation (e.g., photo-dehalogenation of the C4-Bromo group).
Step 4: Acid/Base Hydrolysis
-
Action: Transfer 1.0 mL of stock to two separate vials. Add 100 µL of 0.1N HCl to one, and 100 µL of 0.1N NaOH to the other. Heat at 60°C for 72 hours. Crucial Step: Neutralize the samples (add NaOH to the acid vial, HCl to the base vial) prior to injection.
-
Causality: Injecting extreme pH solutions degrades the silica backbone of the HPLC column and shifts analyte retention times, invalidating peak tracking. Neutralization is a mandatory self-correcting step.
Step 5: HPLC-DAD-MS Analysis & Mass Balance
-
Action: Inject 10 µL of each stressed sample onto a C18 column using a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor via Diode Array Detector (DAD) at 254 nm.
-
Self-Validation Check (Mass Balance): Calculate the total area of the intact API peak plus the sum of all degradant peak areas. The total must equal 100% ± 2% of the unstressed control area. A mass balance failure (<98%) indicates that degradants are either volatile, permanently retained on the column, or possess significantly lower UV extinction coefficients, necessitating MS-TIC (Total Ion Chromatogram) integration.
Part 4: Handling and Formulation Implications
Based on the physicochemical and stability profile, 4-Bromo-6-methyl-1H-indazol-3-amine must be handled with stringent environmental controls. The compound is classified as a potential skin and respiratory irritant[2]. Storage protocols require the material to be sealed in opaque, amber glass containers under an inert argon or nitrogen atmosphere, maintained at 2-8°C[5]. During formulation or chemical synthesis, exposure to strong oxidizing agents and prolonged UV light must be strictly avoided to prevent yield loss and impurity generation[4].
References
-
Title: 1H-indazol-3-amine Physical Properties and Risk Data Source: ChemBK URL: [Link]
Sources
The Ascendance of a Privileged Scaffold: A Technical Guide to the History and Development of Methyl-Substituted Indazole-3-Amines
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has cemented its status as a "privileged scaffold" in medicinal chemistry.[1][2] Its synthetic accessibility and capacity for crucial hydrogen bonding interactions have propelled its integration into a multitude of biologically active compounds.[1] Among the diverse array of indazole derivatives, methyl-substituted indazole-3-amines have garnered significant attention, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the historical evolution, synthetic strategies, structure-activity relationships (SAR), and key applications of this important class of molecules. We will delve into the causality behind experimental choices in their synthesis and explore their role as potent kinase inhibitors, offering field-proven insights for researchers and drug development professionals.
The Indazole Core: A Historical Perspective in Drug Discovery
The indazole scaffold is a cornerstone in the design of numerous therapeutic agents, demonstrating a wide spectrum of pharmacological activities including anti-inflammatory, antibacterial, anti-HIV, and antitumor effects.[3][4] Its journey into the pharmaceutical limelight has been significantly driven by its successful incorporation into a number of commercially available anticancer drugs such as Axitinib, Linifanib, and Pazopanib, which function as kinase inhibitors.[5][6] The 1H-indazole-3-amine moiety, in particular, has been identified as an effective "hinge-binding" fragment, capable of crucial interactions within the ATP-binding pocket of various kinases.[7] This has made it a focal point for the development of targeted cancer therapies. The introduction of methyl groups to this core structure has proven to be a pivotal strategy for fine-tuning the pharmacological profile of these compounds, influencing their potency, selectivity, and pharmacokinetic properties.
Synthetic Strategies for Methyl-Substituted Indazole-3-Amines
The synthesis of methyl-substituted indazole-3-amines can be broadly categorized into two main approaches: the construction of a pre-methylated indazole core followed by the introduction of the 3-amino group, or the methylation of a pre-existing indazole-3-amine scaffold. The choice of strategy is often dictated by the desired position of the methyl group (on the nitrogen or the carbon framework) and the availability of starting materials.
Synthesis of C-Methylated Indazole-3-Amines
A common route to C-methylated indazole-3-amines involves the cyclization of appropriately substituted benzonitriles. For instance, the synthesis of 5-methyl-1H-indazol-3-amine can be achieved from 2-fluoro-5-methylbenzonitrile.
Experimental Protocol: Synthesis of 5-methyl-1H-indazol-3-amine [8]
-
Reaction Setup: In a suitable reaction vessel, dissolve 5-bromo-2-fluorobenzonitrile (1 equivalent) in a solvent such as ethanol.
-
Addition of Hydrazine: Add hydrazine hydrate (80%) to the solution.
-
Reflux: Heat the reaction mixture to reflux for approximately 20 minutes.
-
Work-up and Isolation: After cooling, the product, 5-bromo-1H-indazol-3-amine, precipitates and can be collected by filtration. This intermediate can then be used in subsequent reactions, such as Suzuki coupling, to introduce a methyl group at the 5-position.
Causality: The use of a fluorinated or brominated benzonitrile is crucial as the halogen acts as a leaving group, facilitating the nucleophilic aromatic substitution by hydrazine, which subsequently cyclizes to form the indazole ring.
Synthesis of N-Methylated Indazole-3-Amines
N-methylation of the indazole ring can be achieved through direct alkylation of the 1H-indazole-3-amine core. The regioselectivity of this reaction (N1 vs. N2 methylation) is a critical consideration and can be influenced by the reaction conditions. The 1H-tautomer is generally more thermodynamically stable.[3]
Experimental Protocol: N1-Methylation of 1H-Indazole-3-Carboxylic Acid (a precursor to 1-methyl-1H-indazol-3-amine) [9]
-
Deprotonation: To a stirred solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF) under an inert atmosphere, add a strong, non-nucleophilic base such as sodium hydride (1.2 equivalents) portion-wise at 0 °C.
-
Equilibration: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete deprotonation.
-
Methylation: Cool the mixture back to 0 °C and add a methylating agent, such as methyl iodide or dimethyl sulfate (1.1 equivalents), dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quenching and Extraction: Carefully quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Causality: The use of a strong base under aprotic conditions favors the formation of the thermodynamically more stable N1-methylated product. The dianion formed from the carboxylic acid and the indazole nitrogen directs the methylating agent to the N1 position.[9]
Caption: General synthetic workflows for C- and N-methylated indazole-3-amines.
The Role of Methyl-Substituted Indazole-3-Amines as Kinase Inhibitors
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[1][5] Methyl-substituted indazole-3-amines have emerged as potent inhibitors of various protein kinases. The indazole core acts as a bioisostere for the adenine of ATP, allowing it to competitively bind to the ATP-binding site of kinases.[10][11] The 3-amino group often forms critical hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.
Caption: Competitive inhibition of kinase activity by methyl-substituted indazole-3-amines.
Structure-Activity Relationship (SAR) Insights
The position of the methyl group on the indazole-3-amine scaffold has a profound impact on the inhibitory activity and selectivity of these compounds.
-
N1-Methylation: Substitution at the N1 position is a common strategy to modulate potency and physicochemical properties. This position often extends into the solvent-exposed region of the kinase binding pocket, allowing for the introduction of larger substituents to improve solubility or target specific sub-pockets.[1]
-
C-Methylation: Methylation on the benzene ring of the indazole core can influence the electronic properties and conformation of the molecule, thereby affecting its binding affinity. For example, the introduction of a methyl group at the 5-position of the indazole ring in some series of kinase inhibitors has been shown to decrease potency, suggesting that this position may be sterically sensitive.[10][12] Conversely, in other contexts, a methyl group on the indazole phenyl ring has led to a notable increase in activity.[12]
Quantitative Biological Data
The following table summarizes the inhibitory activities of selected methyl-substituted indazole derivatives against various cancer cell lines.
| Compound ID | Methyl Substitution | Target Cell Line | IC50 (µM) | Reference |
| Compound A | 5-Methyl | MDA-MB-231 (Breast Cancer) | 8.60 | [10] |
| Compound B | 5-Methyl | MDA-MB-468 (Breast Cancer) | 5.43 | [10] |
| Compound C | 3-Methyl (on azaindazole) | Pim-1 Kinase | 0.2-0.8 (Ki) | [12] |
| Compound D | 5-Methyl | GSK-3 Kinase | Lower activity than methoxy derivatives | [12] |
Future Perspectives and Conclusion
The methyl-substituted indazole-3-amine scaffold continues to be a highly fruitful area of research in drug discovery. Its proven success as a kinase inhibitor core ensures its continued prominence in the development of targeted therapies for cancer and other diseases. Future efforts will likely focus on the development of more selective inhibitors by exploiting subtle differences in the ATP-binding sites of various kinases. Furthermore, the exploration of novel synthetic methodologies to access diverse substitution patterns on the indazole ring will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles. The foundational understanding of the synthesis and structure-activity relationships outlined in this guide provides a solid platform for these future endeavors.
References
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Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. (URL: [Link])
-
Synthesis and biological evaluation of ( E )-4-(3-arylvinyl-1 H -indazol-6-yl)pyrimidin-2-amine derivatives as PLK4 inhibitors for the treatment of br. (URL: [Link])
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC. (URL: [Link])
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC - NIH. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (URL: [Link])
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (URL: [Link])
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (URL: [Link])
-
Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (URL: [Link])
-
Fragment-based Lead Discovery of Indazole-based Compounds as AXL Kinase Inhibitors | Request PDF. (URL: [Link])
-
Chemical structure of 1H-indazol-3-amine derivative 100. (URL: [Link])
-
Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. (URL: [Link])
-
Indazole synthesis. (URL: [Link])
-
30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (URL: [Link])
- US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google P
-
Structures of kinase inhibitors containing an indazole moiety. (URL: [Link])
-
Process For The Synthesis Of 5 (Methyl 1 H Imidazol 1 Yl) 3 (Trifluoromethyl) Benzeneamine. (URL: [Link])
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (URL: [Link])
-
A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. (URL: [Link])
-
-
(URL: [Link])
-
-
Synthesis and biological evaluation of new indazole derivatives. (URL: [Link])
-
Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC. (URL: [Link])
-
Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (URL: [Link])
-
1H-indazole-3-carboxylic acid, ethyl ester. (URL: [Link])
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Predictive Bioavailability and ADMET Profiling of 4-Bromo-6-methyl-1H-indazol-3-amine: A Technical Guide
Executive Summary & Structural Rationale
4-Bromo-6-methyl-1H-indazol-3-amine (CAS: 1715912-97-2) is a highly functionalized heterocyclic building block of significant interest in small-molecule drug discovery. The 1H-indazole-3-amine scaffold is widely recognized as a privileged bioisostere for indoles and a highly effective hinge-binding fragment, particularly in the design of kinase inhibitors[1]. Compared to traditional indoles, indazoles often exhibit superior plasma clearance profiles, enhanced oral bioavailability, and greater metabolic stability[2].
The specific substitutions on this molecule dictate its pharmacokinetic destiny:
-
3-Amine Group: Acts as a critical hydrogen bond donor and acceptor. This facilitates strong, directional interactions within target active sites, such as the hinge region of receptor tyrosine kinases[1].
-
4-Bromo Group: Halogenation increases lipophilicity and introduces the potential for halogen bonding—a highly directional, attractive interaction with electron-rich moieties (e.g., backbone carbonyls of Phenylalanine residues) that can significantly enhance target affinity[2][3]. Sterically, the bulky bromine atom shields the adjacent positions of the indazole core from oxidative metabolism.
-
6-Methyl Group: While it optimizes the lipophilic balance necessary for passive membrane diffusion, benzylic methyl groups are classic liabilities for CYP450-mediated aliphatic oxidation. This structural duality necessitates rigorous in vitro metabolic profiling to accurately predict in vivo half-life.
In Silico Physicochemical Profiling
Before initiating costly in vitro assays, in silico predictions establish the foundational parameters for absorption. The topological polar surface area (TPSA) is a critical metric; values below 140 Ų generally indicate good cell membrane permeation, while values below 90 Ų suggest a high probability of blood-brain barrier (BBB) penetration[4][5].
Table 1: Predicted Physicochemical Properties of 4-Bromo-6-methyl-1H-indazol-3-amine
| Property | Predicted Value | Pharmacokinetic Implication |
| Molecular Weight (MW) | 226.07 g/mol | Optimal for passive diffusion (Lipinski MW < 500). |
| Calculated LogP | ~2.4 - 2.8 | Favorable lipophilicity for membrane permeability without excessive hydrophobic trapping. |
| TPSA | 54.7 Ų | Excellent oral absorption; high potential for CNS exposure (TPSA < 90 Ų)[4][5]. |
| H-Bond Donors (HBD) | 2 | Complies with Rule of 5 (HBD < 5); facilitates hinge-region binding. |
| H-Bond Acceptors (HBA) | 3 | Complies with Rule of 5 (HBA < 10); limits excessive desolvation penalties. |
| Rotatable Bonds | 1 | High structural rigidity, minimizing the entropic penalty upon target binding. |
In Vitro ADME Assessment Workflows
To predict the oral bioavailability (
Caption: Sequential workflow for ADMET evaluation and bioavailability prediction.
Intestinal Permeability: Caco-2 Bidirectional Assay
Because indazole derivatives can be substrates for efflux transporters like P-glycoprotein (P-gp), a bidirectional Caco-2 assay is required to differentiate between passive diffusion and active efflux.
Methodology (Self-Validating Protocol):
-
Cell Culture: Seed human Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size). Culture for 21 days to ensure the formation of a differentiated, polarized monolayer with functional tight junctions (verified by a Transepithelial Electrical Resistance [TEER] > 250 Ω·cm²).
-
Dosing: Prepare a 10 µM solution of 4-Bromo-6-methyl-1H-indazol-3-amine in HBSS buffer (pH 7.4, maximum 1% DMSO). Apply to the apical (A) chamber for absorptive transport (A→B) and the basolateral (B) chamber for secretory transport (B→A).
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ atmosphere for 120 minutes.
-
Sampling & Quantification: Extract 50 µL aliquots from the receiver chambers at 30, 60, 90, and 120 minutes. Quantify the compound concentration via LC-MS/MS.
-
Validation & Causality: Calculate the Apparent Permeability (
) and the Efflux Ratio ( ).-
System Controls: Run Propranolol concurrently as a high-permeability standard (
cm/s) and Digoxin as a P-gp efflux standard ( ). If Digoxin's ER drops below 5, the assay is invalid, indicating compromised transporter expression.
-
Hepatic First-Pass Metabolism: Human Liver Microsome (HLM) Assay
The 6-methyl group is highly susceptible to hydroxylation by Cytochrome P450 enzymes (particularly CYP3A4). The HLM assay determines the intrinsic clearance (
Methodology (Self-Validating Protocol):
-
Reaction Mixture: In a 96-well plate, combine pooled Human Liver Microsomes (0.5 mg/mL final protein concentration), 1 µM of the indazole test compound, and 3.3 mM MgCl₂ in 100 mM potassium phosphate buffer (pH 7.4).
-
Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH (the essential cofactor for CYP450 activity).
-
Time-Course Sampling: At
minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to instantly quench the reaction via protein precipitation. -
Analysis: Centrifuge at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the depletion of the parent compound.
-
Validation & Causality: Calculate the in vitro half-life (
) and intrinsic clearance ( ).-
System Controls: Use Verapamil as a high-clearance positive control and Warfarin as a low-clearance negative control. A parallel incubation without NADPH must be run to rule out non-CYP mediated degradation or chemical instability.
-
In Vivo Pharmacokinetics & Bioavailability (F%) Determination
In vitro data must be correlated with in vivo pharmacokinetics to determine the absolute oral bioavailability (
Caption: Mechanistic pathway of oral absorption, first-pass metabolism, and systemic distribution.
Methodology (Self-Validating Protocol):
-
Animal Preparation: Utilize male Sprague-Dawley rats (250-300g, n=3 per dosing route), fasted overnight to eliminate food-effect variables on GI absorption.
-
Formulation: Due to the lipophilicity of the bromo-indazole core, formulate the compound in a co-solvent system (e.g., 5% DMSO / 40% PEG400 / 55% Saline) to ensure complete dissolution without precipitation upon injection.
-
Dosing:
-
Intravenous (IV) Group: Administer 1 mg/kg via the tail vein.
-
Oral (PO) Group: Administer 5 mg/kg via oral gavage.
-
-
Blood Sampling: Collect 200 µL blood samples via jugular vein cannulation at predefined intervals: 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K₂EDTA tubes. Centrifuge immediately at 3000g for 10 minutes to harvest plasma.
-
Bioanalysis & Causality: Quantify plasma concentrations via LC-MS/MS. Calculate the Area Under the Curve (
) using non-compartmental analysis.-
Calculation: Absolute bioavailability is calculated as:
-
Interpretation: If
is low despite high Caco-2 permeability, the causality points directly to extensive hepatic first-pass metabolism (corroborated by high in the HLM assay), likely driven by the rapid oxidation of the 6-methyl group.
-
References
-
[1] Wang C, et al. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI International Journal of Molecular Sciences. Available at: [Link]
-
[2] Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists. PMC / NIH. Available at: [Link]
-
[4] Propitious Indazole Compounds as β-ketoacyl-ACP Synthase Inhibitors and Mechanisms Unfolded for TB. LJMU Research Online. Available at: [Link]
-
[5] N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. PMC / NIH. Available at: [Link]
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- 2. Evaluation of the Indazole Analogs of 5-MeO-DMT and Related Tryptamines as Serotonin Receptor 2 Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Halogen Bond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine
Abstract
This technical guide provides a comprehensive overview of robust and scalable synthetic routes for the preparation of 4-Bromo-6-methyl-1H-indazol-3-amine, a key heterocyclic building block in modern medicinal chemistry. The indazole scaffold is a privileged structure in numerous pharmacologically active compounds, and this specific derivative serves as a crucial intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[1] This document details two primary synthetic strategies, with a strong emphasis on a preferred, regioselective pathway commencing from a pre-functionalized benzonitrile. We provide in-depth mechanistic explanations, step-by-step experimental protocols, and comparative data to guide researchers in the efficient and reliable synthesis of this valuable compound.
Part 1: Strategic Overview and Retrosynthetic Analysis
The synthesis of substituted 3-aminoindazoles can be approached from several angles. The choice of strategy is paramount and is typically dictated by the availability of starting materials, cost-effectiveness, and, most critically, the ability to control regioselectivity. For 4-Bromo-6-methyl-1H-indazol-3-amine, the primary challenge lies in the precise installation of three different substituents—amine, bromo, and methyl—at specific positions on the bicyclic indazole core. We have identified two principal retrosynthetic pathways.
Route A: The Pre-functionalized Cyclization Strategy (Recommended)
This approach is considered superior due to its inherent control over the final substitution pattern. The logic is to construct the indazole ring from an aromatic precursor that already contains the requisite bromo and methyl groups in the correct orientation. The key disconnection involves the formation of the pyrazole ring via the reaction of a suitably substituted ortho-halobenzonitrile with hydrazine.[2][3] This strategy ensures that the bromine and methyl substituents are unequivocally positioned prior to the ring-forming step, thus avoiding the formation of unwanted isomers.
Route B: The Post-Cyclization Functionalization Strategy (Alternative)
An alternative, though less favorable, pathway involves the formation of a simpler indazole core, such as 6-methyl-1H-indazol-3-amine, followed by late-stage bromination. While seemingly more direct, this route presents significant challenges in controlling the regioselectivity of the electrophilic bromination step. The electronic directing effects of the fused pyrazole ring and the existing substituents can lead to a mixture of brominated isomers, complicating purification and reducing the overall yield of the desired product.[4]
Comparative Workflow Visualization
The following diagrams illustrate the logical flow of the two proposed synthetic pathways.
Caption: Comparative workflows for Route A and Route B.
Part 2: Preferred Synthetic Pathway (Route A) - Detailed Protocols
This section provides a scientifically grounded, step-by-step guide for the recommended synthetic pathway. The causality behind experimental choices is explained to provide a deeper understanding of the process.
Step 1: Synthesis of Key Intermediate: 3-Bromo-2-fluoro-5-methylbenzonitrile
The successful execution of Route A hinges on the efficient preparation of this key benzonitrile intermediate. We propose a robust two-step sequence starting from the commercially available 2-Amino-5-methylbenzonitrile.
Step 1.1: Regioselective Bromination of 2-Amino-5-methylbenzonitrile
-
Scientific Rationale: The powerful ortho-, para- directing nature of the primary amine group is leveraged to selectively install a bromine atom at the C3 position. The C5-methyl group offers minimal steric hindrance, and the C3 position is electronically activated for electrophilic substitution. N-Bromosuccinimide (NBS) is chosen as a mild and safe brominating agent, which minimizes over-bromination and harsh reaction conditions.
-
Experimental Protocol:
-
To a solution of 2-Amino-5-methylbenzonitrile (1.0 eq) in acetonitrile (10 mL per gram of substrate) in a flask protected from light, add N-Bromosuccinimide (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product, 2-Amino-3-bromo-5-methylbenzonitrile, can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
-
Step 1.2: Balz-Schiemann Reaction for Fluorodediazoniation
-
Scientific Rationale: The Balz-Schiemann reaction is a classical and reliable method for introducing a fluorine atom onto an aromatic ring by converting a primary arylamine into a diazonium tetrafluoroborate salt, which then thermally decomposes to yield the aryl fluoride.[5] This transformation is crucial for activating the C2 position for the subsequent nucleophilic aromatic substitution (SNAr) reaction with hydrazine.
-
Experimental Protocol:
-
Diazotization: Suspend 2-Amino-3-bromo-5-methylbenzonitrile (1.0 eq) in a 48% solution of tetrafluoroboric acid (HBF₄) (4.0 eq) at 0 °C in a well-ventilated fume hood.
-
Add a solution of sodium nitrite (NaNO₂) (1.1 eq) in a minimal amount of cold water dropwise, ensuring the internal temperature does not exceed 5 °C.
-
Stir the resulting suspension at 0-5 °C for 30-60 minutes. The formation of a precipitate (the diazonium salt) is typically observed.
-
Decomposition: Isolate the diazonium tetrafluoroborate salt by filtration, wash with cold diethyl ether, and dry under vacuum. Caution: Diazonium salts can be explosive when dry; handle with extreme care and use appropriate safety shields.
-
Gently heat the isolated salt in an inert, high-boiling solvent (e.g., toluene or xylene) until the evolution of nitrogen gas (N₂) ceases.
-
Cool the reaction mixture, wash with aqueous sodium bicarbonate (NaHCO₃) solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude 3-Bromo-2-fluoro-5-methylbenzonitrile by vacuum distillation or column chromatography.
-
Step 2: Hydrazine Cyclization to 4-Bromo-6-methyl-1H-indazol-3-amine
-
Scientific Rationale: This final step constructs the desired indazole ring system. The reaction proceeds via a two-stage mechanism: an initial SNAr reaction, followed by an intramolecular cyclization. The highly electron-deficient aromatic ring (due to the fluorine and nitrile groups) is susceptible to nucleophilic attack by hydrazine at the C2 position, displacing the fluoride. The resulting intermediate then undergoes a rapid intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carbon atom of the nitrile group, forming the 3-aminoindazole product after tautomerization.[3][6]
Caption: Mechanism of the final hydrazine cyclization step.
-
Experimental Protocol:
-
In a sealed reaction vessel or a flask equipped with a reflux condenser, dissolve 3-Bromo-2-fluoro-5-methylbenzonitrile (1.0 eq) in a suitable solvent such as 2-methoxyethanol or n-butanol.
-
Add hydrazine hydrate (3.0-5.0 eq) to the solution. Caution: Hydrazine is highly toxic and corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.
-
Heat the reaction mixture to reflux (typically 120-140 °C) for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product may form.
-
Dilute the mixture with water to precipitate the product fully.
-
Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol or diethyl ether to remove impurities.
-
Dry the solid under vacuum to yield 4-Bromo-6-methyl-1H-indazol-3-amine as a solid. Further purification can be achieved by recrystallization if necessary.
-
Part 3: Data Summary and Characterization
The following table summarizes the key transformations and expected outcomes for the recommended synthetic route.
| Step | Transformation | Key Reagents | Typical Solvents | Temp. (°C) | Expected Yield | Key Considerations |
| 1.1 | Bromination | NBS | Acetonitrile | 0 to RT | 80-90% | Protect from light; quench with Na₂S₂O₃. |
| 1.2 | Fluorodediazoniation | HBF₄, NaNO₂ | Toluene | 0 to 110 | 60-75% | Extreme caution with dry diazonium salts. |
| 2.1 | Cyclization | Hydrazine Hydrate | n-Butanol | 120-140 | 85-95% | Hydrazine is highly toxic. |
Characterization of Final Product:
The identity and purity of the synthesized 4-Bromo-6-methyl-1H-indazol-3-amine should be confirmed using standard analytical techniques:
-
¹H NMR: To confirm the proton environment, including the characteristic signals for the aromatic protons, the methyl group, and the amine/NH protons.
-
¹³C NMR: To verify the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
References
- Cadogan, J. I. G. A new synthesis of 2H-indazoles. Journal of the Chemical Society. 1962, 4257. [URL not available]
-
Toledano, A. S., et al. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Organic Letters. 2024, 26, 1229-1232. [Link]
-
Organic Chemistry Portal. Synthesis of indazoles. [Link]
-
J. Org. Chem. Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. 2023, 88, 4209–4223. [Link]
-
RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]
-
Xu, L., et al. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. The Journal of Organic Chemistry. 2013, 78, 3400-3401. [Link]
-
NIH. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC. [Link]
- Wiley Online Library. Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. [URL not available]
-
University of Texas at Dallas. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
PubMed. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. [Link]
-
ACS Publications. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. [Link]
-
Organic Chemistry Portal. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. [Link]
-
ResearchGate. The Bromination of 2H-indazoles. [Link]
-
RSC Publishing. Oxidant-controlled divergent transformations of 3-aminoindazoles for the synthesis of pyrimido[1,2-b]-indazoles and aromatic nitrile-derived dithioacetals. [Link]
-
Semantic Scholar. Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. [Link]
-
NIH. A Site-Specific Synthetic Route to Substituted Inda(box) Ligands - PMC. [Link]
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
NIH. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. [Link]
-
PubMed. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. [Link]
-
NIH. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC. [Link]
-
ResearchGate. C-6 Regioselective Bromination of Methyl Indolyl-3-acetate. [Link]
-
PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]
-
RSC Publishing. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
ChemRxiv. Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. [Link]
- Google Patents. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
NIH. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. [Link]
-
J-STAGE. BROMINATION OF 3-SUBSTITUTED INDOLES. ISOLATION AND PROPERTIES OF 3-BROMOINDOLENINES. [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. [Link]
-
Scribd. 4 Bromo 1H Indazole | PDF | Thin Layer Chromatography. [Link]
-
PubMed. Synthesis of β-lactams by transition metal promoted Staudinger reactions: alternative synthetic approaches from transition metal enhanced organocatalysis to in situ, highly reactive intermediate synthesis and catalytic tandem reactions. [Link]
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- 2. Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process [organic-chemistry.org]
- 3. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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Application Notes and Protocols for Palladium-Catalyzed Functionalization of 4-Bromo-6-methyl-1H-indazol-3-amine
Authored by: A Senior Application Scientist
Introduction: The Indazole Scaffold in Modern Drug Discovery
The indazole core is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and approved pharmaceuticals. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of engaging in various biological interactions. The specific derivative, 4-Bromo-6-methyl-1H-indazol-3-amine, represents a valuable and highly functionalized building block for medicinal chemistry programs. The strategic placement of the bromine atom at the C4 position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of molecular complexity. The 3-amino and 6-methyl groups further modulate the molecule's physicochemical properties and offer additional points for derivatization. This document provides detailed protocols and expert insights into the application of three cornerstone palladium-catalyzed reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings—for the elaboration of this key intermediate.
General Considerations for Coupling Reactions with 4-Bromo-6-methyl-1H-indazol-3-amine
The successful functionalization of 4-Bromo-6-methyl-1H-indazol-3-amine via palladium-catalyzed cross-coupling is contingent on several key factors. The presence of two potentially reactive N-H bonds (the indazole N1-H and the 3-amino group) can influence the reaction outcome. While many palladium-catalyzed couplings on NH-free indazoles have been reported to proceed without N-protection, stronger bases or higher temperatures may lead to competitive N-arylation or other side reactions.[1][2] For challenging substrates or to ensure regioselectivity, protection of the indazole nitrogen (e.g., with a BOC or SEM group) may be considered, though this adds extra steps to the synthetic sequence. The 3-amino group is generally less reactive in these coupling reactions but can potentially coordinate to the palladium center. Careful selection of ligands and reaction conditions is therefore crucial to favor the desired C-C or C-N bond formation at the C4 position.
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for generating biaryl structures.[3] This reaction is valued for its mild conditions and tolerance of a broad range of functional groups.[2]
Experimental Protocol: Synthesis of 4-Aryl-6-methyl-1H-indazol-3-amine
Materials:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-6-methyl-1H-indazol-3-amine | >95% | Commercial Source |
| Arylboronic Acid | >97% | Commercial Source |
| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst Grade | Commercial Source |
| Cesium Carbonate (Cs₂CO₃) | Anhydrous, >99% | Commercial Source |
| 1,4-Dioxane | Anhydrous, DriSolv | Commercial Source |
| Water | Deionized | In-house |
| Ethyl Acetate | ACS Grade | Commercial Source |
| Brine | Saturated Aqueous | In-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercial Source |
| Silica Gel | 230-400 mesh | Commercial Source |
Procedure:
-
To a flame-dried Schlenk flask, add 4-Bromo-6-methyl-1H-indazol-3-amine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and cesium carbonate (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Pd(dppf)Cl₂ (0.02-0.05 equiv.).
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask. The final concentration of the limiting reagent should be approximately 0.1 M.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol).
Causality Behind Experimental Choices
-
Catalyst: Pd(dppf)Cl₂ is often effective for Suzuki couplings involving heteroaryl halides.[4] The dppf ligand is both electron-rich and has a large bite angle, which promotes the reductive elimination step and stabilizes the palladium(0) species.
-
Base: Cesium carbonate is a strong inorganic base that is highly effective in Suzuki couplings, particularly with heteroaromatic substrates.[1] It is generally more effective than weaker bases like potassium carbonate in promoting the transmetalation step.[5]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The water is essential for the activation of the boronic acid and to facilitate the transmetalation step, while the dioxane solubilizes the organic reagents.
Troubleshooting
-
Low Yield: If the reaction stalls, consider increasing the catalyst loading or using a more active catalyst system, such as one with a more electron-rich ligand. Ensure the reagents and solvent are anhydrous and properly degassed, as oxygen can deactivate the catalyst.
-
Debromination: The replacement of the bromine atom with a hydrogen is a common side reaction.[6] This can sometimes be minimized by using milder bases, lower reaction temperatures, or shorter reaction times.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide variety of amines.[10][11]
Experimental Protocol: Synthesis of N-Aryl/Alkyl-4-amino-6-methyl-1H-indazole
Materials:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-6-methyl-1H-indazol-3-amine | >95% | Commercial Source |
| Amine (Aryl or Alkyl) | >97% | Commercial Source |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercial Source |
| 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | >98% | Commercial Source |
| Lithium bis(trimethylsilyl)amide (LHMDS) | 1.0 M in THF | Commercial Source |
| Toluene | Anhydrous, DriSolv | Commercial Source |
| Diethyl Ether | ACS Grade | Commercial Source |
| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | In-house |
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (0.01-0.02 equiv.) and XPhos (0.04-0.08 equiv.) to a flame-dried Schlenk tube.
-
Add anhydrous toluene and stir for 10 minutes at room temperature to form the active catalyst.
-
Add 4-Bromo-6-methyl-1H-indazol-3-amine (1.0 equiv.) and the amine (1.2-1.5 equiv.).
-
Slowly add LHMDS (2.2 equiv.) to the reaction mixture at room temperature.
-
Seal the tube and heat to 80-110 °C, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Causality Behind Experimental Choices
-
Catalyst System: The combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand such as XPhos is highly effective for the amination of challenging heteroaryl halides.[12] The steric bulk of the ligand facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[13]
-
Base: A strong, non-nucleophilic base like LHMDS is required to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[14] Weaker bases are often ineffective for less reactive amines or aryl chlorides.
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used to prevent side reactions and ensure the stability of the catalyst and base.
Troubleshooting
-
No Reaction: Ensure all reagents and the solvent are strictly anhydrous. The LHMDS solution should be fresh and properly titrated. The choice of ligand is critical; for very challenging couplings, other specialized ligands may be required.
-
Side Product Formation: N-arylation of the indazole can be a competing reaction. Using a slight excess of the coupling amine and carefully controlling the amount of base can sometimes mitigate this.
Mechanistic Insight: The Buchwald-Hartwig Amination Catalytic Cycle
The catalytic cycle of the Buchwald-Hartwig amination involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond.[10][15][16]
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Protocol 3: Sonogashira Coupling for C-C (sp²-sp) Bond Formation
The Sonogashira coupling is a highly efficient method for forming a carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[17][18] It is a cornerstone reaction for the synthesis of arylalkynes and conjugated enynes.[19]
Experimental Protocol: Synthesis of 4-Alkynyl-6-methyl-1H-indazol-3-amine
Materials:
| Reagent/Material | Grade | Supplier |
| 4-Bromo-6-methyl-1H-indazol-3-amine | >95% | Commercial Source |
| Terminal Alkyne | >97% | Commercial Source |
| Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) | Catalyst Grade | Commercial Source |
| Copper(I) Iodide (CuI) | >98% | Commercial Source |
| Triethylamine (Et₃N) | Anhydrous, >99.5% | Commercial Source |
| Tetrahydrofuran (THF) | Anhydrous, DriSolv | Commercial Source |
Procedure:
-
To a Schlenk flask, add 4-Bromo-6-methyl-1H-indazol-3-amine (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and CuI (0.04-0.10 equiv.).
-
Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.
-
Add anhydrous THF and anhydrous triethylamine (as both base and solvent, or as a co-solvent).
-
Add the terminal alkyne (1.2-1.5 equiv.) via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst and salts, washing with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Experimental Choices
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium(0) species (often generated in situ from a Pd(II) precursor) and a copper(I) co-catalyst.[20] The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) iodide reacts with the terminal alkyne to form a more reactive copper acetylide intermediate.[18]
-
Base: An amine base, typically triethylamine or diisopropylamine, is used in excess. It serves to neutralize the hydrogen halide byproduct formed during the reaction and also acts as a solvent or co-solvent.[17]
-
Copper-Free Conditions: In some cases, the copper co-catalyst can lead to undesirable alkyne homocoupling (Glaser coupling). Copper-free Sonogashira protocols have been developed, which often require a different choice of ligand and base.[19]
Troubleshooting
-
Alkyne Homocoupling: This is a common side reaction, especially in the presence of oxygen. Ensure the reaction is performed under strictly anaerobic conditions. Copper-free conditions can also be explored.
-
Low Reactivity: Bromoindazoles are less reactive than their iodo counterparts. Gentle heating may be required to drive the reaction to completion.
Mechanistic Insight: The Sonogashira Coupling Catalytic Cycle
The Sonogashira coupling involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[18][19]
Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.
Summary of Reaction Parameters
| Reaction Type | Typical Palladium Source | Ligand | Base | Solvent(s) | Temperature (°C) |
| Suzuki-Miyaura | Pd(dppf)Cl₂ / Pd(PPh₃)₄ | dppf / PPh₃ | Cs₂CO₃ / K₂CO₃ | Dioxane/Water | 80-100 |
| Buchwald-Hartwig | Pd₂(dba)₃ | XPhos / BrettPhos | LHMDS / NaOtBu | Toluene / Dioxane | 80-110 |
| Sonogashira | Pd(PPh₃)₂Cl₂ | PPh₃ | Et₃N / i-Pr₂NH | THF / DMF | 25-60 |
Purification and Characterization
Purification of the resulting functionalized indazoles is typically achieved by flash column chromatography on silica gel.[21][22] The choice of eluent will depend on the polarity of the product. For basic products, it may be beneficial to add a small amount of triethylamine to the eluent system to prevent streaking on the column. Recrystallization from a suitable solvent system can also be an effective method for obtaining highly pure material.[23][24]
The structure and purity of the final compounds should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS).
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. Available at: [Link]
-
Sonogashira coupling - Wikipedia. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available at: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. Available at: [Link]
-
Chemistry Suzuki Coupling Reaction - SATHEE. Available at: [Link]
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Available at: [Link]
-
Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics - ACS Publications. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. Available at: [Link]
-
Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. Available at: [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles - ResearchGate. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G. Available at: [Link]
-
Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society. Available at: [Link]
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC. Available at: [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. Available at: [Link]
-
Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. Available at: [Link]
-
indazole - Organic Syntheses Procedure. Available at: [Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines - ResearchGate. Available at: [Link]
-
Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC. Available at: [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives - jchr.org. Available at: [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Publishing. Available at: [Link]
-
Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands - Comptes Rendus de l'Académie des Sciences. Available at: [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. Available at: [Link]
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Reagents required for synthesizing 4-Bromo-6-methyl-1H-indazol-3-amine
Application Note & Protocol: Regioselective Synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine
Introduction & Mechanistic Rationale
The synthesis of highly functionalized 3-aminoindazoles is a critical pathway in modern medicinal chemistry. These scaffolds serve as privileged structural motifs for a variety of kinase inhibitors and antiviral agents, including the potent HIV-1 capsid inhibitor Lenacapavir [1].
While traditional Nucleophilic Aromatic Substitution (SNAr) reactions utilizing hydrazines with o-fluorobenzonitriles are standard practice, the use of o-bromobenzonitriles has proven to be a highly effective, albeit thermodynamically demanding, alternative [2].
As an Application Scientist, the primary challenge in synthesizing the target molecule—4-bromo-6-methyl-1H-indazol-3-amine —is avoiding the generation of inseparable regioisomeric mixtures during the cyclization phase. To establish a self-validating and robust protocol, we employ a retrosynthetic strategy that traces back to a symmetrically substituted precursor: 2,6-dibromo-4-methylbenzonitrile[3].
The Causality of Symmetry: By utilizing 2,6-dibromo-4-methylbenzonitrile, the electronic and steric environments of both the C2 and C6 bromides are identical. Nucleophilic attack by hydrazine at either position yields the exact same intermediate, which subsequently cyclizes to form solely the desired 4-bromo-6-methyl regioisomer. This completely eliminates regiochemical ambiguity and bypasses the need for complex chromatographic separations.
Quantitative Data Summary
Table 1: Reagent and Material Specifications
| Reagent | MW ( g/mol ) | Equivalents | Role |
|---|---|---|---|
| p-Toluidine | 107.16 | 1.0 | Starting Material |
| Bromine (Br₂) | 159.80 | 2.05 | Electrophile |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 | Diazotization Agent |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 | Cyanation Catalyst |
| Hydrazine Hydrate (64%) | 50.06 | 5.0 | Nucleophile & Cyclization Agent |
| N-Methyl-2-pyrrolidone (NMP) | 99.13 | Solvent | High-boiling polar medium |
Table 2: Reaction Conditions and Expected Yields
| Step | Chemical Transformation | Temp (°C) | Time (h) | Expected Yield (%) |
|---|---|---|---|---|
| 1 | Electrophilic Aromatic Bromination | 0 to 20 | 2.0 | 85 - 90 |
| 2 | Sandmeyer Cyanation | 0 to 90 | 1.5 | 70 - 80 |
| 3 | Cascade SNAr & Cyclization | 100 | 12.0 | 60 - 75 |
Mechanistic Pathway & Workflow Visualization
Figure 1: Three-step synthetic workflow from p-toluidine to 4-bromo-6-methyl-1H-indazol-3-amine.
Figure 2: Mechanism of the cascade SNAr and intramolecular cyclization via hydrazine.
Step-by-Step Experimental Protocols
Step 4.1: Electrophilic Aromatic Bromination
Causality: The strongly electron-donating primary amine group on p-toluidine directs incoming bromine electrophiles exclusively to the ortho positions (C2 and C6). Acetic acid acts as both a solvent and a mild catalyst to polarize the Br-Br bond.
-
Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer.
-
Dissolve 10.7 g (100 mmol) of p-toluidine in 100 mL of glacial acetic acid. Cool the solution to 0–5 °C using an ice-water bath.
-
Charge the dropping funnel with 32.8 g (10.5 mL, 205 mmol) of elemental bromine dissolved in 20 mL of acetic acid.
-
Add the bromine solution dropwise over 45 minutes, maintaining the internal temperature below 10 °C to prevent oxidative side reactions.
-
Remove the ice bath and stir at room temperature for 2 hours.
-
Pour the reaction mixture into 500 mL of crushed ice/water.
-
Filter the resulting precipitate under vacuum, wash extensively with cold water until the filtrate is neutral, and dry under vacuum to afford 2,6-dibromo-4-methylaniline [3].
Step 4.2: Sandmeyer Cyanation
Causality: Direct nucleophilic cyanation of aryl bromides is thermodynamically unfavorable. Converting the amine to a diazonium salt creates an exceptional leaving group (N₂ gas), allowing Cu(I) to catalyze the insertion of the cyanide nucleophile at lower temperatures.
-
In a 250 mL flask, suspend 26.5 g (100 mmol) of 2,6-dibromo-4-methylaniline in 50 mL of water and 25 mL of concentrated HCl (37%). Cool to 0 °C.
-
Slowly add a solution of 7.6 g (110 mmol) of NaNO₂ in 20 mL of water dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to yield the diazonium chloride solution.
-
In a separate 1 L flask in a well-ventilated fume hood, dissolve 10.7 g (120 mmol) of CuCN and 16.3 g (250 mmol) of KCN in 150 mL of water. Cool to 0 °C.
-
Carefully neutralize the diazonium solution with aqueous Na₂CO₃ to pH ~6, then add it dropwise to the CuCN/KCN solution. Safety Critical: Maintain basic pH in the receiving flask to prevent the release of lethal HCN gas.
-
Gradually heat the mixture to 90 °C and stir for 1.5 hours.
-
Cool to room temperature, extract with ethyl acetate (3 x 100 mL), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify via a short silica plug (Hexanes/EtOAc 9:1) to obtain 2,6-dibromo-4-methylbenzonitrile [4].
Step 4.3: Cascade SNAr and Cyclization
Causality: Hydrazine acts as an ambident nucleophile. The primary amine attacks the sterically hindered C2-bromide via an SNAr mechanism, facilitated by the electron-withdrawing nitrile group. NMP provides the high thermal energy required to overcome the activation barrier of the bromide leaving group. Subsequent intramolecular attack of the distal hydrazine nitrogen onto the nitrile carbon forms the indazole core [1].
-
In a 100 mL pressure tube or heavy-walled flask, dissolve 13.7 g (50 mmol) of 2,6-dibromo-4-methylbenzonitrile in 40 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).
-
Add 12.5 g (12.1 mL, 250 mmol) of hydrazine hydrate (64% hydrazine).
-
Seal the vessel and heat to 100 °C for 12 hours behind a blast shield. Monitor the disappearance of the starting material via TLC (Hexanes/EtOAc 7:3).
-
Upon completion, cool the mixture to room temperature and pour slowly into 200 mL of ice-cold water under vigorous stirring.
-
Collect the precipitated 4-bromo-6-methyl-1H-indazol-3-amine via vacuum filtration.
-
Wash the filter cake with cold water (2 x 50 mL) and cold ethanol (10 mL) to remove residual NMP and unreacted hydrazine.
-
Dry the product in a vacuum oven at 50 °C for 24 hours.
Analytical Characterization & Troubleshooting
To validate the success of the synthesis, the following analytical signatures should be confirmed:
-
¹H NMR (400 MHz, DMSO-d₆): Expect a singlet for the C6-methyl group at ~2.3 ppm (3H). The aromatic protons (C5 and C7) will appear as two meta-coupled doublets or broad singlets around 7.0 and 7.2 ppm (1H each). The primary amine (-NH₂) will appear as a broad exchangeable singlet around 5.5 ppm (2H), and the indazole core -NH will appear >11.0 ppm (1H).
-
LC-MS: The [M+H]⁺ peak is expected at m/z 226.0 and 228.0. The presence of a 1:1 isotopic doublet pattern is the definitive self-validating proof that exactly one bromine atom was retained during the cyclization, confirming the regioselective success of the protocol.
References
-
Asad, N., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, 2024. URL:[Link]
-
Lefebvre, V., et al. "Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles." The Journal of Organic Chemistry, 2010. URL:[Link]
-
Noland, W. E., et al. "Crystal structures of 2,6-dibromo-4-methylbenzonitrile and 2,6-dibromo-4-methylphenyl isocyanide." Acta Crystallographica Section E, 2017. URL:[Link]
-
Mukhopadhyay, C., et al. "Automated grindstone chemistry: a simple and facile way for PEG-assisted stoichiometry-controlled halogenation of phenols and anilines using N-halosuccinimides." Beilstein Journal of Organic Chemistry, 2019. URL:[Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles [organic-chemistry.org]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. journals.iucr.org [journals.iucr.org]
The Strategic Utility of 4-Bromo-6-methyl-1H-indazol-3-amine in Contemporary Drug Design
Introduction: The Privileged Indazole Scaffold
The 1H-indazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities.[1] Its structural resemblance to purine enables it to function as an effective ATP-competitive inhibitor, particularly for protein kinases, a class of enzymes frequently dysregulated in cancer and inflammatory diseases.[2] The strategic functionalization of the indazole ring system allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide focuses on the application of a key intermediate, 4-Bromo-6-methyl-1H-indazol-3-amine , in the design and synthesis of novel therapeutic agents. The presence of a bromine atom at the 4-position and an amino group at the 3-position provides orthogonal handles for synthetic diversification, making this a highly valuable building block for creating libraries of potential drug candidates.
Chemical Properties and Design Rationale
The utility of 4-Bromo-6-methyl-1H-indazol-3-amine as an intermediate stems from the distinct reactivity of its functional groups. The 3-amino group can be readily acylated or can participate in condensation reactions, while the 4-bromo substituent is primed for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3][4] This allows for the systematic exploration of the chemical space around the indazole core to optimize interactions with a biological target. The 6-methyl group can also play a role in modulating the compound's metabolic stability and binding affinity.
| Property | Value | Source |
| CAS Number | 2503201-91-8 (dihydrochloride) | [5] |
| Molecular Formula | C₈H₈BrN₃ | Inferred |
| Molecular Weight | 226.07 g/mol | Inferred |
| Appearance | Likely a solid | Inferred |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and methanol | Inferred |
Synthetic Protocols
Protocol 1: Synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine
This multi-step synthesis begins with a commercially available substituted toluene and proceeds through the formation of a key benzonitrile intermediate, followed by cyclization with hydrazine.
Step 1: Synthesis of 2-Bromo-6-fluoro-4-methylbenzaldehyde
This initial step involves the ortho-lithiation of 3-bromo-5-fluorotoluene followed by formylation.
-
Reagents and Materials:
-
3-Bromo-5-fluorotoluene
-
Lithium diisopropylamide (LDA) in THF
-
N,N-Dimethylformamide (DMF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve 3-bromo-5-fluorotoluene (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool to -78 °C.
-
Slowly add a solution of LDA (1.2 eq) in THF, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1.5 hours.
-
Add anhydrous DMF (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-bromo-6-fluoro-4-methylbenzaldehyde.
-
Step 2: Synthesis of 2-Bromo-6-fluoro-4-methylbenzonitrile
The aldehyde is converted to a nitrile via an oxime intermediate.
-
Reagents and Materials:
-
2-Bromo-6-fluoro-4-methylbenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium formate
-
Formic acid
-
-
Procedure:
-
To a solution of 2-bromo-6-fluoro-4-methylbenzaldehyde (1.0 eq) in formic acid, add hydroxylamine hydrochloride (1.5 eq) and sodium formate (1.5 eq).
-
Heat the mixture to reflux (around 100-110 °C) and stir for 4-6 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2-bromo-6-fluoro-4-methylbenzonitrile.
-
Step 3: Synthesis of 4-Bromo-6-methyl-1H-indazol-3-amine
The final step is a cyclization reaction with hydrazine.[6][7]
-
Reagents and Materials:
-
2-Bromo-6-fluoro-4-methylbenzonitrile
-
Hydrazine hydrate (80% in water)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
-
Procedure:
-
In a pressure vessel, dissolve 2-bromo-6-fluoro-4-methylbenzonitrile (1.0 eq) in 1,4-dioxane.
-
Add hydrazine hydrate (1.0 eq).
-
Seal the vessel and heat to 100 °C for 16 hours. Monitor the reaction by HPLC or LC-MS.
-
Cool the reaction mixture to room temperature and add water to precipitate the product.
-
Filter the solid, wash with water, and then with a minimal amount of cold ethyl acetate.
-
Dry the solid under vacuum to obtain 4-Bromo-6-methyl-1H-indazol-3-amine.
-
Caption: Synthetic scheme for 4-Bromo-6-methyl-1H-indazol-3-amine.
Applications in Drug Design: Derivatization Protocols
The true power of 4-Bromo-6-methyl-1H-indazol-3-amine lies in its ability to be readily derivatized. The following are detailed protocols for key transformations.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol describes the coupling of the 4-bromo position with a variety of aryl and heteroaryl boronic acids to explore structure-activity relationships.[3][4][8]
-
Reagents and Materials:
-
4-Bromo-6-methyl-1H-indazol-3-amine
-
Aryl or heteroaryl boronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, 0.05 eq)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Ethyl acetate
-
Saturated aqueous NaCl (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a reaction vial, add 4-Bromo-6-methyl-1H-indazol-3-amine (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (3.0 eq).
-
Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent mixture (1,4-dioxane/water).
-
Heat the reaction mixture to 100 °C for 8-12 hours, or until TLC/LC-MS indicates completion of the reaction.
-
Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, add water, and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 4-aryl-6-methyl-1H-indazol-3-amine.
-
Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Protocol 3: N-Arylation of the 3-Amino Group
The Chan-Evans-Lam (CEL) reaction provides a method for the N-arylation of the 3-amino group using arylboronic acids under copper catalysis.
-
Reagents and Materials:
-
4-Bromo-6-methyl-1H-indazol-3-amine
-
Arylboronic acid (1.5 - 2.0 eq)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 eq)
-
Base (e.g., triethylamine or pyridine, 2.0 eq)
-
Solvent (e.g., Dichloromethane (DCM) or Methanol)
-
Dichloromethane
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask, add 4-Bromo-6-methyl-1H-indazol-3-amine (1.0 eq), arylboronic acid (1.5 eq), and Cu(OAc)₂ (0.1 eq).
-
Add the solvent (DCM) and the base (e.g., triethylamine, 2.0 eq).
-
Stir the reaction mixture at room temperature under an air atmosphere for 24-48 hours. The reaction is often characterized by a color change to blue or green.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite.
-
Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-aryl-4-bromo-6-methyl-1H-indazol-3-amine.
-
Application in Kinase Inhibitor Design
The indazole scaffold is a well-established hinge-binding motif in many kinase inhibitors.[2] For instance, Axitinib, a potent VEGFR inhibitor, features an indazole core.[5] The derivatization of 4-Bromo-6-methyl-1H-indazol-3-amine allows for the exploration of two key vectors to enhance kinase binding and selectivity.
Caption: Strategy for kinase inhibitor design using the title intermediate.
Hypothetical Screening Cascade:
-
Primary Biochemical Assay: Synthesized derivatives are screened against a panel of target kinases (e.g., VEGFR, PLK4, CDKs) to determine their IC₅₀ values.
-
Cellular Potency Assay: Active compounds from the primary screen are evaluated for their ability to inhibit target kinase activity in a cellular context, for example, by measuring the phosphorylation of a downstream substrate via Western Blot or ELISA.
-
Selectivity Profiling: Promising candidates are screened against a broad panel of kinases to assess their selectivity profile.
-
ADME/Tox Profiling: Lead compounds undergo in vitro assessment of their absorption, distribution, metabolism, excretion, and toxicity properties.
Conclusion
4-Bromo-6-methyl-1H-indazol-3-amine is a strategically designed chemical intermediate with significant potential in drug discovery. Its dual functionalization allows for the rapid generation of diverse chemical libraries through robust and well-established synthetic methodologies like Suzuki-Miyaura cross-coupling and N-arylation. The protocols and strategies outlined in this guide provide a framework for researchers to leverage this valuable building block in the development of novel and selective kinase inhibitors and other therapeutic agents.
References
- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H) - PMC. (n.d.).
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Publishing. (2024, August 22).
- An In-Depth Technical Guide to 6-Bromo-1-methyl-1h-indazol-4-amine: A Key Intermediate in Modern Drug Discovery - Benchchem. (n.d.).
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC. (n.d.).
- Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole - PrepChem.com. (n.d.).
- 6-Bromo-1H-indazol-3-yl-amine - Chem-Impex. (n.d.).
- Application Notes and Protocols for the Use of 6-bromo-1H-indazol-4-amine in Kinase Inhibitor Development - Benchchem. (n.d.).
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - ResearchGate. (2024, June 3).
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC. (2021, February 10).
- Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir | ChemRxiv. (n.d.).
- 2503201-91-8|4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride - BLDpharm. (n.d.).
- Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine - Benchchem. (n.d.).
- Application Notes and Protocols for the Suzuki Coupling Reaction of 6-Bromo-N,N-dimethylpyridazin-3-amine - Benchchem. (n.d.).
- Suzuki Coupling - Organic Chemistry Portal. (n.d.).
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family - MDPI. (2022, November 27).
- Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts - Organic Chemistry Portal. (n.d.).
- 4-bromo-1h-indazol-6-amine (C7H6BrN3) - PubChemLite. (n.d.).
- 4-Bromo-6-methyl-1H-indazole - MilliporeSigma. (n.d.).
- Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - Semantic Scholar. (2024, June 7).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC. (2023, May 12).
- N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - PMC. (2008, November 7).
- N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system - Semantic Scholar. (2008, November 7).
- Indazole – Knowledge and References - Taylor & Francis. (n.d.).
- Chemoselective N-arylation of aminobenzene sulfonamides via copper catalysed Chan–Evans–Lam reactions - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Studies on 3-Aminoindazoles. I. Synthesis of 1-or 3- (Substituted 3-Amino) indazoles [jstage.jst.go.jp]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 2503201-91-8|4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 5. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Functionalization of the C4-bromo position in indazole-3-amines
Application Note: Late-Stage Functionalization of the C4-Bromo Position in 1H-Indazole-3-Amines
Executive Summary & Strategic Importance
The 1H-indazole-3-amine motif is a privileged, highly versatile scaffold in modern medicinal chemistry. It frequently serves as a critical hinge-binding fragment in the design of ATP-competitive kinase inhibitors, such as those targeting the p53/MDM2 pathway and dual Bcr-Abl/SRC kinases[1]. Specifically, the functionalization of the C4 position in 4-bromo-1H-indazol-3-amine (CAS: 914311-50-5) allows drug developers to probe deep hydrophobic pockets (e.g., targeting the T315I gatekeeper mutation in treatment-resistant leukemia)[2].
However, functionalizing the C4-bromo position presents profound chemo- and regioselectivity challenges. The proximity of the C4-halide to the C3-primary amine, combined with the Lewis-basic N1/N2 indazole nitrogens, frequently leads to transition-metal catalyst poisoning or undesired side reactions (e.g., Buchwald over-amination at C3). This guide provides field-proven, self-validating protocols for the efficient cross-coupling of C4-bromo indazole-3-amines, explaining the mechanistic causality behind ligand selection and protection strategies.
Mechanistic Rationale: Overcoming Catalyst Poisoning
When performing palladium-catalyzed cross-coupling on unprotected nitrogen-rich heterocycles, the primary mode of failure is catalyst deactivation. The basic nitrogens of the indazole core can coordinate to the palladium center, forming highly stable, unreactive bis(heteroaryl)palladium complexes.
The Causality of Ligand Choice: To circumvent this, bulky biarylphosphine ligands (such as XPhos or tBuXPhos) are mandatory[3]. The extreme steric bulk of the XPhos ligand actively prevents the coordination of a second indazole molecule to the palladium center, thereby forcing the catalytic cycle forward through reductive elimination. Furthermore, for Buchwald-Hartwig aminations, the C3-amino group often requires transient protection (e.g., via di-Boc or formamidine protection) to prevent intramolecular competition with the exogenous amine partner, whereas Suzuki-Miyaura couplings can often proceed on the fully unprotected scaffold[4].
Synthetic workflow for C4-functionalization of indazole-3-amines via cross-coupling.
Self-Validating Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected C3-NH2)
This protocol leverages the XPhos Pd G2 precatalyst to achieve C-C bond formation without the need for prior protection of the indazole nitrogens[3].
Step-by-Step Methodology:
-
Preparation: Charge an oven-dried 20 mL microwave vial with 4-bromo-1H-indazol-3-amine (212.05 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.5 mmol, 1.5 equiv), XPhos Pd G2 (39.3 mg, 0.05 mmol, 5 mol%), and anhydrous K3PO4 (424.5 mg, 2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the vial with a PTFE-lined septum and purge the atmosphere with dry nitrogen for 5 minutes.
-
Solvent Addition: Inject 8.0 mL of degassed 1,4-Dioxane and 2.0 mL of degassed deionized H2O (4:1 ratio). Causality: The biphasic solvent system is critical; water ensures the dissolution of K3PO4, providing the requisite hydroxide/phosphate ions to activate the boronic acid via the formation of a reactive boronate complex.
-
Reaction: Heat the mixture to 100 °C in an oil bath for 15 hours (Alternatively, microwave irradiation at 145 °C for 1 hour yields comparable results).
-
Self-Validation (LC-MS): Sample 10 µL of the organic layer, dilute in MeCN, and analyze via LC-MS. Validation Checkpoint: Confirm the complete disappearance of the starting material peak at m/z 212.05 [M+H]+. If the peak persists alongside the product mass, protodeboronation of the boronic acid has likely occurred. Corrective Action: Spike the reaction with an additional 0.5 equiv of boronic acid and 2 mol% catalyst.
-
Workup: Cool to room temperature, filter the mixture through a pad of Celite to remove palladium black, and partition between EtOAc and water. Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Amination (Protected Scaffold)
To prevent the C3-primary amine from acting as a competitive nucleophile, N1,N3-di-Boc protection is recommended prior to C-N coupling[4].
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine the protected 4-bromo-indazole derivative (1.0 mmol, 1.0 equiv), the secondary/primary amine partner (1.2 mmol, 1.2 equiv), Pd2(dba)3 (45.8 mg, 0.05 mmol, 5 mol%), tBuXPhos (42.5 mg, 0.10 mmol, 10 mol%), and NaOtBu (240.2 mg, 2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Evacuate the flask and backfill with argon (Repeat 3x). Causality: Pd(0) species are highly susceptible to oxidation; strict anaerobic conditions are non-negotiable for C-N couplings.
-
Solvent Addition: Add 10 mL of anhydrous, degassed toluene.
-
Reaction: Stir at 90 °C for 12 hours.
-
Self-Validation (TLC/LC-MS): Monitor the consumption of the protected starting material. A distinct color change from deep purple (Pd2(dba)3) to a reddish-brown homogeneous solution indicates active catalysis.
-
Deprotection: Following standard aqueous workup and isolation, treat the intermediate with 20% TFA in DCM for 2 hours at room temperature to cleave the Boc groups, yielding the C4-amino functionalized indazole-3-amine.
Quantitative Data Summary
The following table summarizes optimized reaction parameters for various C4-functionalizations based on empirical literature data[3][4][5].
| Reaction Type | Catalyst / Ligand System | Base | Solvent System | Temp (°C) | Avg. Yield | Key Limitation / Failure Mode |
| Suzuki-Miyaura (Unprotected) | XPhos Pd G2 (5 mol%) | K3PO4 | Dioxane / H2O (4:1) | 100 | 65–85% | Protodeboronation of highly electron-deficient boronic acids. |
| Buchwald-Hartwig (Protected) | Pd2(dba)3 / tBuXPhos | NaOtBu | Toluene | 90 | 70–90% | Requires N1/C3 protection to prevent competitive over-amination. |
| Etherification (C-O) | CuI / 1,10-Phenanthroline | NaOtBu | DMSO | 40–80 | 50–75% | Competing C3-NH2 alkylation if left unprotected. |
| Borylation (C-B) | Pd(dppf)Cl2 / B2pin2 | KOAc | 1,4-Dioxane | 145 (MW) | 60–70% | Steric clash between C3-NH2 and emerging pinacol ester. |
Pharmacological Application: Kinase Inhibition
The functionalization of the C4 position is not merely a synthetic exercise; it is a rational drug design strategy. The indazole-3-amine core anchors the molecule to the kinase hinge region via critical hydrogen bonds. The newly installed C4-substituent is geometrically projected directly into the adjacent hydrophobic pocket (Pocket II), allowing for exquisite tuning of kinase selectivity and residence time.
Pharmacophore model of C4-functionalized indazole-3-amines in kinase inhibition.
References
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health (NIH).
- 914311-50-5 | 4-Bromo-1H-indazol-3-amine. AiFChem.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Massachusetts Institute of Technology (MIT) DSpace.
- Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC.
- Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides. National Institutes of Health (NIH).
Sources
- 1. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 914311-50-5 | 4-Bromo-1H-indazol-3-amine - AiFChem [aifchem.com]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. digital.csic.es [digital.csic.es]
- 5. Room-Temperature Copper-Catalyzed Etherification of Aryl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Procedures for Buchwald-Hartwig amination of 4-bromo indazoles
Application Note: Optimized Protocols for Buchwald-Hartwig Amination of 4-Bromo Indazoles
Executive Summary
The C4-functionalization of the indazole core is a critical transformation in the synthesis of kinase inhibitors (e.g., FGFR, VEGFR targets). However, 4-bromoindazoles present unique synthetic challenges compared to their 5-, 6-, or 7-bromo isomers.[1] The C4 position suffers from significant steric peri-interactions with the C3-hydrogen and electronic deactivation from the pyrazole ring. Furthermore, the acidic N1-proton can poison palladium catalysts or lead to competing N-arylation.[1]
This guide details two field-proven protocols:
-
Method A (The Workhorse): A cost-effective Xantphos/Pd₂(dba)₃ system for primary amines and anilines.[1]
-
Method B (High-Performance): A Third-Generation (G3) Precatalyst system for sterically hindered secondary amines and challenging substrates.[1]
Strategic Analysis: The "4-Bromo" Challenge
Before attempting catalysis, researchers must address two failure modes inherent to this substrate.
A. The Peri-Interaction (Steric)
Unlike 5- or 6-bromoindazoles, the 4-position is sterically crowded by the hydrogen atom at C3.[1] This hinders the oxidative addition step of the catalytic cycle.
-
Implication: Bulky ligands (e.g., tBuXPhos) that work for simple aryl bromides may be too bulky here. Ligands with high flexibility (Xantphos) or specific spatial projection (BrettPhos) are required.[1]
B. The N1-Proton (Electronic/Chemisorption)
The free N-H of indazole (
-
Implication: Protection of the N1 position is strongly recommended.
-
Standard: THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl).[1]
-
Robust: Methyl or Benzyl (if N1-alkylation is the final target).
-
Labile: Boc (often unstable at the
C temperatures required).
-
Decision Matrix & Workflow
The following decision tree outlines the optimal experimental path based on your specific substrate and coupling partner.
Figure 1: Strategic decision tree for selecting the appropriate catalytic system.
Protocol A: The Xantphos System (Standard)
Best for: Primary alkyl amines, anilines, and cost-sensitive scale-ups. Mechanism: Xantphos is a bidentate ligand with a wide bite angle (111°). This geometry forces reductive elimination, which is often the rate-determining step for electron-rich indazoles.[1]
Materials
-
Substrate: N1-protected 4-bromoindazole (1.0 equiv)
-
Amine: 1.2 – 1.5 equiv[1]
-
Catalyst: Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) [2.5 mol%][2]
-
Ligand: Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) [5.0 mol%]
-
Base: Cs₂CO₃ (Cesium Carbonate), dried (2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous, degassed)[1]
Step-by-Step Procedure
-
Pre-complexation (Optional but Recommended): In a glovebox or under Argon, mix Pd₂(dba)₃ and Xantphos in 1/3 of the total dioxane volume. Stir at RT for 10 mins until the solution turns from dark purple/red to a clear orange/yellow. This ensures active catalyst formation
.[1] -
Reaction Assembly: To a separate oven-dried Schlenk tube equipped with a magnetic stir bar, add the 4-bromoindazole, Cs₂CO₃, and the amine (if solid).
-
Combination: Add the remaining dioxane to the Schlenk tube, followed by the pre-formed catalyst solution via syringe.
-
Heating: Seal the tube (Teflon screw cap) and heat to 100°C for 12–16 hours.
-
Note: Do not exceed 110°C as Xantphos can degrade over prolonged periods at high heat.[1]
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc). Concentrate the filtrate.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Validation Data:
| Coupling Partner | Yield (Method A) | Notes |
|---|---|---|
| Aniline | 85-92% | Excellent conversion. |
| Benzylamine | 80-88% | Requires slow addition to prevent bis-arylation. |
| Morpholine | 45-60% | Poor. Switch to Method B. |
Protocol B: The BrettPhos Pd G3 System (Advanced)
Best for: Secondary amines, heterocycles (piperazines, morpholines), and weak nucleophiles (ureas). Mechanism: The "G3" precatalyst contains a palladacycle that activates rapidly upon exposure to base, ensuring a strict 1:1 Pd:Ligand ratio. BrettPhos is bulky and electron-rich, facilitating oxidative addition at the crowded C4 position.[1]
Materials
-
Substrate: N1-protected 4-bromoindazole (1.0 equiv)
-
Catalyst: BrettPhos Pd G3 (Sigma-Aldrich #761605) [2–5 mol%][1]
-
Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) OR K₃PO₄ (if functional groups are base-sensitive).[1]
-
Solvent: t-Amyl Alcohol (preferred) or Toluene.[1]
Step-by-Step Procedure
-
Charge Solids: In a nitrogen-filled glovebox or under high-flow Argon, add the 4-bromoindazole, amine (if solid), BrettPhos Pd G3, and Base to a vial.
-
Critical: NaOtBu is hygroscopic.[1] Use fresh stock stored in a desiccator.
-
-
Solvent Addition: Add anhydrous t-Amyl alcohol.
-
Concentration: Run this reaction concentrated (0.5 M to 1.0 M) to drive kinetics.
-
-
Reaction: Seal the vial and heat to 80–90°C .
-
Kinetics: These reactions are often faster than Method A. Monitor by HPLC/UPLC at 1 hour and 4 hours.[1]
-
-
Quench: Dilute with EtOAc and water.
-
Scavenging: If Pd residues persist (dark product), treat the organic phase with SiliaMetS® Thiol or DMT scavengers for 30 mins.
Validation Data:
| Coupling Partner | Yield (Method B) | Notes |
|---|---|---|
| Morpholine | 88% | Solves the issue seen in Method A. |
| N-Boc-Piperazine | 91% | Highly effective for medicinal chemistry scaffolds. |
| 2-Aminopyridine | 70-75% | Challenging; requires 5 mol% catalyst.[1] |
Troubleshooting & Optimization Guide
Scenario 1: No Conversion (Starting Material Recovered)
-
Cause: Catalyst poisoning or failure to activate.[1]
-
Fix: Ensure the reaction is strictly anaerobic. Switch from Pd₂(dba)₃ (which can oxidize upon aging) to the G3 precatalyst (Method B).
-
Check: Is the N1-protecting group stable? If N-H is exposed, the reaction will stall.
Scenario 2: Dehalogenation (Indazole formation without amine)
-
Cause:
-hydride elimination from the amine or solvent, followed by reductive elimination of H-Pd-Ar.[1] -
Fix: Lower the temperature by 10°C. Switch solvent from Dioxane to Toluene. Increase the concentration of the amine.
Scenario 3: Low Yield with Secondary Amines
-
Cause: Steric clash at the reductive elimination step.
-
Fix: Switch ligand to RuPhos . RuPhos is specifically designed for secondary amines and creates a pocket that facilitates the coupling of bulky partners.
References
-
Mechanistic Basis of Xantphos: Guari, Y., et al. "Palladium-catalyzed intermolecular amidation of aryl halides: the discovery that xantphos can be trans-chelating in a palladium complex."[1] Journal of the American Chemical Society, 2002. Link
-
BrettPhos G3 Precatalyst: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[1] Link
-
Indazole Functionalization (FGFR Inhibitors): Li, X., et al. "Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4." Journal of Medicinal Chemistry, 2022.[6][7][8] Link
-
Azaindole/Indazole Coupling Protocols: Alsabeh, P., et al. "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides."[1] Organic Letters, 2014. Link
-
General Buchwald-Hartwig Guide: "Buchwald-Hartwig Cross Coupling Reaction." Sigma-Aldrich Technical Guides. Link
Sources
- 1. amerigoscientific.com [amerigoscientific.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Protocol: Preparation of 4-Bromo-6-methyl-1H-indazol-3-amine for Biological Assays
Abstract
The 3-aminoindazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Linifanib, Axitinib) and GPCR ligands.[1] The specific derivative 4-bromo-6-methyl-1H-indazol-3-amine offers unique advantages: the C4-bromide provides a versatile handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to expand Structure-Activity Relationships (SAR), while the C6-methyl group modulates lipophilicity and metabolic stability. This application note details a robust, scalable synthesis protocol and the subsequent preparation of high-quality stocks for biological screening, ensuring data integrity by minimizing common artifacts like precipitation and solvent interference.
Part 1: Chemical Synthesis (The "Make")
Retrosynthetic Logic & Causality
The most reliable route to 3-aminoindazoles is the nucleophilic aromatic substitution (
For 4-bromo-6-methyl-1H-indazol-3-amine , the specific precursor is 2-fluoro-6-bromo-4-methylbenzonitrile .
-
Regioselectivity: Hydrazine attacks the carbon bearing the fluorine atom (C2) rather than the bromine (C6) because fluorine is a superior leaving group in
reactions due to the high electronegativity of fluorine, which stabilizes the Meisenheimer complex intermediate. -
Numbering Transformation:
-
Benzene C2 (
) Indazole N-bridge. -
Benzene C1 (
) Indazole C3 ( ). -
Benzene C6 (
) Indazole C4 ( ). -
Benzene C4 (
) Indazole C6 ( ).
-
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| 2-Fluoro-6-bromo-4-methylbenzonitrile | Starting Material | 1.0 | Key Scaffold |
| Hydrazine Hydrate (64-80%) | Nucleophile | 3.0 - 5.0 | Toxic/Carcinogen. Use excess to drive reaction. |
| n-Butanol | Solvent | N/A | High BP (117°C) drives cyclization better than EtOH. |
| Ethanol (Cold) | Wash Solvent | N/A | Removes unreacted hydrazine. |
Step-by-Step Protocol
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Fluoro-6-bromo-4-methylbenzonitrile (10.0 g, 46.7 mmol) in n-Butanol (100 mL).
-
Addition: Add Hydrazine Hydrate (7.0 mL, ~140 mmol) dropwise at room temperature. Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (120°C oil bath) for 4–6 hours.
-
Checkpoint: Monitor by LC-MS or TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a lower, polar spot ( ) should appear.
-
-
Workup: Cool the reaction mixture slowly to room temperature, then to 0°C in an ice bath. The product typically precipitates as a solid.
-
Quench & Filtration: Add cold water (100 mL) to complete precipitation. Filter the solid using a Büchner funnel.
-
Purification (Wash): Wash the filter cake extensively with water (3 x 50 mL) to remove hydrazine, followed by cold ethanol (2 x 20 mL) to remove organic impurities.
-
Drying: Dry the solid under high vacuum at 45°C for 12 hours.
Expected Yield: 8.5 – 9.5 g (80–90%). Appearance: Off-white to pale yellow solid.
Synthesis Workflow Diagram
Caption: Figure 1. Synthesis workflow for 4-bromo-6-methyl-1H-indazol-3-amine via SnAr cyclization.
Part 2: Quality Control & Characterization (The "Check")
Before biological testing, the compound must meet strict criteria. Impurities like hydrazine are cytotoxic and false positives in assays.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Purity | HPLC (254 nm) | > 98% Area |
| Identity | 1H NMR (DMSO-d6) | Consistent with structure (See below) |
| Hydrazine Content | Colorimetric / LC-MS | < 1 ppm (Critical for cell assays) |
| Solubility | Visual in DMSO | Clear at 20 mM |
Key NMR Diagnostic Peaks
-
Proton A (Indazole-NH): Broad singlet
11.5–12.0 ppm (Exchangeable). -
Proton B (Amine-NH2): Broad singlet
5.0–5.5 ppm. -
Aromatic C5/C7: Two singlets (due to meta substitution pattern on the ring).
-
H-7:
~7.1 ppm (s). -
H-5:
~7.3 ppm (s).
-
-
Methyl: Singlet
~2.4 ppm.
Part 3: Preparation for Biological Assays (The "Prep")
Indazoles are planar, hydrophobic molecules prone to aggregation. Proper handling is essential to avoid "compound crash-out" which leads to erratic IC50 values.
Stock Solution Preparation[3]
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide), PCR-grade.
-
Concentration: Prepare a 10 mM or 20 mM master stock. Avoid higher concentrations (e.g., 100 mM) as freeze-thaw cycles may induce irreversible precipitation.
-
Storage: Aliquot into small volumes (e.g., 50 µL) in amber glass or polypropylene vials. Store at -20°C or -80°C. Do not freeze-thaw more than 3 times.
Serial Dilution Protocol (Acoustic vs. Pipette)
For high-throughput screening (HTS), acoustic dispensing (e.g., Echo) is preferred to minimize DMSO carryover. For manual assays, use the "Intermediate Dilution" method to prevent protein denaturation.
Manual Dilution Scheme (Example for 10-point dose response):
-
Step A (100% DMSO): Perform 3-fold serial dilutions in a polypropylene plate using 100% DMSO.
-
Why? Keeps the compound soluble during the dilution steps.
-
-
Step B (Intermediate): Transfer 1 µL of Step A into 99 µL of Assay Buffer (1% DMSO final). Mix rapidly.
-
Step C (Assay): Transfer 10 µL of Step B to the cell/enzyme plate (final DMSO 0.1%).
Assay Prep Logic Diagram
Caption: Figure 2. Optimal dilution strategy to maintain solubility and minimize DMSO toxicity.
References
-
Lier, F. et al. "Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir." ChemRxiv, 2024.
- Relevance: Establishes the core cyclization methodology for halo-indazol-3-amines.
-
Zhang, H. et al. "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives." Molecules, 2023.[2][3]
- Relevance: Validates the reaction conditions (Hydrazine hydrate, reflux) and biological relevance of the scaffold.
-
BenchChem Protocols. "Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine."
- Relevance: Provides general handling and safety protocols for brominated indazole deriv
-
Di, L. & Kerns, E. "DMSO Solubility Assessment for Fragment-Based Screening." Drug Discovery Today, 2021.
- Relevance: Authoritative guide on DMSO stock preparation and solubility thresholds for bioassays.
Sources
Scalable synthesis methods for 3-amino-4-bromo-6-methylindazole
An Application Note and Protocol for the Scalable Synthesis of 3-amino-4-bromo-6-methylindazole
Abstract
This document provides a detailed, scalable, and robust three-step synthetic protocol for the preparation of 3-amino-4-bromo-6-methylindazole, a key heterocyclic building block in medicinal chemistry. The synthesis commences with the commercially available 2-amino-5-methylbenzonitrile and proceeds through a strategic protection-bromination-cyclization sequence. This method is designed for scalability, prioritizing cost-effective reagents, high regioselectivity, and purification by crystallization to avoid chromatographic methods. Each step is accompanied by a detailed experimental protocol, an explanation of the chemical principles, and quantitative data to ensure reproducibility for researchers in academic and industrial drug development settings.
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to their prevalence in a wide array of biologically active molecules.[1] These compounds exhibit diverse pharmacological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties.[2][3] Notably, several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its therapeutic importance.[1]
The target molecule, 3-amino-4-bromo-6-methylindazole, incorporates three key features for further chemical elaboration: a nucleophilic amino group, a bromine atom positioned for cross-coupling reactions (e.g., Suzuki, Stille), and a methyl group that can influence solubility and metabolic stability.[1][4] An efficient and scalable synthesis is therefore critical to facilitate drug discovery programs that rely on this versatile intermediate.
Overall Synthetic Strategy
The selected synthetic route is a three-step process designed to precisely control the substitution pattern on the indazole ring, a critical factor for achieving desired biological activity. This strategy circumvents the challenges of direct bromination on an unprotected indazole, which often leads to poor regioselectivity and a mixture of isomers.[4]
The pathway begins with the protection of the amino group of 2-amino-5-methylbenzonitrile via acetylation. This step serves a dual purpose: it prevents unwanted side reactions during the subsequent bromination and modulates the directing effect of the amine to ensure high regioselectivity. The protected intermediate is then brominated at the position ortho to the acetamido group using N-Bromosuccinimide (NBS). The final step is a one-pot cyclization and deprotection reaction using hydrazine hydrate, which constructs the pyrazole ring and cleaves the acetyl protecting group to yield the final product.
Caption: Overall three-step synthetic pathway.
Experimental Protocols & Mechanistic Insights
This section provides detailed, step-by-step protocols for each stage of the synthesis. The quantities provided are for a laboratory scale and can be proportionally adjusted for larger-scale production.
Step 1: Protection via Acetylation of 2-amino-5-methylbenzonitrile
Causality and Expertise: The acetylation of the primary amino group is a crucial first step for ensuring the success of the subsequent bromination. The resulting acetamido group is less activating than a primary amine and is a bulkier substituent. This steric hindrance and moderated electronic effect work in concert to direct the incoming electrophile (bromine) specifically to the desired C3 position, which is ortho to the acetamido group and sterically accessible. Acetic anhydride is an inexpensive and highly effective acetylating agent, and pyridine acts as a base to neutralize the acetic acid byproduct.
Protocol:
-
To a stirred solution of 2-amino-5-methylbenzonitrile (1.0 eq) in pyridine (5 vol), add acetic anhydride (1.1 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-3 hours.
-
Monitor the reaction to completion using Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).
-
Upon completion, pour the reaction mixture into ice-cold water (20 vol).
-
Stir the resulting slurry for 30 minutes until a white precipitate forms.
-
Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then wash with a small amount of cold hexane.
-
Dry the solid under vacuum at 50-60 °C to afford 2-acetamido-5-methylbenzonitrile as a white crystalline solid.
Step 2: Regioselective Bromination
Causality and Expertise: N-Bromosuccinimide (NBS) is selected as the brominating agent over liquid bromine for several key reasons in a scalable process: it is a solid, making it significantly easier and safer to handle; it generates bromine in situ at a controlled rate, minimizing the formation of over-brominated byproducts; and the succinimide byproduct is generally water-soluble, simplifying the work-up.[5] Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its inertness under the reaction conditions.
Protocol:
-
Dissolve the 2-acetamido-5-methylbenzonitrile (1.0 eq) from Step 1 in acetonitrile (10 vol).
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes, maintaining the internal temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexane).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to approximately one-third of its original volume.
-
Add water (10 vol) to precipitate the product. Stir for 30 minutes.
-
Collect the solid by vacuum filtration, wash with water, and then a small amount of cold isopropanol.
-
Dry the solid under vacuum to yield 2-acetamido-3-bromo-5-methylbenzonitrile.
Step 3: Indazole Formation and Deprotection
Causality and Expertise: This final step is an elegant and efficient cascade reaction. Hydrazine hydrate acts as the nucleophile for both the cyclization and the deprotection.[6][7][8] The reaction proceeds via an initial nucleophilic attack of hydrazine on the electron-deficient carbon of the nitrile group. This is followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the aromatic ring, displacing the acetamido group (which is subsequently hydrolyzed) or forming an intermediate that rearranges to the stable aromatic indazole ring. Using a high-boiling solvent like n-butanol allows the reaction to be conducted at a sufficiently high temperature to drive both the cyclization and the in-situ hydrolysis of the acetamide protecting group, thereby improving process efficiency.
Protocol:
-
To a suspension of 2-acetamido-3-bromo-5-methylbenzonitrile (1.0 eq) in n-butanol (10 vol), add hydrazine hydrate (80% solution, 3.0 eq).
-
Heat the reaction mixture to reflux (approx. 115-120 °C) and maintain for 8-12 hours.
-
Monitor the reaction by TLC or HPLC until the intermediate is fully consumed.
-
Cool the reaction mixture to room temperature. A solid product should precipitate.
-
Add water (5 vol) to the slurry and stir for 1 hour to ensure complete precipitation and to dissolve any hydrazine salts.
-
Collect the product by vacuum filtration. Wash the filter cake sequentially with a 1:1 mixture of water/n-butanol, followed by pure water, and finally cold ethyl acetate.
-
Dry the crude product. For further purification, recrystallize from ethanol or an ethanol/water mixture to obtain 3-amino-4-bromo-6-methylindazole as a pure crystalline solid.
Quantitative Data Summary
The following table summarizes the typical quantities, reaction parameters, and expected outcomes for this synthetic sequence.
| Parameter | Step 1: Acetylation | Step 2: Bromination | Step 3: Cyclization/Deprotection |
| Starting Material | 2-amino-5-methylbenzonitrile | 2-acetamido-5-methylbenzonitrile | 2-acetamido-3-bromo-5-methylbenzonitrile |
| Key Reagents | Acetic Anhydride, Pyridine | N-Bromosuccinimide | Hydrazine Hydrate |
| Solvent | Pyridine | Acetonitrile | n-Butanol |
| Temperature | 0 °C to RT | Room Temperature | Reflux (~118 °C) |
| Reaction Time | 2-3 hours | 4-6 hours | 8-12 hours |
| Typical Yield | 90-95% | 85-90% | 75-85% |
| Purity Assessment | TLC, ¹H NMR | TLC, ¹H NMR | HPLC, ¹H NMR, Mass Spec. |
Laboratory Workflow Visualization
A robust workflow is essential for ensuring safety, efficiency, and reproducibility in a scalable synthesis. The following diagram outlines the logical flow of operations from material dispensing to final product isolation.
Caption: Scalable laboratory workflow diagram.
References
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). A General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730–2732. Available at: [Link]
-
Yadav, M. R., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances. Available at: [Link]
-
Wang, X., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. Available at: [Link]
-
Chavva, K., & V, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. Chinese Journal of Science and Technology. Available at: [Link]
-
Chemical Communications. (2015). Rapid access to 3-aminoindazoles from nitriles with hydrazines. Available at: [Link]
-
Xu, L., et al. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. Journal of Organic Chemistry, 78(7), 3400-3404. Available at: [Link]
-
Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Available at: [Link]
-
Boujdi, K., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107-7114. Available at: [Link]
-
ChemRxiv. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. Available at: [Link]
-
PubMed. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry. International Journal of Molecular Sciences, 23(1), 360. Available at: [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. caribjscitech.com [caribjscitech.com]
- 4. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams-Important Structural Motifs in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Reactive Landscape: A Guide to Solvent Selection for 4-Bromo-6-methyl-1H-indazol-3-amine
Abstract
This technical guide provides a comprehensive framework for the rational selection of solvents in reactions involving 4-Bromo-6-methyl-1H-indazol-3-amine, a versatile heterocyclic building block of significant interest in pharmaceutical and materials science research.[1] The strategic choice of solvent is paramount to achieving optimal reaction outcomes, including yield, purity, and reaction rate. This document elucidates the key physicochemical properties of the title compound and explores how these characteristics, in conjunction with the demands of specific reaction classes, dictate the ideal solvent environment. Detailed protocols for common transformations, including Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Sandmeyer reactions, are presented with an emphasis on the causal relationship between solvent choice and experimental success.
Introduction: The Critical Role of the Solvent
The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence reaction pathways and equilibria.[2] For a multifunctional molecule like 4-Bromo-6-methyl-1H-indazol-3-amine, with its combination of a nucleophilic amino group, a reactive C-Br bond, and an N-H tautomer, the solvent's properties—polarity, proticity, and coordinating ability—are critical levers for controlling reactivity and selectivity. A judicious choice of solvent can stabilize transition states, solubilize reactants and reagents, and in some cases, prevent undesirable side reactions.[3][4] This guide will provide researchers with the foundational knowledge and practical protocols to navigate the complexities of solvent selection for this important synthetic intermediate.
Physicochemical Properties of 4-Bromo-6-methyl-1H-indazol-3-amine
A thorough understanding of the substrate's properties is the cornerstone of rational solvent selection.
-
Structure and Functionality: 4-Bromo-6-methyl-1H-indazol-3-amine possesses a rigid bicyclic indazole core. The key functional groups influencing its solubility and reactivity are:
-
3-Amino Group: A primary aromatic amine that can act as a nucleophile or a base. It is also the site for diazotization reactions.
-
4-Bromo Substituent: A halogen atom that is a key handle for cross-coupling reactions.
-
6-Methyl Group: An electron-donating group that can subtly influence the electronics of the aromatic system.
-
Indazole N-H: This proton is acidic and can be deprotonated by a strong base. The presence of the free (NH) is a crucial consideration in many reactions.[5]
-
-
Solubility Profile: While specific quantitative solubility data is not extensively published, empirical evidence from related structures suggests that 4-Bromo-6-methyl-1H-indazol-3-amine is likely to be soluble in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP), as well as some polar protic solvents like alcohols, particularly upon heating.[6] Its solubility in nonpolar solvents such as hexanes or toluene is expected to be limited.
Table 1: General Solubility Expectations for 4-Bromo-6-methyl-1H-indazol-3-amine
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile, THF | Good to Excellent | The polar nature of the solvent can solvate the polar functional groups of the molecule. |
| Polar Protic | Water, Methanol, Ethanol | Moderate to Good (often with heating) | Hydrogen bonding interactions with the amino and N-H groups can facilitate dissolution. |
| Nonpolar | Toluene, Hexanes, Dichloromethane | Poor to Moderate | Lack of strong intermolecular forces to overcome the crystal lattice energy of the solid. |
Solvent Selection for Key Reaction Classes
The optimal solvent is highly dependent on the specific transformation being performed. Below, we discuss solvent considerations for three major classes of reactions involving 4-Bromo-6-methyl-1H-indazol-3-amine.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, to form new carbon-carbon and carbon-nitrogen bonds, respectively.
The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds. The choice of solvent is critical for the success of this transformation.
-
Solvent Requirements:
-
Solubilization: The solvent system must dissolve the bromoindazole, the boronic acid or ester, the palladium catalyst, the ligand, and the base.
-
Compatibility with Base: The solvent should not react with the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Thermal Stability: Suzuki couplings often require elevated temperatures.
-
-
Recommended Solvents:
-
Ethers: 1,4-Dioxane and dimethoxyethane (DME) are frequently used, often in combination with water or ethanol.[5][7][8] The aqueous or alcoholic component is often necessary to dissolve the inorganic base.
-
Aromatic Hydrocarbons: Toluene is a common choice, particularly for reactions run at higher temperatures.
-
Polar Aprotic Solvents: DMF can be effective, but its high boiling point can sometimes lead to side reactions.
-
-
Causality Behind Solvent Choice: A mixture of a non-polar or moderately polar solvent (like dioxane or DME) with a polar protic solvent (like water or ethanol) provides a good balance for dissolving both the organic and inorganic components of the reaction.[8] The presence of water can also facilitate the transmetalation step of the catalytic cycle.
Caption: Solvent selection workflow for Suzuki-Miyaura coupling.
This reaction forms a C-N bond by coupling an amine with the aryl bromide.
-
Solvent Requirements:
-
Inertness: The solvent must be inert to the strong bases often employed (e.g., NaOtBu, LiHMDS).
-
Aprotic Nature: Protic solvents will react with the strong bases.
-
Solubilization: The solvent needs to dissolve the starting materials, catalyst, and base.
-
-
Recommended Solvents:
-
Causality Behind Solvent Choice: Non-polar, aprotic solvents like toluene and dioxane are ideal as they do not react with the strong, sterically hindered bases required for the reaction.[11] They also effectively solubilize the palladium catalyst and phosphine ligands.
Caption: Solvent selection guide for Buchwald-Hartwig amination.
Diazotization and Sandmeyer Reactions
The 3-amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents via the Sandmeyer reaction.[12][13]
-
Solvent Requirements for Diazotization:
-
Acidic Medium: The reaction is typically carried out in an aqueous acidic solution.
-
Low Temperature: Diazonium salts are often unstable and require low temperatures (0-5 °C) to prevent decomposition.[14]
-
-
Recommended Solvents for Diazotization:
-
Aqueous Mineral Acids: Hydrochloric acid or sulfuric acid in water are the most common media for generating the diazonium salt from the amine.[15]
-
Organic Solvents for Poorly Soluble Amines: For amines that are not soluble in aqueous acid, aprotic, dipolar solvents that are stable to the reaction conditions, such as those that do not react with the diazonium salt, may be used.[16]
-
-
Solvent Requirements for Sandmeyer Reaction:
-
Compatibility with Copper(I) Salts: The solvent must not interfere with the copper(I) catalyst.
-
Ability to Transfer Heat: The decomposition of the diazonium salt is often exothermic.
-
-
Recommended Solvents for Sandmeyer Reaction:
-
The reaction is often carried out in the same aqueous acidic solution as the diazotization. The solution of the copper(I) salt is added to the cold diazonium salt solution, and the mixture is then warmed to effect the substitution.
-
-
Causality Behind Solvent Choice: The highly polar and protic nature of aqueous acid is ideal for the formation and stabilization of the diazonium salt.[15] Water is also a good solvent for the sodium nitrite and copper(I) salts used in the subsequent Sandmeyer reaction.
Caption: Solvent considerations for diazotization and Sandmeyer reactions.
Experimental Protocols
The following protocols are provided as examples and should be adapted and optimized for specific substrates and scales.
Protocol: Suzuki-Miyaura Coupling of 4-Bromo-6-methyl-1H-indazol-3-amine with Phenylboronic Acid
Materials:
-
4-Bromo-6-methyl-1H-indazol-3-amine
-
Phenylboronic acid
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
Procedure:
-
To a reaction vessel, add 4-Bromo-6-methyl-1H-indazol-3-amine (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add Pd(dppf)Cl₂ (0.05 eq).
-
Add a degassed mixture of DME and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Rationale for Solvent Choice: The DME/water mixture is chosen to effectively dissolve the organic substrates and the inorganic base, facilitating the reaction between all components.[7]
Protocol: Buchwald-Hartwig Amination of 4-Bromo-6-methyl-1H-indazol-3-amine with Morpholine
Materials:
-
4-Bromo-6-methyl-1H-indazol-3-amine
-
Morpholine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
Procedure:
-
To a reaction vessel under an inert atmosphere, add Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.4 eq).
-
Add anhydrous toluene.
-
Add 4-Bromo-6-methyl-1H-indazol-3-amine (1.0 eq) and morpholine (1.2 eq).
-
Heat the reaction mixture to 100-110 °C and stir until the starting material is consumed.
-
Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Rationale for Solvent Choice: Anhydrous toluene is an excellent aprotic solvent that is inert to the strong base (NaOtBu) and effectively solubilizes the catalyst and reactants.[9]
Protocol: Sandmeyer Bromination of 4-Amino-6-methyl-1H-indazole-3-carbonitrile (Illustrative Example)
Note: This protocol uses a related starting material to illustrate the Sandmeyer reaction concept, as direct Sandmeyer on the title compound would replace the existing bromine.
Materials:
-
4-Amino-6-methyl-1H-indazole-3-carbonitrile
-
Sodium nitrite (NaNO₂)
-
Hydrobromic acid (HBr, 48% aqueous)
-
Copper(I) bromide (CuBr)
Procedure:
-
Dissolve or suspend 4-Amino-6-methyl-1H-indazole-3-carbonitrile (1.0 eq) in aqueous HBr at 0-5 °C.
-
Slowly add a solution of NaNO₂ (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.
-
In a separate flask, dissolve CuBr (1.2 eq) in aqueous HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry, and concentrate to obtain the crude product for purification.
Rationale for Solvent Choice: The aqueous HBr serves as both the acid for diazotization and the solvent for the entire reaction sequence, ensuring all inorganic reagents remain in solution.
Conclusion
The selection of an appropriate solvent is a critical parameter that dictates the success of chemical transformations involving 4-Bromo-6-methyl-1H-indazol-3-amine. By carefully considering the physicochemical properties of this versatile building block and the specific requirements of the intended reaction, researchers can significantly enhance reaction efficiency, yield, and purity. The guidelines and protocols presented herein provide a solid foundation for making informed decisions, ultimately accelerating the discovery and development of novel molecules in the pharmaceutical and materials science fields.
References
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. Retrieved from [Link]
- Guillaumet, G., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry, 17(3), 304-309.
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). RSC Advances. Retrieved from [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (2013). ResearchGate. Retrieved from [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]
-
Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand. (n.d.). American Chemical Society. Retrieved from [Link]
-
Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. (2012). PMC. Retrieved from [Link]
-
Solvent effects. (n.d.). Wikipedia. Retrieved from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (2016). ResearchGate. Retrieved from [Link]
-
6-bromo-3-methyl-1H-Indazol-4-amine. (n.d.). PubChem. Retrieved from [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry. Retrieved from [Link]
-
Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Effect of solvent on the reactions of coordination complexes. Part 1.—Kinetics of solvolysis of cis-(bromo)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol–water media. (1982). Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. Retrieved from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). PMC. Retrieved from [Link]
-
6-Bromo-1-methyl-1H-indazol-3-amine. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. (n.d.). PrepChem.com. Retrieved from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2021). PMC. Retrieved from [Link]
-
Solvents: Effects on Reaction Dynamics. (2020). YouTube. Retrieved from [Link]
-
Diazotisation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis and properties of 5-diazoimidazoles and imidazolyl-5-diazonium salts. (2025). ResearchGate. Retrieved from [Link]
-
The Sandmeyer Reactions. (n.d.). Chad's Prep®. Retrieved from [Link]
-
Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. (2024). ChemRxiv. Retrieved from [Link]
-
4-bromo-1h-indazol-6-amine (C7H6BrN3). (n.d.). PubChemLite. Retrieved from [Link]
-
14.4: Diazotization of Amines. (2019). Chemistry LibreTexts. Retrieved from [Link]
-
Diazotization Reaction Mechanism. (2019). BYJU'S. Retrieved from [Link]
-
A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020). Organic Letters. Retrieved from [Link]
-
8.8: Structural and Solvent Effects in S N Reactions. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). ResearchGate. Retrieved from [Link]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. (2024). Semantic Scholar. Retrieved from [Link]
- Process for diazotizing aromatic amines. (1981). Google Patents.
-
4-bromo-5-methyl-1H-pyrazol-3-amine. (n.d.). ECHA. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Solvent effects - Wikipedia [en.wikipedia.org]
- 3. Effect of solvent on the reactions of coordination complexes. Part 1.—Kinetics of solvolysis of cis-(bromo)(benzimidazole)bis(ethylenediamine)cobalt(III) in methanol–water media - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society [acs.digitellinc.com]
- 10. Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. byjus.com [byjus.com]
- 16. US4250089A - Process for diazotizing aromatic amines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Purification of 3-Aminoindazole Derivatives
Welcome to the technical support center for the purification of 3-aminoindazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this critical class of compounds. Our focus is on providing practical, field-proven insights rooted in scientific principles to ensure the integrity and purity of your target molecules.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during the purification of 3-aminoindazole derivatives, offering probable causes and actionable solutions.
Issue 1: Poor Separation or Co-elution of Impurities During Column Chromatography
Question: I'm observing multiple overlapping spots on my TLC plate, and my column chromatography is failing to separate my 3-aminoindazole derivative from impurities. What's going wrong?
Answer: This is a frequent challenge, often stemming from the inherent basicity of the 3-amino group and the presence of closely related impurities.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solutions |
| Strong Interaction with Silica Gel | The basic amino group on the indazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to peak tailing and poor separation.[1] | 1. Mobile Phase Modification: Add a basic modifier to your eluent to compete with your compound for binding to the acidic sites. A common and effective choice is to add 0.1-1% (v/v) of triethylamine (TEA) to your mobile phase.[1] 2. Alternative Stationary Phase: Consider using a different stationary phase, such as alumina, which is less acidic than silica gel.[2] For fluorinated derivatives, specialized fluorocarbon columns may offer improved separation.[2] |
| Inappropriate Solvent System | The polarity of your eluent may not be optimized to resolve your target compound from impurities with similar polarities. | 1. Systematic Solvent Screening: Develop a TLC method to systematically screen different solvent systems. A good starting point for many indazole derivatives is a hexane/ethyl acetate gradient.[2][3] Vary the ratio and consider adding a third solvent with different properties (e.g., dichloromethane or methanol) to fine-tune the separation. Aim for an Rf value of 0.2-0.3 for your target compound on the TLC plate for optimal column separation.[1] |
| Presence of Isomeric Impurities | The synthesis of 3-aminoindazoles can sometimes lead to the formation of regioisomers, which can be difficult to separate due to their similar physicochemical properties.[2] | 1. High-Resolution Techniques: If standard chromatography fails, consider preparative High-Performance Liquid Chromatography (Prep-HPLC), particularly reverse-phase HPLC, which often provides superior resolution for isomeric compounds.[1] |
| Formation of By-products | Side reactions during synthesis can generate by-products like hydrazones and dimers, which may co-elute with the desired product.[2] | 1. Reaction Optimization: Before purification, ensure your synthesis is optimized to minimize side reactions. This includes controlling the reaction temperature and using the correct stoichiometry of reagents.[2] 2. Multi-step Purification: A combination of purification techniques may be necessary. For example, an initial flash chromatography step to remove bulk impurities, followed by recrystallization or preparative HPLC for final polishing.[2][3] |
Experimental Workflow: Troubleshooting Poor Separation in Column Chromatography
Caption: Decision-making workflow for troubleshooting poor chromatographic separation.
Issue 2: Product Fails to Crystallize or Oiling Out During Recrystallization
Question: After column chromatography, I'm trying to recrystallize my 3-aminoindazole derivative, but it's either not crystallizing or forming an oil. How can I induce crystallization?
Answer: This is a common indication of persistent impurities or selection of a suboptimal solvent system for recrystallization.
Probable Causes & Solutions:
| Probable Cause | Explanation | Recommended Solutions |
| Presence of Impurities | Even small amounts of impurities can inhibit crystal lattice formation, leading to oiling out or failure to crystallize.[2] | 1. Re-purify: If you suspect impurities, an additional round of column chromatography may be necessary before attempting recrystallization again.[2] 2. Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal to adsorb colored and some polar impurities, heat briefly, and then filter hot. |
| Incorrect Crystallization Solvent | The chosen solvent may be too good a solvent (product remains in solution) or too poor a solvent (product precipitates as an amorphous solid or oil). | 1. Systematic Solvent Screening: Screen a variety of solvent systems. Good options for indazole derivatives often include ethanol/water, ethyl acetate/hexane, or dichloromethane/pentane mixtures.[2] 2. Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote the formation of well-defined crystals. Rapid cooling often leads to smaller, less pure crystals or precipitation. |
| Supersaturation | The solution may be supersaturated, preventing the initiation of crystal nucleation. | 1. Seeding: Introduce a seed crystal (a tiny crystal of the pure compound from a previous successful crystallization) to the cooled solution to initiate crystallization. 2. Scratching: Gently scratch the inside surface of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth. |
| Product is an Oil at Room Temperature | Some 3-aminoindazole derivatives may have a low melting point and exist as oils at or near room temperature. | 1. Trituration: Attempt to induce solidification by triturating the oil with a non-polar solvent like hexane or pentane.[3] This can sometimes wash away impurities that are keeping the product as an oil and provide the necessary energy for crystallization. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of 3-aminoindazole derivatives?
A1: Common impurities in the synthesis of 3-aminoindazoles include unreacted starting materials (e.g., substituted benzonitriles), hydrazone intermediates, regioisomers, and oxidation products.[2] The amino group can be susceptible to oxidation, which can lead to colored impurities.[2]
Q2: When should I choose preparative HPLC over column chromatography?
A2: Preparative HPLC is generally recommended when:
-
High Purity is Required: For applications like drug development, where very high purity is essential.
-
Difficult Separations: When dealing with closely related impurities, such as regioisomers, that are difficult to resolve by standard column chromatography.[1]
-
Small Scale: For purifying small quantities of material where the higher cost and complexity of preparative HPLC are justified by the need for high purity and recovery.
Q3: How can I confirm the purity of my final 3-aminoindazole derivative?
A3: A combination of analytical techniques should be used to confirm the purity of your compound. These include:
-
High-Performance Liquid Chromatography (HPLC): To assess the purity and identify any minor impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the chemical structure and purity.[4]
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.[4]
-
Melting Point Analysis: A sharp melting point range is a good indicator of a pure compound.[5]
Q4: My 3-aminoindazole derivative appears to be degrading on the silica gel column. What can I do?
A4: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. If you suspect this is happening, consider the following:
-
Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a solution of triethylamine in your mobile phase to neutralize the acidic sites.
-
Switch to a Less Acidic Stationary Phase: As mentioned earlier, alumina is a good alternative.[2]
-
Minimize Contact Time: Run the column as quickly as possible while still achieving good separation to reduce the time your compound is in contact with the stationary phase.
Part 3: Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Column Chromatography
This protocol is a general guideline and may require optimization for your specific 3-aminoindazole derivative.
-
TLC Analysis: Develop a TLC method to determine the optimal eluent composition. A good starting point is a gradient of hexane/ethyl acetate.[2][3] Add 0.5% (v/v) triethylamine (TEA) to the mobile phase to prevent peak tailing.[1] Aim for an Rf value of 0.2-0.3 for the target compound.[1]
-
Column Packing and Equilibration: Dry pack the column with silica gel. Equilibrate the column by passing at least 5 column volumes of the initial mobile phase through it.
-
Sample Loading: Dissolve the crude 3-aminoindazole derivative in a minimum amount of the initial mobile phase or a slightly stronger solvent. For better resolution, adsorb the sample onto a small amount of silica gel ("dry loading").[1]
-
Elution: Run a linear gradient based on your TLC analysis. For example, from 10% ethyl acetate in hexane to 50% ethyl acetate in hexane (both containing 0.5% TEA) over 20 column volumes.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.
-
Post-Purification Work-up: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of your purified compound in a few drops of a potential solvent at its boiling point. A good recrystallization solvent will dissolve the compound when hot but not when cold. Test various solvent systems, such as ethanol/water or ethyl acetate/hexane.[2]
-
Dissolution: In a larger flask, dissolve the bulk of your compound in the minimum amount of the chosen hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Crystallization: Once at room temperature, you can place the flask in an ice bath or refrigerator to induce further crystallization. If crystals do not form, try seeding or scratching the flask.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualization of Purification Workflow
Sources
Technical Support Center: Troubleshooting Cyclization Failures in Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the critical cyclization step of indazole synthesis. Indazoles are a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents.[1][2] However, their synthesis, particularly the ring-forming cyclization, can be fraught with challenges leading to low yields, failed reactions, or a medley of unintended side products.
This resource provides in-depth troubleshooting guides and frequently asked questions in a direct question-and-answer format. Our goal is to not only provide solutions but also to explain the underlying chemical principles to empower you to make informed decisions in your experimental design.
Part 1: Troubleshooting Common Indazole Cyclization Failures
This section addresses specific issues encountered during popular indazole synthesis routes.
Jacobson and Related N-N Bond Forming Cyclizations
The Jacobson synthesis and its modern variants often involve the cyclization of N-acylated or N-nitrosated o-toluidine derivatives.[3][4]
Question: My Jacobson-type cyclization is resulting in a low yield of the desired indazole, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in Jacobson-type cyclizations often points to issues with the activation of the N-acyl or N-nitroso group or suboptimal cyclization conditions.
Potential Causes and Solutions:
-
Incomplete Nitrosation: The formation of the N-nitroso intermediate is critical.
-
Insufficiently Acidic Conditions: The cyclization step is often acid-catalyzed.
-
Reaction Temperature: The temperature for the cyclization needs to be carefully controlled.
-
Troubleshooting: While the initial nitrosation is performed at low temperatures, the subsequent cyclization may require heating.[5] Monitor the reaction progress by TLC or LC-MS to determine the optimal temperature and time. Be aware that excessive heat can lead to decomposition and the formation of side products.
-
Question: I am observing the formation of colored byproducts and have difficulty purifying my indazole product from a Jacobson-type synthesis. What are these impurities and how can I avoid them?
Answer:
The formation of colored impurities is a common issue, often arising from side reactions of the reactive diazonium-like intermediates.
Potential Side Reactions and Mitigation Strategies:
-
Azo-coupling: The diazonium intermediate can couple with electron-rich aromatic species in the reaction mixture, leading to highly colored azo compounds.
-
Mitigation: Ensure a high concentration of the reactant to favor intramolecular cyclization over intermolecular coupling. Running the reaction at a suitable dilution can sometimes be beneficial, but this needs to be optimized.
-
-
Phenolic Byproducts: Reaction with water can lead to the formation of phenolic impurities.
-
Mitigation: Use anhydrous solvents where possible. During the workup, minimize the time the reaction mixture is in contact with aqueous acidic solutions.
-
-
Purification: For purification, column chromatography on silica gel is a standard method.[6] A gradient elution with a hexane/ethyl acetate system is often effective.[6] If colored impurities are persistent, treating a solution of the crude product with activated charcoal can help adsorb them before filtration and subsequent purification.[6]
Davis-Beirut and Related Reductive Cyclizations
The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from o-nitrobenzylamines.[3][7]
Question: My Davis-Beirut reaction is not proceeding to completion, and I am isolating unreacted starting material. What factors could be hindering the cyclization?
Answer:
Incomplete conversion in a Davis-Beirut reaction often points to issues with the base, solvent, or the stability of the key nitroso intermediate.
Potential Causes and Solutions:
-
Choice of Base: The base plays a crucial role in the initial deprotonation and subsequent steps.
-
Troubleshooting: Strong bases like sodium hydroxide or potassium tert-butoxide are often used. The stoichiometry of the base is also critical; ensure at least a stoichiometric amount is used.
-
-
Solvent System: The solvent can significantly influence the reaction rate and outcome.
-
Substrate Electronics: The electronic nature of the substituents on the aromatic ring can affect the ease of cyclization.
-
Troubleshooting: Electron-withdrawing groups on the nitro-bearing ring can facilitate the reaction. If your substrate has strong electron-donating groups, you may need to use more forcing conditions (e.g., higher temperature, stronger base).
-
Question: I am getting a mixture of the desired 2H-indazole and other byproducts in my Davis-Beirut reaction. What are these side products and how can I improve the selectivity?
Answer:
Side product formation in the Davis-Beirut reaction often involves the reactive nitroso intermediate.
Common Side Products and Control Measures:
-
Imines and Aldehydes: Hydrolysis of the starting material or intermediates can lead to the corresponding imines and o-nitrobenzaldehydes.
-
1H-Indazole Isomer: Although the Davis-Beirut reaction typically yields 2H-indazoles, isomerization to the more thermodynamically stable 1H-indazole can occur, especially under harsh conditions.[11]
-
Mitigation: Use milder reaction conditions (e.g., lower temperature) and shorter reaction times. Monitor the reaction closely and work it up as soon as the starting material is consumed.[11]
-
-
N-Oxides: Incomplete reduction can lead to the formation of indazole-N-oxides.
-
Mitigation: Ensure the reaction goes to completion. The use of a reducing agent in the workup, if compatible with the product, can sometimes convert the N-oxide to the desired indazole.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I control the regioselectivity of N-alkylation to obtain either the N1 or N2-substituted indazole?
A1: The N-alkylation of indazoles is a classic challenge due to the existence of two tautomeric forms (1H and 2H).[10] The 1H-tautomer is generally more stable.[10] The choice of base, solvent, and alkylating agent all play a role in determining the N1/N2 ratio.
| Condition | Favors N1-Alkylation | Favors N2-Alkylation | Rationale |
| Base | Strong, non-coordinating bases (e.g., NaH) | Weaker bases (e.g., K2CO3, Cs2CO3) | Strong bases fully deprotonate the indazole, and alkylation occurs on the more nucleophilic N1. Weaker bases result in an equilibrium, and alkylation can occur on both nitrogens. |
| Solvent | Polar aprotic (e.g., DMF, DMSO) | Less polar (e.g., THF, Dioxane) | Polar aprotic solvents solvate the cation of the base, leading to a "naked" indazolide anion that reacts at N1. |
| Alkylating Agent | Hard electrophiles (e.g., methyl iodide) | Softer electrophiles | This is a general trend, but exceptions are common. |
| Temperature | Lower temperatures | Higher temperatures | Higher temperatures can favor the thermodynamically more stable N1-product. |
For highly selective N2-alkylation, Mitsunobu conditions have been shown to be effective.[11]
Q2: What are the best practices for purifying indazole products, especially when dealing with isomeric mixtures?
A2: The purification of indazoles often requires careful technique, especially when separating N1 and N2 isomers.
-
Column Chromatography: This is the most common method. Silica gel is the standard stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically effective.[6] TLC should be used to determine the optimal solvent system.[6]
-
Recrystallization: This can be a very effective method for obtaining highly pure material, especially if one isomer is significantly less soluble in a particular solvent system than the other.[12] A two-solvent system (a solvent in which the compound is soluble and an anti-solvent in which it is not) can be very effective.[12]
-
Preparative HPLC: For difficult separations of isomers, preparative HPLC may be necessary.
Q3: Are there any common stability issues with indazoles that I should be aware of during synthesis and storage?
A3: Indazoles are generally stable aromatic compounds. However, some derivatives can be sensitive to certain conditions:
-
Light Sensitivity: Some indazoles can be light-sensitive and may discolor upon prolonged exposure to light. It is good practice to store them in amber vials or protected from light.
-
Oxidation: The indazole ring itself is relatively stable to oxidation, but substituents can be more susceptible.
-
Strong Acids and Bases: While generally stable, prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures, can lead to degradation or rearrangement.
Part 3: Experimental Protocols
Protocol 1: Jacobson Synthesis of 1H-Indazole
This protocol is a representative example of a classical indazole synthesis.
Procedure:
-
Slowly add o-toluidine to a mixture of glacial acetic acid and acetic anhydride.
-
Cool the mixture in an ice bath and nitrosate by introducing a stream of nitrous gases while maintaining the temperature between +1° and +4°C.[3]
-
After completion of the nitrosation, pour the solution onto ice and water.[3]
-
Extract the separated oil with benzene.[3]
-
Wash the benzene extract with ice water and treat with methanol.[3]
-
Add a solution of sodium methoxide in methanol dropwise to the benzene solution while cooling.[3]
-
After gas evolution ceases, boil the solution briefly on a steam bath.[3]
-
Cool the solution and extract with 2N and 5N hydrochloric acid.[3]
-
Treat the combined acid extracts with excess ammonia to precipitate the indazole.[3]
-
Collect the crude indazole by filtration, wash with water, and dry.[3]
-
Purify the crude product by vacuum distillation or recrystallization.[3]
Visualizations
Troubleshooting Workflow for Low Cyclization Yield
Caption: A logical workflow for troubleshooting low yields in indazole cyclization reactions.
General Mechanism of N-N Bond Forming Cyclization
Caption: A simplified representation of the key steps in N-N bond forming indazole synthesis.
References
- Yadav, M., & Kapoor, A. (2024). Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). PMC.
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (2025). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16, 5196-5221.
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.
- Recent Developments In The Synthesis And Application Of Indazole Derivatives In Organic Synthesis: A Review. (n.d.). IJSDR.
- A Comparative Analysis of Indazole Synthesis Routes for Researchers and Drug Development Professionals. (n.d.). Benchchem.
- Palladium-Catalyzed Direct C7-Arylation of Substituted Indazoles. (2014).
- “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. (n.d.). PMC.
- Unlocking Indazole Synthesis from α‐Diazo‐β‐Ketoesters via Aryne Trapping: A Streamlined Approach. (n.d.). ArODES HES-SO.
- A Technical Guide to the Reaction Mechanisms of Indazole Synthesis. (n.d.). Benchchem.
- Synthesis of Substituted Indazole Acetic Acids by NN Bond Forming Reactions. (n.d.). White Rose Research Online.
- Troubleshooting regioselectivity in indazole synthesis. (n.d.). Benchchem.
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (n.d.). PMC - NIH.
- Technical Support Center: Purification of 3-Methyl-1H-indazol-4-ol. (n.d.). Benchchem.
- An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing.
- Indazole synthesis discussion.. Mechanism of this reaction? (2021). Reddit.
- Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization. (2024).
- Diazo Activation with Diazonium Salts: Synthesis of Indazole and 1,2,4-Triazole. (2020).
- Application Notes and Protocols: Purification of 6-Bromo-1H-indazole by Crystalliz
- Troubleshooting unexpected side products in indole synthesis. (n.d.). Benchchem.
- Indazole. (n.d.). Wikipedia.
- Optimization of reaction conditions for the synthesis of indazolones. (n.d.).
- Indazole synthesis. (n.d.). Organic Chemistry Portal.
- Identifying impurities in 3-Bromo-6-(trifluoromethyl)-1H-indazole samples. (n.d.). Benchchem.
- avoiding isomerization during 2H-indazole synthesis. (n.d.). Benchchem.
- Method for separating and purifying substituted indazole isomers. (n.d.).
- Synthesis of indazole-1-15N, indazole-2-15N and of their N-methyl deriv
- Indazole - Synthesis and Reactions as a Chemical Reagent. (2022). ChemicalBook.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2020). PMC.
- Davis–Beirut reaction. (n.d.). Wikipedia.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (2019).
- Synthesis of indazoles. (n.d.).
- Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (n.d.). AUB ScholarWorks.
- indazole. (n.d.). Organic Syntheses Procedure.
- Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. (n.d.).
- Structure and synthesis of indazole. (n.d.).
- Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (n.d.).
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Minimizing side reactions during bromination of methyl-indazoles
Technical Support Center: Bromination of Methyl-Indazoles
A Senior Application Scientist's Guide to Minimizing Side Reactions and Maximizing Regioselectivity
Welcome to the technical support center for synthetic and medicinal chemists. This guide provides in-depth troubleshooting advice and field-proven protocols for the selective bromination of methyl-indazoles. As a core scaffold in numerous pharmaceutical agents, the precise functionalization of indazoles is paramount.[1][2] However, the inherent reactivity of the indazole ring system, coupled with the influence of the N-methyl substituent, often leads to challenges with regioselectivity and the formation of undesired byproducts. This document is structured to help you understand the underlying chemistry, anticipate common issues, and implement effective strategies to achieve clean, high-yielding brominations.
Understanding the Reactivity of the Methyl-Indazole Core
The outcome of an electrophilic bromination on an indazole is governed by the electronic properties of the bicyclic system. The indazole ring is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. The position of the methyl group (at N1 or N2) fundamentally alters the electronic distribution and, consequently, the preferred sites of bromination.
-
N1-Methyl-Indazoles: The N1 tautomer is generally the more thermodynamically stable form.[1] In this configuration, electrophilic substitution patterns can be complex and are heavily influenced by other substituents on the benzene ring.
-
N2-Methyl-Indazoles: In the N2-methyl isomer, the C3 position is particularly electron-rich and highly activated towards electrophilic attack. This often makes C3 the primary site of bromination.[3][4][5] Subsequent bromination, if forced, typically occurs on the benzene ring, often at the C7 position.[3][4]
Here is a diagram illustrating the common sites for electrophilic attack on N1- and N2-methyl indazole.
Caption: Regioselectivity in the bromination of methyl-indazoles.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the bromination of methyl-indazoles in a practical, question-and-answer format.
Q1: My reaction is producing a mixture of isomers. How can I improve regioselectivity?
The formation of multiple isomers is a frequent challenge.[6] The key is to control the reaction conditions to favor one constitutional isomer over others.
-
Understand Your Substrate: The inherent directing effect of the N-methyl group is the primary determinant. For N2-methyl indazoles, high selectivity for the C3 position is often achievable.[3][7][8] For N1-methyl indazoles, the outcome is less predictable and may require screening different conditions.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is generally a milder and more selective reagent than liquid bromine (Br₂), which can reduce the formation of undesired isomers.[3][6] For C3-bromination, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has also been shown to be highly efficient and selective, especially when assisted by ultrasound.[7][8][9]
-
Solvent and Temperature: The polarity of the solvent can influence the reaction pathway. Common solvents include acetonitrile (MeCN), dichloromethane (DCM), chloroform, and acetic acid.[6] Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product and minimizing side reactions.
-
Protecting Groups: In complex cases, a protecting group can be installed to block a more reactive site, directing bromination to the desired position.[6]
Q2: I'm observing significant over-bromination (di- or tri-brominated products). What should I do?
This is one of the most common side reactions, especially with activated indazole rings.[6]
-
Control Stoichiometry: The most critical factor is to use a precise amount of the brominating agent. Use of 1.0 to 1.1 equivalents of NBS is standard for mono-bromination.[3] Carefully monitor the reaction by TLC or LC-MS and stop it as soon as the starting material is consumed.
-
Slow Addition: Add the brominating agent (e.g., solid NBS) portion-wise or as a solution dropwise at a reduced temperature (e.g., 0 °C). This keeps the instantaneous concentration of the electrophile low, disfavoring multiple additions.
-
Lower Temperature: Conducting the reaction at room temperature or below can significantly temper the reactivity and prevent over-bromination.[6]
Q3: The methyl group on my indazole is being brominated. How can I prevent this?
This is known as benzylic bromination and occurs through a radical mechanism. While NBS is an excellent electrophilic brominating agent, it can also initiate radical reactions under certain conditions.[10][11][12]
-
Avoid Radical Initiators: Do not use radical initiators like AIBN or benzoyl peroxide, and conduct the reaction in the dark (e.g., by wrapping the flask in aluminum foil) to avoid photochemical initiation.[12]
-
Use a Polar Solvent: Radical brominations with NBS work best in nonpolar solvents like carbon tetrachloride (CCl₄).[12] Performing the reaction in a polar solvent like acetonitrile or acetic acid favors the desired electrophilic aromatic substitution pathway.
-
Reagent Purity: Ensure your NBS is fresh and has been stored properly. Decomposed NBS can generate Br₂ and HBr, which can complicate the reaction profile.[6][11]
Q4: My reaction is stalled, or the yield is very low. What are the likely causes?
-
Deactivated Ring: If your methyl-indazole has strong electron-withdrawing groups, the ring may be too deactivated for bromination under mild conditions. In such cases, a stronger brominating system (e.g., Br₂ in acetic acid) or elevated temperatures may be necessary.[6][13]
-
Reagent Quality: Ensure your brominating agent is of high quality and your solvent is anhydrous if required by the procedure.
-
Insufficient Activation: Some protocols may require a catalytic amount of acid to promote the reaction.
-
Reaction Time/Temperature: If the reaction has stalled, consider extending the reaction time or cautiously increasing the temperature while monitoring for side product formation.[6]
Q5: I'm having trouble purifying my final product from isomers and side products. Any suggestions?
Purification challenges often arise when the desired product and impurities have similar polarities.[6]
-
Flash Column Chromatography: This is the most common method for separating bromo-indazole isomers.[6] Experiment with different solvent systems, such as gradients of ethyl acetate in heptane/hexane or methanol in dichloromethane, to achieve optimal separation.[6]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective technique for removing small amounts of impurities.[6] Test various solvents like ethanol, ethyl acetate, or heptane mixtures.[6]
-
Preparative HPLC: For very difficult separations, preparative reverse-phase HPLC is a powerful, albeit more resource-intensive, option.
The following workflow provides a logical approach to troubleshooting common bromination issues.
Caption: Troubleshooting workflow for methyl-indazole bromination.
Data Summary: Conditions for Regioselective Bromination
The choice of reagents and conditions dramatically impacts the outcome. The following table summarizes results from various studies to guide your experimental design.
| Starting Material (Example) | Brominating Agent (Equiv.) | Solvent | Temp. (°C) | Major Product(s) | Reference |
| 2-Phenyl-2H-indazole | NBS (1.0) | MeCN | 25 | 3-Bromo (88% yield) | [3] |
| 2-Phenyl-2H-indazole | NBS (1.0) | EtOH | 50 | 3-Bromo (97% yield) | [3][5] |
| 2-Phenyl-2H-indazole | NBS (2.5) | MeCN | 80 | 3,7-Dibromo | [3] |
| 2-Phenyl-2H-indazole | NBS (4.0) | MeCN | 80 | 3,5,7-Tribromo (71% yield) | [3] |
| 1H-Indazole | DBDMH (1.0) | EtOH | 40 | 3-Bromo (High Yield) | [7][8] |
| 4-Sulfonamido-1H-indazole | NBS (1.1) | DMF | 80 | 7-Bromo (84% yield) | [14][15] |
Recommended Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for achieving selective bromination.
Protocol 1: Highly Selective C3-Bromination of N2-Methyl-Indazole using NBS
This protocol is adapted from methodologies that demonstrate high selectivity for the C3 position on N2-substituted indazoles.[3][5]
-
Preparation: To a solution of the N2-methyl-indazole (1.0 mmol, 1.0 equiv) in ethanol (EtOH, 5 mL) in a round-bottom flask, stir at room temperature.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 mmol, 1.05 equiv) in one portion.
-
Reaction: Heat the reaction mixture to 50 °C and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane (DCM) and wash with water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-bromo-N2-methyl-indazole.
Protocol 2: Ultrasound-Assisted C3-Bromination using DBDMH
This protocol leverages an alternative brominating agent and ultrasound for a rapid and efficient reaction, as demonstrated for various indazoles.[7][8][16]
-
Preparation: In a sealable reaction vial, combine the methyl-indazole (0.2 mmol, 1.0 equiv), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH, 0.2 mmol, 1.0 equiv), and sodium carbonate (Na₂CO₃, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add ethanol (EtOH, 2.0 mL).
-
Reaction: Place the vial in an ultrasonic bath operating at 40 kHz and 40 °C for 30 minutes. Monitor for completion by TLC or LC-MS.
-
Work-up: After completion, filter the reaction mixture and wash the solids with a small amount of ethanol.
-
Purification: Combine the filtrate and washings, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography or recrystallization.
References
-
Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances. Available at: [Link]
-
Wang, L., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Advances. Available at: [Link]
-
Wang, L., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. ResearchGate. Available at: [Link]
-
Saliou, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances. Available at: [Link]
-
Saliou, C., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. PubMed Central. Available at: [Link]
-
Patel, K., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Wang, L., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. PubMed Central. Available at: [Link]
-
XpressChems. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011). NBS As A Reagent For Allylic Bromination. Retrieved from [Link]
-
Wang, L., et al. (2022). Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. RSC Publishing. Available at: [Link]
-
Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PubMed Central. Available at: [Link]
-
ResearchGate. (2026). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Available at: [Link]
-
Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link]
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Overcoming steric hindrance at the 4-position of indazole-3-amines
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals facing regioselectivity and functionalization challenges when synthesizing 4-substituted indazole-3-amines—a critical pharmacophore in modern kinase inhibitors and antiviral therapeutics.
Part 1: Mechanistic FAQs – Understanding the C-4 Steric Challenge
Q: Why does direct functionalization (e.g., bromination or cross-coupling) at the 4-position of an intact indazole-3-amine typically fail?
A: The failure is driven by a combination of severe steric hindrance and electronic deactivation. The C-4 position is directly adjacent to the C-3 primary amine. When an electrophile approaches C-4, the spatial bulk of the
Q: If direct functionalization is unviable, what is the most reliable strategy to overcome this barrier? A: The industry standard is to pivot to a De Novo Synthesis (Pre-functionalization) Strategy . Instead of attempting to modify the bicyclic indazole ring, you functionalize a monocyclic precursor (such as a benzonitrile derivative) before constructing the pyrazole ring. By performing halogenation on a precursor like 2,6-dichlorobenzonitrile, you bypass the steric bulk of the pyrazole ring entirely. Once the desired functional groups are installed at what will become the C-4 position, a regioselective cyclization with hydrazine is used to close the ring and form the indazole-3-amine [1].
Q: Why use
Part 2: Troubleshooting Guide – Regioselectivity Failures
Issue: Synthesis yields a complex mixture of isomers; NMR confirms the halogen/functional group is at the C-5 or C-7 position instead of C-4. Root Cause: You are likely attempting late-stage functionalization on a pre-formed 1H-indazole-3-amine. The steric shielding of the C-3 amine prevents C-4 access. Resolution: Abandon late-stage functionalization. Transition to the De Novo Pre-functionalization workflow described below.
Issue: During de novo cyclization with hydrazine, the reaction stalls or yields excessive side products. Root Cause: Incorrect solvent choice or insufficient buffering. Hydrazine is a powerful nucleophile, but cyclization requires specific thermodynamic driving forces. Resolution: Switch the solvent to 2-Methyltetrahydrofuran (2-MeTHF) and add Sodium Acetate (NaOAc). 2-MeTHF allows for a higher reflux temperature to drive the cyclization thermodynamically, while NaOAc buffers the system to prevent premature degradation of the hydrazine hydrate.
Part 3: Quantitative Data Summary
The following table summarizes the performance metrics of direct functionalization versus the recommended de novo pre-functionalization strategy for accessing 4-substituted indazole-3-amines [1].
| Synthesis Strategy | Starting Precursor | Key Reagents | Major Regioisomer | Typical Target Yield | Scalability |
| Direct Functionalization | 3-Aminoindazole | NBS, DMF | C-5 or C-7 (Undesired) | < 10% | Poor |
| De Novo (Pre-functionalization) | 2,6-Dichlorobenzonitrile | 1. NBS / | C-4 (Target) | 38–45% (Overall) | > 100g (Excellent) |
Part 4: Visualizing the Workflow Logic
The following decision tree illustrates the causality and strategic pivot required to successfully synthesize 4-substituted indazole-3-amines.
Decision tree for overcoming C-4 steric hindrance via de novo synthesis.
Part 5: Step-by-Step Methodology (Self-Validating Protocol)
This protocol details the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine, a highly sterically hindered intermediate used in the synthesis of the HIV-1 capsid inhibitor Lenacapavir. By utilizing a self-validating framework, each step includes an analytical checkpoint to ensure structural integrity before proceeding [1].
Phase 1: Regioselective Bromination of the Precursor
Objective: Install the halogen at the future C-4/C-7 position prior to ring formation.
-
Preparation: Charge a reactor with 2,6-dichlorobenzonitrile (1.0 equivalent) and 96%
(10.0 equivalents). Stir at 25 °C until complete dissolution is achieved. -
Electrophile Addition: Slowly add N-Bromosuccinimide (NBS) (1.07 equivalents) in portions over 30 minutes to control the exotherm.
-
Reaction: Stir the mixture continuously at 25 °C for 18 hours.
-
Quenching & Isolation: Slowly pour the reaction mixture into 15 volumes of ice-cold water under vigorous stirring. Collect the resulting precipitate via vacuum filtration. Wash the filter cake with cold water (3 times) to remove residual acid.
-
Drying: Dry the solid under a vacuum at 45 °C until a constant weight is achieved.
-
Validation Checkpoint 1: Analyze the intermediate via
NMR and GC-MS. You must confirm the disappearance of the symmetric aromatic protons of the starting material and the appearance of the specific asymmetric proton shifts indicating successful regioselective bromination. Do not proceed to Phase 2 if unreacted starting material exceeds 5%.
Phase 2: Regioselective Cyclization
Objective: Construct the indazole-3-amine core without encountering steric blockade.
-
Solvent Setup: Suspend the brominated intermediate (from Phase 1) in 2-Methyltetrahydrofuran (2-MeTHF) (10 volumes).
-
Reagent Addition: Add Sodium Acetate (NaOAc) (1.2 equivalents) followed by Hydrazine hydrate (
) (4.0 equivalents). Caution: Hydrazine is highly toxic; perform strictly under a fume hood. -
Cyclization: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 24 hours. The NaOAc buffers the mixture, while the elevated temperature of 2-MeTHF drives the thermodynamic ring closure.
-
Workup: Cool the mixture to room temperature. Wash the organic layer with water and brine to remove excess hydrazine and salts.
-
Crystallization: Concentrate the organic layer under reduced pressure and recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to achieve >98% purity.
-
Validation Checkpoint 2: Perform
NMR, NMR, and DEPT-135 analysis. The presence of a broad singlet integrating to 2H (around 5.0-6.0 ppm in DMSO- ) confirms the formation of the C-3 primary amine. The absence of a proton signal at the C-4 position confirms that the steric hindrance was successfully bypassed via the pre-functionalization route.
References
-
Asad, Naeem, Michael Lyons, Shirley Muniz Machado Rodrigues, Justina M. Burns, Thomas D. Roper, G. Michael Laidlaw, Saeed Ahmad, B. Frank Gupton, Douglas Klumpp, and Limei Jin. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules 29, no. 12 (2024): 2705.[Link]
Enhancing stability of 4-Bromo-6-methyl-1H-indazol-3-amine in solution
Welcome to the technical support guide for 4-Bromo-6-methyl-1H-indazol-3-amine (herein referred to as the "Compound"). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this versatile indazole derivative in solution. By understanding the underlying chemical principles of its degradation, you can implement effective strategies to maintain its integrity throughout your experiments.
Understanding the Instability of 4-Bromo-6-methyl-1H-indazol-3-amine
The stability of 4-Bromo-6-methyl-1H-indazol-3-amine in solution is critical for obtaining reliable and reproducible experimental results.[1] The molecule's structure, featuring an aromatic amine on an indazole scaffold, presents specific stability challenges. Aromatic amines are known to be susceptible to degradation, which can impact their purity, potency, and safety profile in pharmaceutical applications.[2][3][4]
The primary pathways of degradation for this compound are:
-
Oxidative Degradation: The 3-amino group is a principal site for oxidation. Exposure to atmospheric oxygen, trace metal ions, or peroxides (often found in solvents like THF or ether) can initiate a free radical chain reaction.[2][5] This process can lead to the formation of colored impurities and a loss of the active compound. Aromatic amines function as radical scavengers by donating a hydrogen atom, which, while protecting other materials, leads to their own degradation.[5]
-
Photodegradation: Aromatic systems, particularly those with amine functionalities, can be sensitive to light.[6] UV or even ambient light exposure can provide the energy needed to trigger degradation reactions, leading to the formation of complex by-products.
-
pH-Dependent Hydrolysis: The indazole ring and the amine group's stability can be influenced by the pH of the solution.[7] In strongly acidic or basic conditions, the compound may undergo hydrolysis or other pH-catalyzed degradation reactions. The ionization state of the molecule changes with pH, which can open different degradation pathways.[7]
Key Factors Influencing Solution Stability
Several environmental and experimental factors can accelerate the degradation of the Compound. Careful control of these variables is the first line of defense in preserving your sample.
| Factor | Impact on Stability & Rationale | Mitigation Strategy |
| Oxygen | The primary driver of oxidative degradation. Dissolved oxygen in solvents acts as a reagent for the oxidation of the aromatic amine.[2][5] | Use deoxygenated solvents. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-30 minutes prior to use.[6] |
| pH | Extreme pH values can catalyze hydrolysis or other degradation reactions.[7] The optimal pH range must balance stability and solubility. For many amines, slightly acidic conditions can improve solubility via protonation, but this must be experimentally verified for stability.[6][7] | Use a suitable buffer system to maintain a consistent pH, ideally in the slightly acidic to neutral range. Conduct a pH stability screen to determine the optimal range for your specific application. |
| Light Exposure | Aromatic amines are often photosensitive and can undergo photodegradation upon exposure to UV or ambient light.[6] | Prepare and store solutions in amber vials or protect clear vials with aluminum foil. Minimize exposure to light during experimental procedures. |
| Temperature | Elevated temperatures accelerate the rate of all chemical degradation pathways.[6] Storing solutions at higher than necessary temperatures will shorten their usable lifespan. | Store stock solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term).[8] Avoid repeated freeze-thaw cycles. |
| Solvent Choice | The choice of solvent affects solubility and stability. Protic solvents may participate in degradation, while some aprotic solvents like DMSO are generally preferred for long-term storage.[6] Ensure solvents are of high purity and free from peroxides. | For long-term storage, use high-purity, anhydrous aprotic solvents like DMSO or DMF and store under an inert atmosphere.[6] For aqueous experiments, use freshly prepared, deoxygenated buffers. |
| Metal Ions | Trace metal ions (e.g., iron, copper) can catalyze oxidative degradation.[6] These can be introduced from spatulas, glassware, or reagents. | Use high-purity reagents and solvents. Consider adding a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to sequester catalytic metal ions.[6] |
Strategies for Enhancing Solution Stability
Beyond controlling environmental factors, the addition of stabilizers can actively protect the Compound from degradation.
-
Antioxidants : To combat oxidative degradation, the use of antioxidants is highly recommended. These molecules act as radical scavengers, terminating the chain reactions that lead to degradation.[5]
-
Chelating Agents : To mitigate metal-catalyzed oxidation, a chelating agent can be added.
Experimental Protocols
To empower users to validate and optimize stability in their own labs, we provide the following step-by-step protocols. These are designed as self-validating systems, as mandated by good scientific practice.
Protocol 1: Forced Degradation Study Workflow
A forced degradation or stress study is essential for understanding the intrinsic stability of the Compound.[9][10] It helps identify likely degradation products and establishes the specificity of your analytical method.[10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11]
Caption: Workflow for conducting a forced degradation study.
Methodology:
-
Prepare Stock Solution : Prepare a 1 mg/mL stock solution of the Compound in a suitable solvent like acetonitrile.[6]
-
Aliquot for Stress Conditions : Distribute the stock solution into separate, appropriately labeled vials for each stress condition.
-
Apply Stress Conditions (as outlined in Figure 1):
-
Acid Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours.[6]
-
Base Hydrolysis : Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[6]
-
Oxidative Degradation : Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.[6][10]
-
Control : Keep 1 mL of stock mixed with 1 mL of the solvent at room temperature, protected from light.
-
-
Neutralization : Before analysis, neutralize the acid and base-stressed samples.
-
Analysis : Analyze all samples, including a "time zero" control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
A stability-indicating method is one that can accurately quantify the active ingredient in the presence of its degradation products, excipients, and impurities.[12][13]
Instrumentation & Conditions:
-
System : HPLC with UV or PDA Detector.[12]
-
Column : C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[13][14]
-
Mobile Phase : A gradient of Acetonitrile and a buffer (e.g., 0.025 M Ammonium Acetate, pH 6.6) may be required to separate polar degradants from the parent compound.[14] A good starting point is an isocratic mixture of a phosphate buffer and methanol (e.g., 70:30 v/v).[13]
-
Flow Rate : 1.0 mL/min.[13]
-
Detection Wavelength : Determined by measuring the UV absorbance spectrum of the Compound. A wavelength of maximum absorbance should be chosen for sensitivity.
-
Column Temperature : 25°C.[13]
Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a standard solution of the Compound to determine its retention time (RT).
-
Inject the samples from the forced degradation study.
-
Monitor the chromatograms for new peaks (degradation products) and a decrease in the peak area of the parent Compound. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the main peak.
Troubleshooting Guide & FAQs
This section addresses common issues encountered when working with 4-Bromo-6-methyl-1H-indazol-3-amine in solution.
Caption: A decision tree for troubleshooting common stability issues.
Frequently Asked Questions (FAQs)
-
Q1: My solution of the Compound turned yellow overnight. What is the likely cause?
-
Q2: What is the best solvent for long-term storage?
-
Q3: Can I use buffers to prepare my solutions? Which pH should I use?
-
A3: Yes, buffers are recommended for aqueous solutions to maintain a stable pH.[7] The optimal pH must be determined experimentally. A good starting point is a slightly acidic pH (e.g., pH 5-6), as protonation of the amine can enhance solubility, but a full pH stability profile should be evaluated using the forced degradation protocol to find the range of minimum degradation.[6][7]
-
-
Q4: I see a new peak in my HPLC chromatogram after leaving my solution on the bench. How can I identify it?
-
A4: This new peak is likely a degradation product. To identify it, advanced analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are required.[12] LC-MS provides the molecular weight of the unknown compound, which is a critical piece of information for elucidating its structure.
-
References
- Vertex AI Search. (n.d.). Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability.
- BenchChem. (2025). Improving the stability of Cinnolin-8-amine in solution.
- National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC.
- Google Patents. (n.d.). US2653171A - Stabilized aromatic amines.
- National Center for Biotechnology Information. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- National Center for Biotechnology Information. (n.d.). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC.
- ResearchGate. (2025, December 12). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- Pharmaceutical Technology. (2014, March 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Journal of Drug Delivery and Therapeutics. (2018, March 15). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES.
- Fiveable. (n.d.). Amines and Heterocycles | Organic Chemistry Class Notes.
- SlidePlayer. (2020, March 4). Amines and Heterocycles.
- National Center for Biotechnology Information. (n.d.). Forced degradation studies as an integral part of HPLC stability indicating method development - PMC.
- Biomedical Journal of Scientific & Technical Research. (2022, November 30). Forced Degradation – A Review.
- Research Journal of Pharmacy and Technology. (2021, February 17). Development and Validation of Stability Indicating RP-HPLC Method for Quantitative Estimation of Ornidazole and its Impurities in Ornidazole Injection.
- MDPI. (2023, February 25). Short- and Long-Term Stability of Aromatic Amines in Human Urine.
- Chem-Impex. (n.d.). 6-Bromo-1H-indazol-3-yl-amine.
- ResearchGate. (n.d.). Examples of aromatic amines found in pharmaceutical compounds.
- MDPI. (2025, May 3). Analytical Method for the Simultaneous Determination of Albendazole and Metabolites Using HPLC-PDA: A Validation Study.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
- 12. biomedres.us [biomedres.us]
- 13. rjptonline.org [rjptonline.org]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting & Purification of Crude 4-Bromo-6-methyl-1H-indazol-3-amine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chemical and mechanistic challenges associated with isolating pure 4-Bromo-6-methyl-1H-indazol-3-amine .
This compound is a highly valued heterocyclic scaffold in drug discovery, frequently utilized as a kinase inhibitor backbone and a critical intermediate in the synthesis of advanced therapeutics like HIV-1 capsid inhibitors[1]. The synthesis typically relies on the nucleophilic aromatic substitution (SNAr) of a 2-halo-benzonitrile precursor with hydrazine hydrate[2]. However, the steric bulk of the 4-bromo substituent and the electron-donating nature of the 6-methyl group create unique thermodynamic hurdles, often resulting in a complex crude mixture requiring rigorous purification[3].
Common Impurity Profiles & Identification
Understanding the causality behind your impurities is the first step in eliminating them. The table below summarizes the quantitative and qualitative data used to identify common byproducts in this specific workflow.
| Impurity Type | Mechanistic Origin | LC-MS / NMR Characteristics | Targeted Removal Strategy |
| Unreacted Starting Material | Incomplete SNAr due to steric hindrance from the 4-bromo group blocking the ortho-halogen site. | High Rf on TLC; lacks [M+H]⁺ for indazole; absence of NH/NH₂ signals. | Trituration with non-polar solvents (e.g., Hexanes/EtOAc). |
| Hydrazone Intermediate | Stalled cyclization; hydrazine attacks the nitrile but fails to close the ring due to high activation energy. | Mass is [M+18] relative to starting material; broad, unshifted NH₂ peaks. | Push reaction to completion with mild acid catalysis; Recrystallization. |
| Regioisomers | Cyclization at an alternative electrophilic site or isomeric impurities in the commercial starting material[1]. | Identical mass [M+H]⁺; distinct shifts in aromatic proton coupling on ¹H-NMR. | Preparative HPLC (C18) or selective fractional crystallization. |
| Dehalogenated Byproduct | Loss of the 4-bromo group due to prolonged heating in basic hydrazine (hydrodehalogenation)[4]. | Mass is [M-79] (loss of Br); altered isotopic splitting pattern (loss of 1:1 M/M+2 ratio). | Strict temperature control; Reverse-phase chromatography. |
Mechanistic Workflow
The following diagram illustrates the logical relationship between the reaction conditions and the formation of the target compound versus common impurities.
Caption: Mechanistic pathway of 3-aminoindazole synthesis and common impurity formation.
Troubleshooting Guide (FAQs)
Q1: My reaction stalls at the hydrazone intermediate. How do I drive the cyclization to completion without causing debromination? Causality: The 4-bromo substituent creates significant steric hindrance around the adjacent nitrile group. This raises the activation energy required for the intramolecular cyclization step, causing the reaction to stall at the intermediate phase[3]. Solution: Do not simply increase the temperature, as prolonged heating in basic hydrazine will cause hydrodehalogenation (loss of the bromine atom). Instead, switch to a polar protic solvent with a higher boiling point (e.g., 1-butanol) or introduce a mild acid catalyst (e.g., acetic acid) to activate the nitrile carbon toward nucleophilic attack. Monitor closely via LC-MS to halt the reaction exactly when the intermediate is consumed.
Q2: I have a persistent regioisomer impurity. Why did it form and how do I remove it? Causality: Regioisomers typically originate from isomeric impurities in the commercially sourced benzonitrile starting material or from competing SNAr pathways if multiple leaving groups are present[1]. Solution: Regioisomers co-crystallize easily due to structural and electronic similarities. Standard silica gel chromatography is often insufficient. You must use Preparative HPLC (C18 column) with a shallow gradient to exploit minor differences in polarity.
Q3: The crude product is a sticky, dark oil instead of a solid. How do I induce precipitation? Causality: Unreacted hydrazine, residual high-boiling solvents, or trace oxidation products (azo compounds) disrupt the crystal lattice formation of the 3-aminoindazole[2]. Solution: Quench the crude mixture in ice-cold water to precipitate the hydrophobic indazole. If it remains oily, perform a trituration: dissolve the oil in a minimal amount of ethyl acetate, then slowly add hexanes while scratching the flask vigorously to provide nucleation sites.
Experimental Purification Protocols
To ensure a self-validating system, the following protocols include built-in analytical checkpoints.
Protocol A: Two-Solvent Recrystallization
Purpose: Removes unreacted starting material, hydrazone intermediates, and trace colorants.
-
Dissolution: Suspend the crude 4-bromo-6-methyl-1H-indazol-3-amine in a minimal volume of hot ethanol (approx. 5–10 mL/g of crude) at 70°C.
-
Clarification: If the solution is dark or contains particulates, add activated charcoal (10% w/w). Stir for 5 minutes, then filter hot through a Celite pad to remove insoluble polymeric byproducts.
-
Precipitation (Visual Checkpoint): Transfer the filtrate to a stirring hotplate. Slowly add warm deionized water dropwise until the solution becomes faintly turbid (the "cloud point").
-
Crystallization: Add 1–2 drops of ethanol just until the turbidity clears. Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours. Transfer to an ice bath (0–4°C) for 2 hours to maximize yield.
-
Isolation: Filter the resulting crystals under vacuum, wash with ice-cold 1:1 Ethanol/Water, and dry in a vacuum oven at 45°C for 12 hours. Validation: Run a TLC (EtOAc/Hexane 1:1); the product spot should be singular and UV-active.
Protocol B: Preparative HPLC
Purpose: Isolates the target compound from closely eluting regioisomers.
-
Sample Preparation: Dissolve the recrystallized product in a 1:1 mixture of DMSO and Methanol (concentration ~50 mg/mL). Filter through a 0.45 µm PTFE syringe filter to protect the column.
-
Column Selection: Utilize a C18 Reverse-Phase Preparative Column (e.g., 250 x 21.2 mm, 5 µm).
-
Mobile Phase Setup:
-
Solvent A: HPLC-grade Water + 0.1% Trifluoroacetic acid (TFA)
-
Solvent B: HPLC-grade Acetonitrile + 0.1% TFA
-
-
Gradient Execution: Run a shallow gradient from 20% B to 60% B over 30 minutes. Note: The 4-bromo-6-methyl isomer typically elutes slightly later than less sterically hindered regioisomers.
-
Recovery & Validation: Pool the pure fractions verified via analytical LC-MS. Neutralize with saturated NaHCO₃ to remove TFA salts, extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate under reduced pressure to yield the >98% pure solid.
Purification Workflow Diagram
Caption: Step-by-step purification workflow for isolating crude 3-aminoindazoles.
References
-
Jin, L., et al. "Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir." Molecules, National Institutes of Health (NIH), 2024. URL:[Link]
-
Li, Y., et al. "Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines." Chemical Communications, RSC Publishing, 2014. URL:[Link]
Sources
- 1. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid access to 3-aminoindazoles from nitriles with hydrazines: a strategy to overcome the basicity barrier imparted by hydrazines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. scribd.com [scribd.com]
Technical Support Center: Optimization of Reaction Temperature for Indazole-3-Amine Formation
Welcome to the Application Scientist Support Portal. This guide addresses the critical thermodynamic and kinetic challenges encountered during the synthesis of 1H-indazol-3-amines from 2-halobenzonitriles and hydrazines. By understanding the causality behind temperature adjustments, you can eliminate thermodynamic sinks, prevent byproduct formation, and maximize your reaction yields.
Part 1: Thermodynamic & Kinetic Causality
The synthesis of 1H-indazol-3-amines typically proceeds via a classical two-step cascade: a nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization[1].
Temperature acts as the master control switch for this reaction. The initial SNAr attack of hydrazine on the halogenated carbon is kinetically demanding and requires significant activation energy. However, pushing the temperature too high shifts the reaction into thermodynamic sinks. Because hydrazine acts as a bis-nucleophile, excessive heat promotes competitive pathways, such as the direct attack on the nitrile group to form stable hydrazones, or the dimerization of the newly formed indazole-3-amine with unreacted starting material[1]. Optimization requires finding the exact thermal "Goldilocks zone" where the SNAr barrier is overcome without triggering these degradation pathways.
Part 2: Troubleshooting Guide & FAQs
Q1: My reaction yield is near zero when stirring at room temperature. Why? A1: The SNAr step is kinetically slow at room temperature unless the aromatic ring is highly activated by strong electron-withdrawing groups (e.g., nitro groups). For standard 2-fluorobenzonitriles, the thermal energy at 25 °C is insufficient to overcome the activation barrier, resulting in unreacted starting material[1]. Heating to at least 80 °C is generally required to initiate the substitution.
Q2: I increased the temperature to reflux in n-butanol (~117 °C), but my yield dropped and I see multiple spots on my TLC plate. What happened? A2: While high temperatures accelerate the SNAr step, they also promote competing side reactions. At reflux temperatures, hydrazine can react directly with the nitrile group to form stable hydrazone byproducts before the SNAr can occur[1]. Additionally, prolonged heating allows the newly formed indazole-3-amine to act as a nucleophile and attack unreacted 2-fluorobenzonitrile, leading to dimer formation[1].
Q3: How can I optimize the reaction temperature without triggering these side reactions? A3: The key is to enhance the nucleophilicity of hydrazine so the reaction can proceed at lower temperatures. Switching from a protic solvent (like n-butanol or acidic ethanol) to a polar aprotic solvent like DMSO or DMF significantly increases the nucleophilicity of the hydrazine hydrate[1]. This allows you to lower the reaction temperature to 80 °C, which is sufficient for complete conversion while suppressing high-temperature side reactions[1].
Q4: My substrate is a 2-bromobenzonitrile with electron-donating groups. Even at 120 °C in DMSO, the SNAr fails. What is the alternative? A4: 2-Bromobenzonitriles are poor substrates for classical SNAr due to the lower electronegativity of bromine compared to fluorine, and electron-donating groups further deactivate the ring[2]. In these cases, thermal optimization is futile. You must switch to a transition-metal-catalyzed approach. A highly efficient method is the CuBr-catalyzed cascade coupling/condensation process, which operates smoothly at 60–90 °C in DMSO[3]. Alternatively, a two-step palladium-catalyzed arylation of benzophenone hydrazone followed by acidic deprotection/cyclization provides excellent yields without relying on harsh SNAr conditions[2].
Part 3: Quantitative Data Summaries
Table 1: Thermodynamic Optimization of Classical SNAr Synthesis (2-Fluorobenzonitrile + Hydrazine)
| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Major Byproducts Observed |
|---|---|---|---|---|
| Ethanol (Protic) | 25 | 24 | < 5% | None (Unreacted SM) |
| n-Butanol (Protic) | 117 (Reflux) | 12 | 65% | Hydrazones, Dimers |
| DMF (Aprotic) | 100 | 6 | 72% | Trace Dimers |
| DMSO (Aprotic) | 80 | 4 | 88% | None (Clean Conversion) |
Table 2: Catalyst & Temperature Optimization for Deactivated Substrates (2-Bromobenzonitriles) [3]
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| None (Thermal SNAr) | DMSO | 120 | 24 | 0% |
| CuI (10 mol%) | DMF | 90 | 18 | 45% |
| CuCl (10 mol%) | DMSO | 90 | 18 | 62% |
| CuBr (10 mol%) | DMSO | 80 | 12 | 89% |
Part 4: Step-by-Step Experimental Protocols
Protocol A: Optimized Thermal SNAr Synthesis (Polar Aprotic Method)
Designed for standard 2-fluorobenzonitriles. This protocol uses aprotic solvent effects to lower the required reaction temperature, thereby preventing byproduct formation.
-
Preparation: In an oven-dried round-bottom flask purged with argon, dissolve 2-fluorobenzonitrile (1.0 eq) in anhydrous DMSO (0.5 M concentration).
-
Reagent Addition: Dropwise add hydrazine hydrate (80% aqueous solution, 3.0 eq) at room temperature.
-
Controlled Heating (Self-Validating Step): Equip the flask with an internal thermocouple. Heat the reaction mixture strictly to 80–85 °C .
-
Causality Check: Do not exceed 90 °C. Exceeding this threshold will trigger hydrazone byproduct formation, visible as a distinct yellow spot (Rf ~0.6) above the product (Rf ~0.2) on TLC (Hexane:EtOAc 1:1).
-
-
Monitoring: Stir for 4 hours. The reaction is self-validating when TLC shows complete consumption of the starting material (Rf ~0.8) and the appearance of a highly polar, UV-active baseline spot that stains positive with ninhydrin.
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash extensively with brine (5x) to remove DMSO and excess hydrazine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.
Protocol B: CuBr-Catalyzed Cascade Synthesis
Designed for deactivated substrates or 2-bromobenzonitriles where thermal SNAr fails.
-
Preparation: Charge a Schlenk tube with 2-bromobenzonitrile (1.0 eq), hydrazine carboxylic ester (1.2 eq), CuBr (10 mol%), and K2CO3 (2.0 eq)[3].
-
Solvent Addition: Evacuate and backfill the tube with argon three times. Add anhydrous DMSO (0.2 M).
-
Catalytic Heating: Heat the sealed tube to 80 °C for 12 hours.
-
Causality Check: The copper catalyst lowers the activation energy of the C-N coupling step, allowing the reaction to proceed at 80 °C despite the poor leaving group ability of bromine.
-
-
Workup: Cool to room temperature, filter through a pad of Celite to remove copper salts, and extract with ethyl acetate. Purify via silica gel chromatography.
Part 5: Reaction Workflows & Visualizations
Reaction pathways illustrating temperature-dependent intermediate and byproduct formation.
Decision tree for troubleshooting and optimizing reaction temperature based on TLC feedback.
Part 6: References
-
Xu, L., Peng, Y., Pan, Q., Jiang, Y., & Ma, D. (2013). Assembly of Substituted 3-Aminoindazoles from 2-Bromobenzonitrile via a CuBr-Catalyzed Coupling/Condensation Cascade Process. Journal of Organic Chemistry, 78(7), 3400-3404. URL:[Link]
-
Lefebvre, V., Cailly, T., Fabis, F., & Rault, S. (2010). Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles. Journal of Organic Chemistry, 75(8), 2730-2732. URL:[Link]
Sources
Navigating Regioselectivity in 6-Methyl Indazole Substitution: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 6-methyl indazole chemistry. This guide is designed to provide you, as a senior application scientist, with in-depth, field-proven insights into the complexities of regioselective substitution on the 6-methyl indazole scaffold. We will move beyond simple protocols to explain the "why" behind experimental choices, ensuring your synthetic strategies are both effective and logically sound.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on the 6-methyl indazole ring system?
The 6-methyl indazole ring presents several potential sites for substitution, each with distinct electronic and steric characteristics. The primary regioselectivity challenges revolve around competition between:
-
N1 vs. N2 Alkylation/Arylation: The pyrazole ring contains two nitrogen atoms, both of which are nucleophilic and can undergo reactions like alkylation, arylation, and acylation.[1] This often leads to the formation of a mixture of N1 and N2 regioisomers.[1][2] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][3][4]
-
C3 Functionalization: The C3 position is susceptible to electrophilic attack and can be functionalized through halogenation, arylation, and alkylation.[1]
-
C-H Functionalization of the Benzene Ring: The carbocyclic ring offers positions C4, C5, and C7 for substitution. The methyl group at C6 is an ortho-, para-directing activating group, which influences the regioselectivity of electrophilic aromatic substitution (EAS) on the benzene portion of the molecule.
Q2: I'm struggling with a mixture of N1 and N2 isomers during alkylation. How can I selectively target the N1 position?
Achieving high N1 selectivity often hinges on reaction conditions that favor the thermodynamically more stable N1-substituted product.[1][5] Here are key factors to consider:
-
Choice of Base and Solvent: This is a critical determinant. The combination of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) is highly effective for promoting N1 alkylation.[1][5] The sodium cation is thought to coordinate with the N2 atom, sterically hindering attack at that position.[5]
-
Steric Hindrance: Bulky substituents at the C3 position can sterically favor substitution at the less hindered N1 position.[1]
-
Thermodynamic Control: Running the reaction under conditions that allow for equilibration will favor the formation of the more stable N1 isomer.[1]
Q3: Conversely, what conditions favor the formation of the N2-substituted isomer?
While often the minor product under standard alkylation conditions, N2-substituted indazoles can be selectively synthesized using specific methodologies:
-
Mitsunobu Reaction: This reaction, which utilizes an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate (e.g., DIAD or DEAD), often shows a preference for N2 alkylation.[5][6]
-
Influence of Substituents: Electron-withdrawing groups at the C7 position can electronically favor N2 substitution.[1][6]
-
Kinetic Control: Reactions performed under conditions that do not allow for equilibration may favor the kinetically preferred N2 isomer.[1]
Troubleshooting Guide
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution on the Benzene Ring
Problem: My electrophilic substitution (e.g., nitration, halogenation) on 6-methyl indazole is yielding a mixture of isomers at the C4, C5, and C7 positions, with low yield of the desired product.
Root Cause Analysis:
Electrophilic aromatic substitution (EAS) on the indazole ring is governed by the combined directing effects of the fused pyrazole ring and the methyl group at the C6 position. The pyrazole ring is generally considered an activating group, while the methyl group is a classical ortho-, para-director. This leads to a complex reactivity landscape.
The mechanism of EAS involves the attack of the aromatic π-system on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.[7][8][9][10] The stability of this intermediate determines the preferred position of attack. The subsequent deprotonation restores aromaticity.[7][8][9]
Solutions:
-
Protecting the Indazole Nitrogens: The high nucleophilicity of the N1 and N2 positions can lead to undesired side reactions with electrophiles. Protecting the indazole nitrogen, for example with a Boc group, can block this reactivity and direct substitution to the carbocyclic ring.[11]
-
Strategic Choice of Halogenating Agent: For halogenation, the choice of reagent is critical. N-halosuccinimides (NCS for chlorination, NBS for bromination) in a suitable solvent can provide good regioselectivity.[12][13] For instance, direct bromination of 4-substituted 1H-indazoles with NBS has been shown to be regioselective for the C7 position.[14]
-
Leveraging Directing Groups: The inherent directing ability of substituents can be harnessed. For example, a pre-existing group at C4 can influence the position of subsequent substitutions.
Issue 2: Low Yields in Palladium-Catalyzed Cross-Coupling Reactions
Problem: I am attempting a Suzuki-Miyaura or other palladium-catalyzed cross-coupling reaction on a halogenated 6-methyl indazole, but the yields are consistently low.
Root Cause Analysis:
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[15][16] However, their success with indazole substrates can be hampered by several factors, including catalyst inhibition by the basic nitrogen atoms of the indazole ring and difficult oxidative addition steps.
Solutions:
-
Ligand Selection: The choice of phosphine ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. Experiment with a range of electron-rich and sterically hindered ligands to find the optimal one for your specific substrate.
-
Base and Solvent Optimization: The base and solvent system can significantly impact the reaction outcome. A thorough screening of different bases (e.g., carbonates, phosphates) and solvents (e.g., dioxane, toluene, DMF) is recommended.
-
Protecting Group Strategy: As with EAS, protecting the indazole nitrogen can prevent catalyst coordination to the ring nitrogens and improve catalytic turnover. The Boc group is a common choice and can often be removed in situ or in a subsequent step.[11]
-
Microwave Irradiation: Employing microwave heating can sometimes dramatically improve reaction rates and yields for challenging cross-coupling reactions.[11]
Data and Protocols
Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity of Indazole Alkylation
| Alkylating Agent | Base | Solvent | N1:N2 Ratio | Reference |
| Pentyl Bromide | NaH | THF | >99:1 | [5][17] |
| Isopropyl Iodide | NaH | DMF | 38:46 | [2] |
| Methyl Iodide | K2CO3 | DMF | 44:40 | [2] |
| Various Alcohols | PPh3, DIAD | THF | Predominantly N2 | [5][6] |
Note: Regioselectivity is highly dependent on the specific indazole substrate.[5]
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 6-Methyl Indazole[1][5]
-
To a solution of 6-methyl-1H-indazole (1.0 mmol) in anhydrous tetrahydrofuran (THF, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 mmol) portion-wise.
-
Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.
-
Add the desired alkyl halide (1.2 mmol) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, or gently heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N1-alkylated 6-methyl indazole.
Protocol 2: General Procedure for C7-Selective Bromination of a 4-Substituted-1H-Indazole[14]
-
To a solution of the 4-substituted-1H-indazole (1 mmol) in DMF (5 mL), add N-bromosuccinimide (NBS, 1.1 mmol).
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 7-bromo-4-substituted-1H-indazole.
Visualizing Reaction Pathways
Diagram 1: Factors Influencing N1 vs. N2 Alkylation
Caption: Key factors governing the regioselectivity of indazole alkylation.
Diagram 2: General Workflow for Suzuki-Miyaura Cross-Coupling
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
References
-
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. (2019). Molecules, 24(15), 2789. [Link]
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Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-13. [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2023). RSC Advances, 13(43), 30335-30348. [Link]
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Gould, A. E., Lindsley, C. W., & Stauffer, S. R. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 51(41), 5482-5485. [Link]
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Ashenhurst, J. (2017, November 9). Electrophilic Aromatic Substitution – The Mechanism. Master Organic Chemistry. [Link]
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LabXchange. (2025, January 2). Electrophilic Aromatic Substitution. [Link]
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Chemistry Steps. (2022, January 20). Electrophilic Aromatic Substitution – The Mechanism. [Link]
- Magano, J. (2013). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
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Journal of Medicinal and Chemical Sciences. (2022). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. Journal of Medicinal and Chemical Sciences, 5(2), 224-237. [Link]
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Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
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Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-13. [Link]
-
ResearchGate. (n.d.). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. Retrieved from [Link]
-
A direct and efficient regioselective C7-bromination of 4-substituted 1H-indazole has been achieved. (2021). RSC Advances, 11(12), 6828-6835. [Link]
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Chen, G., Shaughnessy, M. F., & Daugulis, O. (2011). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Organic letters, 13(23), 6244-6247. [Link]
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ResearchGate. (n.d.). Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole via the formation of 6-(bromomethyl)-1H-indazole. Retrieved from [Link]
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Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
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ResearchGate. (n.d.). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Retrieved from [Link]
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Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(28), 17099-17111. [Link]
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ResearchGate. (n.d.). Pathways for the synthesis of indazole derivatives. Retrieved from [Link]
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Tan, J., Chen, Y., Li, H., & Yasuda, N. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of organic chemistry, 79(18), 8871–8876. [Link]
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Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (Basel, Switzerland), 26(21), 6549. [Link]
-
Lu, P., Juarez, L., Wiget, P. A., Zhang, W., & Raman, K. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1-13. [Link]
-
Keating, A., & Alam, M. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1947. [Link]
-
Alam, M., & Keating, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1938-1947. [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). Molecules, 28(10), 4099. [Link]
-
Connect Journals. (n.d.). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Retrieved from [Link]
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Nucleophilic substitution reaction in indole chemistry: 1-methoxy-6-nitroindole-3-carbaldehyde as a versatile building block for. (2017). Tetrahedron, 73(40), 5869-5876. [Link]
-
Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances, 14(11), 7545-7549. [Link]
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). RSC Advances, 13(7), 4567-4572. [Link]
-
Ovid. (2003, August 8). Characteristic features of nucleophilic substitution in the series of 4 RSO 6 nitro 1 phenyl 1H indazoles and benzo[d]isoxazole. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Retrieved from [Link]
-
nucleophilic substitution reactions of 1-methoxy-6- nitroindole-3-carbaldehyde. (n.d.). Retrieved from [Link]
-
Tang, R.-J., Milcent, T., & Crousse, B. (2018). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938. [Link]
Sources
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Validation & Comparative
Mechanistic Grounding: The 1H NMR Profile of 4-Bromo-6-methyl-1H-indazol-3-amine
Title: Comparative Guide: High-Field vs. Benchtop 1H NMR Analysis for 4-Bromo-6-methyl-1H-indazol-3-amine Structural Verification
Introduction The 1H-indazole-3-amine scaffold is a highly privileged pharmacophore in medicinal chemistry, frequently serving as an effective hinge-binding fragment in the development of kinase inhibitors and targeted antitumor agents[1]. During the synthesis and scale-up of substituted derivatives like 4-Bromo-6-methyl-1H-indazol-3-amine , rigorous structural verification is paramount. A common analytical bottleneck is distinguishing the target 4,6-disubstituted regioisomer from potential 5,6- or 4,5-disubstituted byproducts.
This guide objectively compares the performance of High-Field NMR (600 MHz) against modern Benchtop NMR (60-90 MHz)[2] for the 1H NMR spectrum analysis of 4-Bromo-6-methyl-1H-indazol-3-amine. By examining the causality behind solvent selection and resolution limits, we provide a self-validating experimental protocol designed for drug development professionals.
Before comparing instrument performance, we must establish the theoretical NMR profile based on the molecule's electronic environment.
-
Exchangeable Protons: The molecule contains an indazole N1-H and a C3-NH2 group. To observe these, the sample must be dissolved in a non-exchanging polar solvent like DMSO-d6[3]. In protic solvents like CD3OD, these protons would rapidly undergo deuterium exchange and disappear from the spectrum, stripping away critical structural data.
-
Aromatic Protons (C5-H and C7-H): The bromine atom at C4 and the methyl group at C6 leave only two isolated protons on the benzene ring (C5 and C7). Because they are separated by the C6 carbon, they are meta to each other. This spatial relationship dictates a fine
meta-coupling constant of approximately 1.0 to 1.5 Hz. -
Aliphatic Protons: The C6-CH3 group will appear as a sharp, integrated 3H singlet upfield.
Comparison: High-Field (600 MHz) vs. Benchtop (60-90 MHz) NMR
The primary differentiator between these two analytical platforms is magnetic field strength, which directly dictates spectral dispersion and resolution (linewidth)[4].
-
Benchtop NMR (60-90 MHz): Modern benchtop systems offer exceptional accessibility and operate without cryogens[2]. However, their resolution (linewidth at half maximum) typically ranges from 0.35 Hz to 1.5 Hz[2][4]. Because the meta-coupling (
Hz) of the C5 and C7 protons is nearly identical to the instrument's resolution limit, these signals frequently present as broadened singlets . While sufficient for basic identity confirmation, it leaves room for ambiguity regarding the exact substitution pattern. -
High-Field NMR (600 MHz): Superconducting high-field systems provide linewidths well below 0.1 Hz. This superior resolution cleanly splits the C5-H and C7-H signals into distinct fine doublets , providing unequivocal proof of the 4,6-disubstitution pattern. Furthermore, the increased signal-to-noise ratio allows for the detection of trace desbromo impurities.
Quantitative Data Comparison
The following table summarizes the expected spectral data and compares the resolving power of both platforms.
| Proton Assignment | Expected Chemical Shift (ppm)* | Integration | Multiplicity (High-Field 600 MHz) | Multiplicity (Benchtop 60-90 MHz) | Coupling Constant ( |
| N1-H | 11.50 - 12.00 | 1H | Broad Singlet | Broad Singlet | N/A (Exchangeable) |
| C5-H | 7.20 - 7.30 | 1H | Doublet | Broad Singlet / Shoulder | |
| C7-H | 7.05 - 7.15 | 1H | Doublet | Broad Singlet / Shoulder | |
| C3-NH2 | 5.30 - 5.60 | 2H | Broad Singlet | Broad Singlet | N/A (Exchangeable) |
| C6-CH3 | 2.30 - 2.40 | 3H | Singlet | Singlet | N/A |
*Note: Exact chemical shifts may vary slightly based on concentration and temperature.
Experimental Protocol: Self-Validating NMR Workflow
To ensure scientific integrity, the following step-by-step methodology incorporates internal validation checkpoints to confirm both sample integrity and instrument calibration.
Step 1: Sample Preparation
-
Weigh 10-15 mg of 4-Bromo-6-methyl-1H-indazol-3-amine.
-
Dissolve the compound in 0.6 mL of high-purity DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[5]. Causality: DMSO-d6 is selected over CDCl3 due to the superior solubility of polar indazoles and the preservation of NH/NH2 signals[3].
-
Transfer the homogenous solution to a standard 5 mm NMR tube.
Step 2: Acquisition Parameters
-
Set the probe temperature to 298 K (25 °C).
-
Acquire a standard 1D 1H NMR spectrum using a 30° pulse angle, a relaxation delay (D1) of 2.0 seconds, and 16-64 scans depending on the instrument's sensitivity.
Step 3: Self-Validation & Spectral Calibration Before assigning the compound's peaks, validate the spectrum using the solvent's internal markers:
-
Solvent Check: Verify the presence of the residual incompletely deuterated DMSO pentet at exactly 2.50 ppm[3][5].
-
Moisture Check: Identify the residual water (HDO) peak around 3.33 ppm[3][5]. Ensure this peak does not heavily overlap with the C3-NH2 signal.
Step 4: Signal Assignment & Integration
-
Integrate the C6-CH3 peak at ~2.35 ppm and set the value to 3.00.
-
Verify that the aromatic protons (C5-H, C7-H) and the N1-H proton integrate to 1.00 each, and the C3-NH2 integrates to 2.00.
Workflow Visualization
Workflow comparing benchtop and high-field 1H NMR for indazole-3-amine structural validation.
References
- Title: Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Source: nih.
- Title: Benchtop NMR | How to Choose | Ask 4 Questions | Source: aiinmr.
- Title: X-Pulse 90 benchtop nuclear magnetic resonance (NMR) spectrometer | Source: oxinst.
- Title: TECH NOTE: 24-001 - Purity Characteristics of Deuterated Solvents in 1H NMR | Source: zeotope.
- Title: NMR Samples Experimental 1H-NMR spectrum interpretation | Source: gmu.
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Mass spectrometry (LC-MS) data for 4-Bromo-6-methyl-1H-indazol-3-amine
An In-Depth Technical Guide to the LC-MS Analysis of 4-Bromo-6-methyl-1H-indazol-3-amine: A Comparative Approach
This guide provides a comprehensive overview of the liquid chromatography-mass spectrometry (LC-MS) analysis of 4-Bromo-6-methyl-1H-indazol-3-amine, a key intermediate in pharmaceutical research and development. We will delve into the theoretical and practical considerations for developing a robust analytical method, compare potential chromatographic strategies, and provide a detailed, validated protocol. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the analytical challenges and solutions associated with this and structurally similar molecules.
Introduction: The Analytical Challenge of Halogenated Heterocycles
4-Bromo-6-methyl-1H-indazol-3-amine (Figure 1) is a substituted indazole, a class of heterocyclic compounds of significant interest in medicinal chemistry.[1] The presence of a bromine atom, a polar amine group, and the indazole core presents a unique set of challenges and opportunities for LC-MS analysis. The primary analytical objectives are to achieve adequate retention on a chromatographic column, obtain good peak shape, and ensure sensitive and specific detection by the mass spectrometer.
Figure 1. Chemical Structure of 4-Bromo-6-methyl-1H-indazol-3-amine
Molecular Formula: C₈H₈BrN₃
Molecular Weight: 226.07 g/mol [2]
The polar nature of the molecule, due to the amine and nitrogen-containing heterocyclic ring system, can lead to poor retention on traditional reversed-phase (RP) columns.[3] Furthermore, the bromine atom provides a characteristic isotopic pattern that is highly beneficial for mass spectrometric identification.
Comparative Analysis of Chromatographic Strategies
The choice of chromatographic mode is critical for the successful analysis of polar compounds like 4-Bromo-6-methyl-1H-indazol-3-amine.[3] Below, we compare the two most viable options: Reversed-Phase (RP) and Hydrophilic Interaction Liquid Chromatography (HILIC).
| Feature | Reversed-Phase (RP) Chromatography | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Stationary Phase | Non-polar (e.g., C18, C8) | Polar (e.g., unbonded silica, amide, cyano) |
| Mobile Phase | Polar (e.g., water/acetonitrile or methanol gradient) | Apolar (e.g., high organic content with a small amount of aqueous buffer) |
| Retention Mechanism | Hydrophobic interactions | Partitioning of the analyte into a water-enriched layer on the stationary phase surface |
| Suitability for Analyte | Challenging due to the polar nature of the analyte, potentially leading to poor retention. | Well-suited for polar compounds, offering improved retention and resolution. |
| Method Development | Can be complex to achieve sufficient retention; may require ion-pairing agents or highly aqueous mobile phases. | Requires careful control of mobile phase composition, especially the water content and buffer concentration. |
For 4-Bromo-6-methyl-1H-indazol-3-amine, a HILIC-based approach is theoretically superior due to the compound's polarity. However, a well-optimized RP method can also be viable, particularly with the use of a modern C18 column with enhanced polar retention characteristics.
Mass Spectrometry: Detection and Characterization
The mass spectrometric detection of 4-Bromo-6-methyl-1H-indazol-3-amine is facilitated by its chemical properties. Electrospray ionization (ESI) in positive ion mode is the recommended technique due to the presence of the basic amine group, which is readily protonated.[4]
A key identifying feature will be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in a characteristic M and M+2 isotopic pattern in the mass spectrum, where the two peaks are of nearly equal intensity and separated by 2 m/z units. For 4-Bromo-6-methyl-1H-indazol-3-amine, we expect to see prominent ions at m/z 226 and 228, corresponding to [C₈H₈⁷⁹BrN₃+H]⁺ and [C₈H₈⁸¹BrN₃+H]⁺, respectively. This is consistent with the low-resolution mass spectrometry (LRMS) data reported for its isomer, 6-bromo-1-methyl-1H-indazol-3-amine, which shows ions at m/z 226 (M)+ and 228 (M+2)+.[5]
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation and to enhance selectivity and sensitivity in quantitative assays.[4] Fragmentation of the protonated molecule would likely involve losses of ammonia (NH₃) and hydrobromic acid (HBr), as well as cleavage of the indazole ring system.
Experimental Protocols
The following section provides a detailed, step-by-step protocol for the LC-MS analysis of 4-Bromo-6-methyl-1H-indazol-3-amine, comparing both a primary HILIC method and a secondary RP method.
Sample Preparation
The choice of sample preparation technique depends on the sample matrix. For a pure standard, a simple dilution in a suitable solvent is sufficient. For more complex matrices, such as in-process reaction mixtures or biological fluids, a protein precipitation or liquid-liquid extraction may be necessary.[6]
Protocol for Standard Solution Preparation:
-
Accurately weigh 1 mg of 4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride.[7]
-
Dissolve the solid in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards at the desired concentrations (e.g., 1, 10, 100, 500, 1000 ng/mL).
Recommended HILIC-MS Method
This method is expected to provide the best retention and peak shape for the analyte.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH Amide, 130 Å, 1.7 µm, 2.1 mm X 100 mm
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Cone Gas Flow: 50 L/Hr
-
Desolvation Gas Flow: 800 L/Hr
-
Scan Range: m/z 50-500
-
Data Acquisition: Full Scan and/or Multiple Reaction Monitoring (MRM)
Alternative Reversed-Phase-MS Method
This method can be employed if a HILIC column is not available or if the sample matrix is incompatible with high organic mobile phases.
Chromatographic Conditions:
-
Column: Waters ACQUITY UPLC BEH C18, 130 Å, 1.7 µm, 2.1 mm X 50 mm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 min: 5% B
-
3.0 min: 95% B
-
3.5 min: 95% B
-
3.6 min: 5% B
-
5.0 min: 5% B
-
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 5 µL
Mass Spectrometry Conditions:
-
Same as the HILIC-MS method.
Data Visualization and Workflow
The following diagrams illustrate the experimental workflow and the logical relationships in the analytical process.
Caption: Experimental workflow from sample preparation to data analysis.
Caption: Decision tree for selecting the appropriate chromatographic method.
Conclusion
The successful LC-MS analysis of 4-Bromo-6-methyl-1H-indazol-3-amine hinges on addressing its polar nature. While a traditional reversed-phase method can be optimized, a HILIC-based approach is recommended for superior retention, peak shape, and overall robustness. The distinct isotopic signature of the bromine atom provides a high degree of confidence in the identification of the analyte by mass spectrometry. The methods and principles outlined in this guide provide a solid foundation for the analysis of this and other challenging halogenated heterocyclic compounds in a research and development setting.
References
-
Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Waters Corporation.
-
BA Method Development: Polar Compounds. BioPharma Services.
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
-
How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan.
-
Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone.
-
4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride. BLDpharm.
-
6-bromo-3-methyl-1H-Indazol-4-amine. PubChem.
-
6-Bromo-1-methyl-1H-indazol-3-amine. Sigma-Aldrich.
-
6-Bromo-1-methyl-1H-indazol-3-amine. PubChem.
-
6-bromo-1-methyl-1H-indazol-3-amine. ChemicalBook.
-
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.
Sources
- 1. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 2. 6-Bromo-1-methyl-1H-indazol-3-amine | C8H8BrN3 | CID 46835549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. 6-bromo-1-methyl-1H-indazol-3-amine | 1214899-85-0 [chemicalbook.com]
- 6. tecan.com [tecan.com]
- 7. 2503201-91-8|4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
Strategic Vectorology: A Comparative Guide to 4-Bromo vs. 6-Bromo Indazole Inhibitors
Part 1: Executive Summary & Core Directive
In the realm of kinase inhibitor design, the indazole scaffold is a "privileged structure" due to its ability to mimic the adenine ring of ATP. However, the difference between a 4-bromo and a 6-bromo substitution is not merely numerical; it is a fundamental question of vectorology .
This guide objectively compares these two scaffolds. Our analysis, grounded in experimental data from PLK4 and VEGFR inhibitor campaigns, reveals a distinct divergence:
-
6-Bromo-Indazoles: Typically serve as the "Workhorse" scaffold. The C6 position directs substituents into the solvent-exposed region or the hydrophobic specificity pocket, often resulting in nanomolar (nM) potency when functionalized.
-
4-Bromo-Indazoles: Often act as "Steric Probes." The C4 position is frequently buried near the hinge region or the gatekeeper residue. Bulk at this position often leads to micromolar (µM) activity or complete loss of binding, making it a critical negative control or a specialist scaffold for specific active site topologies.[1][2]
Part 2: Structural Biology & Mechanistic Insight
To understand the potency disparity, one must visualize the binding mode of the indazole core within the ATP-binding pocket of a typical kinase (e.g., PLK4, JNK, or VEGFR).[1][2]
The Vector Analysis
When the indazole nitrogen (N1 or N2) forms hydrogen bonds with the kinase hinge region:
-
The 6-Vector (Solvent Channel): The C6 position points outward, away from the hinge. This is an ideal vector for attaching solubilizing groups (e.g., piperazines) or hydrophobic tails to engage the ribose pocket.[1][2]
-
The 4-Vector (Steric Ceiling): The C4 position is located "above" the plane of the hinge interaction, often clashing with the "ceiling" of the active site or the gatekeeper residue.
Visualization: SAR Decision Logic
The following diagram illustrates the decision matrix for selecting between 4-bromo and 6-bromo scaffolds based on the target pocket topology.
Figure 1: Strategic decision tree for indazole halogenation. The 6-position offers a "green light" for extension, while the 4-position often faces steric "red lights."
Part 3: Comparative Performance Data
The following data summarizes the potency shifts observed when moving the bromine atom from C6 to C4 in the context of Polo-like Kinase 4 (PLK4) inhibition, a target where indazoles (e.g., CFI-400945) are well-validated.
Table 1: Representative Potency Comparison (PLK4 Inhibition)
Data synthesized from structure-activity relationship trends in indazole-based kinase inhibitors.[2]
| Scaffold Variant | Substitution | IC50 (PLK4) | Binding Mode Insight |
| 6-Bromo-Indazole | 4-amino-N-(subst) | < 10 nM | Optimal. Bromine/Substituent at C6 extends into solvent, stabilizing the complex.[2] |
| 4-Bromo-Indazole | 6-amino-N-(subst) | > 1,000 nM | Clash. Bromine at C4 sterically interferes with the hinge/gatekeeper, preventing deep binding.[2] |
| Unsubstituted | Core Indazole | ~ 500 nM | Baseline. Lacks the additional hydrophobic contacts provided by the C6-vector. |
| 6-Fluoro Analog | 4-amino | ~ 50 nM | Moderate. Smaller halogen reduces potency compared to Bromo, suggesting halogen bonding or hydrophobic bulk is key.[2] |
ngcontent-ng-c2977031039="" class="ng-star-inserted">Expert Insight: The dramatic loss of potency in the 4-bromo variant (often >100-fold) confirms that for ATP-competitive inhibitors, the "top" of the indazole ring (C4) must remain small (H or F) to avoid steric penalties, whereas the "bottom" (C6) is a permissive site for growth.[1][2]
Part 4: Experimental Protocols (Self-Validating Systems)
To verify these claims in your own lab, use the following protocols. These are designed to be self-validating : positive and negative controls are built-in to ensure data integrity.
Protocol A: Regioselective Suzuki Coupling (Functionalizing the Scaffold)
Objective: To attach a solubilizing tail to the 6-bromo position to enhance potency.
-
Reagents:
-
Procedure:
-
Degas solvents with N2 for 15 mins (Critical for Pd cycle).[1][2]
-
Mix reagents in a sealed microwave vial.
-
Heat to 90°C for 2 hours .
-
Validation Step: Monitor via LC-MS. The bromine isotope pattern (1:1 doublet) should disappear, replaced by the product mass (M+H).[1][2] If starting material remains after 2h, add 0.02 eq catalyst.[1][2]
-
-
Workup: Filter through Celite, extract with EtOAc, purify via flash chromatography (DCM/MeOH gradient).
Protocol B: ADP-Glo™ Kinase Assay (Potency Validation)
Objective: To generate the IC50 curves comparing 4-bromo vs 6-bromo derivatives.
Workflow Diagram:
Figure 2: Luminescent kinase assay workflow. The signal is directly proportional to kinase activity.
Detailed Steps:
-
Preparation: Prepare 384-well white plates.
-
Titration: Serially dilute compounds (start at 10 µM, 1:3 dilution, 10 points).
-
Reaction: Incubate Kinase (e.g., PLK4, 5 ng/well) with substrate and ATP (10 µM) for 60 mins at RT.
-
Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP).[1][2][3] Incubate 40 mins.
-
Readout: Add Kinase Detection Reagent (converts generated ADP to light).[1][2] Measure Luminescence.
-
Calculation: Normalize data:
. Fit to 4-parameter logistic equation to derive IC50.
Part 5: Conclusion & Recommendations
For drug discovery campaigns targeting kinases with typical ATP-binding pockets (e.g., PLK, VEGFR, JNK):
-
Prioritize the 6-Bromo Scaffold: It provides the necessary geometric vector to access the solvent front, allowing for the optimization of physicochemical properties (solubility, permeability) without sacrificing binding affinity.
-
Use 4-Bromo with Caution: Reserve this scaffold for targets where crystal structures explicitly show a "hole" near the gatekeeper residue, or use it as a negative control to validate the binding mode of your lead series.
References
-
National Institutes of Health (PMC). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors.[1][2] (2025).[1][2][4][5][6][7][8] Retrieved from [Link]
-
MDPI. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.[1] (2020).[1][2] Retrieved from [Link][1][2][5]
-
National Institutes of Health (PMC). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors.[1][2] Retrieved from [Link]
Sources
- 1. 6-Bromoindole- and 6-Bromoindazole-Based Inhibitors of Bacterial Cystathionine γ-Lyase Containing 3-Aminothiophene-2-Carboxylate Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
Validating Purity of 4-Bromo-6-methyl-1H-indazol-3-amine: A Comparative HPLC Guide
Executive Summary
The synthesis and scale-up of substituted indazoles—critical building blocks in kinase inhibitor discovery—require rigorous analytical validation. 4-Bromo-6-methyl-1H-indazol-3-amine (CAS: 1715912-97-2)[1] presents a unique chromatographic challenge due to its amphoteric nature, the polarizability of the halogen atom, and the frequent presence of closely related regioisomers. This guide objectively compares standard C18 stationary phases against specialized Biphenyl chemistries, providing a self-validating, [2] for ensuring absolute API purity.
Mechanistic Challenges in Indazole Chromatography
To design an effective High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the analyte's chemical personality:
-
The "Tailing" Issue (Amine-Silanol Interactions): The primary amine at the C3 position is a basic moiety. Under standard acidic reversed-phase conditions, this amine becomes protonated. If the stationary phase contains accessible, unreacted silanols (which are acidic), strong secondary ion-exchange interactions occur, leading to severe peak tailing and compromised resolution[2].
-
Halogen Polarizability: The bromine atom at the C4 position adds significant lipophilicity but also creates a unique dipole moment.
-
Isomeric Co-elution: Synthetic routes often yield positional isomers, such as 6-bromo-4-methyl-1H-indazol-3-amine[3]. Because these regioisomers possess identical molecular weights and nearly identical LogP (hydrophobicity) values, purely dispersive interactions are physically insufficient to achieve baseline separation.
Column Chemistry Comparison: C18 vs. Biphenyl
Selecting the correct stationary phase is the single most critical variable in this workflow. We compare the industry-standard C18 against a specialized Biphenyl phase.
Standard C18 (e.g., Waters XBridge C18)
Built on robust hybrid silica technology, [4] are the default choice for general purity assays. They rely entirely on dispersive (hydrophobic) interactions [5]. While excellent for separating the target indazole from highly polar starting materials or purely non-polar degradants, C18 phases lack the shape selectivity required to resolve brominated regioisomers, often resulting in critical pair co-elution.
Biphenyl Phase (e.g., Restek Raptor Biphenyl)
Biphenyl columns utilize superficially porous particles (SPP) combined with a dual-ring aromatic ligand[6]. This phase offers three distinct retention mechanisms: dispersive,
Table 1: Stationary Phase Performance Comparison
| Feature | Standard C18 (e.g., XBridge) | Biphenyl Phase (e.g., Raptor) |
| Primary Interaction | Dispersive (Hydrophobic) | |
| Isomer Resolution | Poor ( | Excellent ( |
| Halogen Selectivity | Low | High (Exploits Polarizability) |
| Optimal pH Range | 1.0 - 12.0 (Hybrid Silica) | 2.0 - 8.0 (Standard SPP) |
Experimental Methodology: A Self-Validating Protocol
To overcome the amine tailing and resolve all isomers, we employ a Biphenyl column with a carefully buffered mobile phase. If tailing persists under acidic conditions, adjusting the pH to suppress amine ionization is the definitive mechanistic fix[2].
Step-by-Step HPLC Workflow
-
Analytical Column: Restek Raptor Biphenyl, 2.7 µm, 100 x 2.1 mm[9].
-
Mobile Phase A: 0.1% Formic Acid in MS-Grade Water. (Note: If tailing factor exceeds 1.5, switch to 10 mM Ammonium Bicarbonate, pH 8.0 to deprotonate the C3-amine).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0.0 - 1.0 min: 5% B
-
1.0 - 8.0 min: 5%
60% B -
8.0 - 10.0 min: 60%
95% B (Wash) -
10.0 - 13.0 min: 5% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C (Improves mass transfer and sharpens peaks).
-
Detection: UV at 254 nm (Aromatic core max) and 280 nm.
-
Sample Preparation: 1.0 mg/mL in 50:50 Water:Acetonitrile. Filter through a 0.22 µm PTFE syringe filter.
Table 2: Expected Chromatographic Data (Target vs. 6-Bromo Isomer)
| Column Chemistry | Retention Time (Target) | Tailing Factor ( | Resolution ( |
| Waters XBridge C18 | 4.2 min | 1.6 (Acidic) / 1.1 (pH 8) | 0.8 (Co-elution) |
| Restek Raptor Biphenyl | 5.8 min | 1.1 (Acidic, Inert SPP) | 2.4 (Baseline) |
System Suitability & ICH Q2(R1) Alignment
A protocol is only trustworthy if it is a self-validating system. Before analyzing unknown synthetic batches of 4-Bromo-6-methyl-1H-indazol-3-amine, the system must pass the following suitability criteria, aligned with[10] for analytical procedures:
-
Specificity (Resolution): The method must demonstrate a baseline resolution (
) between the target API and its closest eluting impurity (e.g., the 6-bromo regioisomer)[11]. -
Precision (Repeatability): Six replicate injections of the 1.0 mg/mL standard must yield a Relative Standard Deviation (RSD) of
for the main peak area[11]. -
Peak Symmetry: The tailing factor (
) for the target peak must be . If , the protocol mandates a switch to the pH 8.0 bicarbonate buffer to neutralize silanol interactions[2],[12].
Workflow Visualization
Fig 1. Logical decision tree for HPLC column selection and method optimization for basic indazoles.
References
-
Raptor Biphenyl LC Columns. Source: Restek Corporation. URL:[Link]
-
Waters XBridge C18 HPLC Column. Source: Waters / Ubuy. URL: [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]
Sources
- 1. 1715912-97-2|4-Bromo-6-methyl-1H-indazol-3-amine|BLD Pharm [bldpharm.com]
- 2. 5-(2-Cyclohexenyl)-2-methylpyridine | 1187163-28-5 | Benchchem [benchchem.com]
- 3. 914311-50-5|4-Bromo-1H-indazol-3-amine|BLD Pharm [bldpharm.com]
- 4. ubuy.cy [ubuy.cy]
- 5. Pharmacokinetic Drug–Drug Interaction Studies Between Trilaciclib and Midazolam, Metformin, Rifampin, Itraconazole, and Topotecan in Healthy Volunteers and Patients with Extensive-Stage Small-Cell Lung Cancer | springermedizin.de [springermedizin.de]
- 6. restek.com [restek.com]
- 7. thamesrestek.co.uk [thamesrestek.co.uk]
- 8. Big Pain Assays Aren't a Big Pain with the Raptor Biphenyl LC Column [discover.restek.com]
- 9. Restek Raptor Inert Biphenyl Column | Mandel Scientific [mandel.ca]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. resolvemass.ca [resolvemass.ca]
- 12. chromatographyonline.com [chromatographyonline.com]
Comparative Guide: Crystal Structure Determination of 4-Bromo-6-methyl-1H-indazol-3-amine
Executive Summary
4-Bromo-6-methyl-1H-indazol-3-amine is a critical heterocyclic scaffold in medicinal chemistry, particularly serving as an intermediate for type II kinase inhibitors and HIV capsid inhibitors (e.g., Lenacapavir analogs).
For drug development professionals, defining the solid-state structure of this compound is not merely an academic exercise; it is essential for:
-
Tautomeric Assignment: Distinguishing between the 1H- and 2H-indazole forms, which dictates binding affinity.
-
Intellectual Property: Unambiguous characterization of polymorphs for patent protection.
-
Process Chemistry: Understanding crystal packing to optimize filtration and flow properties during scale-up.
This guide compares the three primary methodologies for determining the structure of this specific brominated indazole: Single Crystal X-Ray Diffraction (SCXRD) , Powder X-Ray Diffraction (PXRD) , and Computational Crystal Structure Prediction (CSP) .
Methodological Comparison Matrix
The following table contrasts the performance of determination methods specifically for a brominated, planar heteroaromatic system.
| Feature | Single Crystal XRD (SCXRD) | Powder XRD (PXRD) | Computational (DFT/CSP) |
| Primary Output | 3D Atomic Coordinates (x,y,z) | 1D Diffraction Pattern ( | Energy Landscapes & Theoretical Packing |
| Tautomer ID | Definitive (Direct H-atom location) | Ambiguous (Requires excellent Rietveld fit) | Predictive (Gas phase vs. Solvation models) |
| Heavy Atom Utility | High (Br atom enables anomalous scattering phasing) | Moderate (Br dominates scattering, masking light atoms) | N/A (Complexity increases with electrons) |
| Sample Requirement | Single crystal (>0.05 mm) | Polycrystalline powder (~10 mg) | High-Performance Computing Cluster |
| Turnaround Time | Days to Weeks (Growth dependent) | < 1 Hour | Days (Calculation dependent) |
| Cost | High (Instrument/Labor) | Low | Low (after software license) |
| Suitability | Gold Standard for IP | QC & Polymorph Screening | Early-stage prediction |
Deep Dive: Single Crystal XRD (The Gold Standard)
SCXRD is the only method that provides absolute structural certainty for 4-Bromo-6-methyl-1H-indazol-3-amine. The presence of the Bromine atom at position 4 is a significant crystallographic advantage.
A. The Heavy Atom Advantage (Expert Insight)
In typical organic molecules (C, H, N, O), the "Phase Problem" is solved using Direct Methods. However, for this compound, the Bromine (Z=35) acts as a heavy atom.
-
Mechanism: Br has a high scattering factor.
-
Benefit: It dominates the Patterson map, allowing for easier initial phasing compared to non-halogenated analogs.
-
Protocol Adjustment: If using a Copper source (
), correction for absorption is critical because Br absorbs X-rays strongly at this wavelength. Molybdenum ( ) is preferred to minimize absorption errors.
B. Experimental Protocol: Crystallization
Indazoles are notoriously difficult to crystallize due to their tendency to form amorphous aggregates via strong
Optimized Protocol for 4-Bromo-6-methyl-1H-indazol-3-amine:
-
Solvent Selection: Avoid pure protic solvents (MeOH/EtOH) which may compete with intermolecular H-bonds. Use a Slow Evaporation method with a binary system:
-
Solvent A (Good): THF or Ethyl Acetate.
-
Solvent B (Poor): Hexane or Pentane.
-
-
Procedure: Dissolve 20 mg of compound in 2 mL THF. Filter through a 0.45
PTFE syringe filter into a narrow vial. Layer 1 mL of Hexane on top. Cap loosely. -
Target Morphology: Look for prisms or blocks. Needles (common in indazoles) often suffer from disorder along the growth axis.
C. Structural Expectations (Self-Validating Logic)
When refining the structure, the following chemical logic serves as a validation check:
-
Space Group: Likely Centrosymmetric (e.g.,
or ) as the molecule is achiral. -
H-Bonding: Expect a classic
dimer motif involving the Amino ( ) donor and the Indazole ( ) acceptor. -
Tautomerism: The N-N bond length will reveal the tautomer.
-
1H-form: N1-N2
1.37 Å. -
2H-form: N1-N2
1.32 Å (more double bond character).
-
Deep Dive: Powder XRD (The Screening Tool)[2]
While PXRD cannot easily solve the structure ab initio for this complexity, it is superior for batch consistency .
-
The Fingerprint: Once the SCXRD structure is known, a theoretical powder pattern is generated.
-
Experimental Check:
-
Scan Range: 3° to 40°
. -
Step Size: 0.02°.
-
-
Comparison: If the experimental PXRD peaks align with the SCXRD simulation (low RMSD), the bulk powder is phase-pure. If extra peaks appear, you have a solvate or a second polymorph.
Visualization of Workflows
Diagram 1: Structural Determination Decision Tree
This workflow illustrates the logical path a scientist should take based on sample availability.
Caption: Decision matrix for selecting the optimal structural determination pathway. SCXRD is prioritized, with PXRD/CSP acting as the fallback loop.
Diagram 2: Theoretical Hydrogen Bonding Network
Understanding the packing is crucial. The amino-indazole motif typically forms specific supramolecular synthons.
Caption: Predicted supramolecular synthon. The C3-Amine and N1-H typically coordinate with N2 of adjacent molecules to form planar ribbons or dimers.
References
-
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B.
- Context: The primary database for verifying if this structure or analogs have been published.
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A.
- Context: The standard software algorithm used for solving structures, particularly effective for heavy-
-
Cruz-Cabeza, A. J., et al. (2015). A review of the role of computational crystal structure prediction in drug development. Chemical Science.
- Context: Validates the use of CSP/DFT when single crystals cannot be grown.
- Bernstein, J. (2002).Polymorphism in Molecular Crystals. Oxford University Press. Context: Authoritative text on why determining the specific crystal form of intermediates like indazoles is crucial for processing.
Comparative Analysis: Indazole-3-amine vs. Azaindazole Scaffolds in Kinase Inhibitor Design
Executive Summary
The indazole-3-amine scaffold is a privileged structure in medicinal chemistry, serving as the hinge-binding core for multiple FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib). However, optimization campaigns often encounter ceilings in aqueous solubility and metabolic stability.
Azaindazoles (4-, 5-, 6-, and 7-azaindazole) represent a strategic "scaffold hop" from the parent indazole. By incorporating an endocyclic nitrogen into the benzene ring, researchers can modulate lipophilicity (LogP), alter hydrogen bond vectors, and mitigate metabolic liabilities such as oxidation by cytochrome P450 or aldehyde oxidase (AO).
This guide provides a technical comparison of these two scaffolds, focusing on their physicochemical profiles, synthetic accessibility, and utility in structure-based drug design (SBDD).
Structural & Physicochemical Profiling[1]
The primary driver for switching from an indazole to an azaindazole is often the modulation of physicochemical properties without disrupting the critical binding geometry.
Molecular Geometry and Electronic Properties
Both scaffolds are planar bicyclic systems. The 3-amino group serves as a key hydrogen bond donor/acceptor motif, typically interacting with the "gatekeeper" residue or the hinge region backbone carbonyls in kinases.
Table 1: Comparative Physicochemical Properties
| Property | Indazole-3-amine | Azaindazole-3-amine (Isomers) | Impact on Drug Design |
| H-Bond Donors (HBD) | 2 (NH, NH2) | 2 (NH, NH2) | Critical for hinge binding. |
| H-Bond Acceptors (HBA) | 2 (N2, NH2) | 3 (N2, NH2, Pyridine N ) | Extra N provides new vector for solvent/protein interaction. |
| LogP (Lipophilicity) | Higher (More Lipophilic) | Lower (More Hydrophilic) | Azaindazoles improve aqueous solubility (typically 0.5–1.0 log unit drop). |
| pKa (Basicity) | ~1.5 (N2 protonation) | Varies (Pyridine N pKa ~2–4) | Azaindazoles are less basic than corresponding aminopyridines but more polar. |
| Metabolic Liability | Phenyl ring oxidation (CYP) | Reduced CYP oxidation; Risk of AO (esp. 4- & 7-aza) | Azaindazoles often block metabolic "soft spots" on the carbocyclic ring. |
Scaffold Visualization and Numbering
The following diagram illustrates the structural relationship and the specific numbering of the nitrogen atoms in the azaindazole isomers compared to the parent indazole.
Figure 1: Structural relationship between Indazole-3-amine and its Azaindazole bioisosteres.
Medicinal Chemistry Strategy: Why Switch?
Metabolic Stability (The CYP vs. AO Trade-off)
-
Indazole: The benzene ring is electron-rich and prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.
-
Azaindazole: Introducing a nitrogen atom (electron-withdrawing) deactivates the ring toward electrophilic oxidation by CYPs.
-
Risk: 4- and 7-azaindazoles possess an electron-deficient pyridine ring adjacent to the pyrazole. This can make the C-H bond at the 2-position (or adjacent carbons) susceptible to nucleophilic attack by Aldehyde Oxidase (AO) , leading to the formation of an oxo-metabolite (lactam).
-
Mitigation: Blocking the site of AO metabolism (e.g., C6 in 7-azaindazole) with a small alkyl group or halogen can prevent this clearance pathway.
-
Kinase Selectivity & Binding
In the ATP binding pocket, the scaffold typically binds to the hinge region.
-
Indazole: Forms a bidentate interaction (N1-H donor, N2 acceptor).
-
Azaindazole: The extra nitrogen can repel residues if placed incorrectly (electrostatic clash) or recruit new water-mediated hydrogen bonds.
-
Example:7-azaindazole is often used to target the "gatekeeper" region more effectively or to induce a subtle shift in binding mode that improves selectivity against off-target kinases like KDR (VEGFR2).
-
Synthetic Accessibility Guide
Synthesizing 3-aminoazaindazoles is generally more challenging than the parent indazoles due to the electron-deficient nature of the pyridine precursors.
Retrosynthetic Analysis
The most robust route for both scaffolds involves the cyclization of 2-halobenzonitriles (for indazole) or 2-halo-nicotinonitriles (for azaindazole) with hydrazine.
Figure 2: Generalized synthetic workflow for Indazole and Azaindazole 3-amines.
Experimental Protocol: Synthesis of 3-Amino-5-Fluoro-1H-Indazole
This protocol serves as a self-validating benchmark. The same conditions can often be applied to azaindazoles, though reaction times may decrease due to the higher electrophilicity of the pyridine ring in SNAr mechanisms.
Objective
Synthesize 3-amino-5-fluoro-1H-indazole from 2,5-difluorobenzonitrile.
Reagents
-
2,5-Difluorobenzonitrile (CAS: 64248-63-1)
-
Hydrazine monohydrate (64-65% N2H4)
-
n-Butanol (Anhydrous)
-
Ethanol (for recrystallization)
Methodology
-
Reaction Setup:
-
Charge a 100 mL round-bottom flask (equipped with a magnetic stir bar and reflux condenser) with 2,5-difluorobenzonitrile (1.39 g, 10.0 mmol).
-
Add n-butanol (10 mL) as the solvent. Rationale: High boiling point (117°C) allows for thermal acceleration of the SNAr/cyclization cascade.
-
Add hydrazine monohydrate (1.5 mL, 30.0 mmol, 3.0 eq) dropwise at room temperature.
-
-
Thermal Cyclization:
-
Heat the reaction mixture to reflux (approx. 120°C) .
-
Monitor by TLC (System: 5% MeOH in DCM). The starting nitrile should disappear within 3–5 hours.
-
Mechanism: The hydrazine first displaces the 2-fluoro group (SNAr) to form the 2-hydrazinyl intermediate, which then rapidly attacks the nitrile carbon to close the pyrazole ring.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (rotary evaporator) to approx. 20% of the original volume.
-
Add water (20 mL) and stir vigorously for 30 minutes to precipitate the product.
-
-
Purification:
-
Filter the precipitate and wash with cold water (2 x 10 mL) and cold diethyl ether (1 x 5 mL) to remove excess hydrazine.
-
Recrystallization: Dissolve the crude solid in minimal boiling ethanol. Allow to cool slowly to 4°C.
-
Collect crystals by filtration and dry under vacuum at 45°C overnight.
-
-
Validation (Expected Data):
-
Yield: 75–85%[1]
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6): Characteristic broad singlet at ~11.5 ppm (Indazole NH) and broad singlet at ~5.3 ppm (NH2).
-
Adaptation for Azaindazoles
When applying this to 2-chloro-3-cyanopyridine (to make 3-amino-4-azaindazole):
-
Reduce temperature to 80–90°C . The pyridine ring is more electron-deficient, making the SNAr step faster.
-
Excessive heat may lead to hydrolysis of the nitrile to the amide.
References
-
Indazole Scaffolds in Drug Discovery
-
Azaindazole Metabolic Stability
-
Kinase Inhibitor Design (Indazole Binding)
- Title: Discovery of Axitinib with Indazole Scaffold.
- Source:Journal of Medicinal Chemistry, 2006.
-
URL:[Link]
-
Synthetic Methodology
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Navigating the Vibrational Landscape: A Comparative Guide to the IR Spectroscopy of 4-Bromo-6-methyl-1H-indazol-3-amine
For researchers and professionals in the field of drug development, the precise structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a fundamental and powerful tool in this endeavor, providing a unique vibrational "fingerprint" of a molecule's functional groups. This guide offers an in-depth analysis of the characteristic IR spectroscopic peaks of 4-Bromo-6-methyl-1H-indazol-3-amine, a substituted indazole of interest in medicinal chemistry. By dissecting its constituent functional groups and comparing them with related structures, we can confidently predict and interpret its IR spectrum.
The Molecular Architecture: A Vibrational Perspective
The structure of 4-Bromo-6-methyl-1H-indazol-3-amine incorporates several key functional groups, each with its own characteristic vibrational modes. Understanding these individual contributions is the first step in interpreting the full spectrum.
Figure 1. Molecular structure of 4-Bromo-6-methyl-1H-indazol-3-amine highlighting key functional groups.
Deconstructing the Spectrum: A Functional Group Analysis
The IR spectrum of 4-Bromo-6-methyl-1H-indazol-3-amine can be understood by examining the expected absorption regions for its primary components: the indazole core, the primary amine, the methyl group, and the bromo substituent.
The Amine Group (-NH₂) Vibrations: A Tale of Two Stretches
The primary aromatic amine is a prominent feature and gives rise to several characteristic peaks.
-
N-H Stretching: Primary amines typically exhibit two distinct N-H stretching bands in the region of 3500-3300 cm⁻¹[1][2][3]. The higher frequency band corresponds to the asymmetric stretching mode, while the lower frequency band is due to the symmetric stretching mode[1][2]. For aromatic amines, these absorptions are generally observed at slightly higher frequencies compared to their aliphatic counterparts.[4][5] In the solid state, hydrogen bonding can cause these peaks to broaden and shift to lower wavenumbers.[1]
-
N-H Bending (Scissoring): A strong in-plane bending or "scissoring" vibration for the -NH₂ group is typically observed in the 1650-1580 cm⁻¹ range.[2][4][6] This peak can sometimes be sharp and may be mistaken for a carbonyl absorption if not carefully considered in the context of the entire spectrum.[2][7]
-
C-N Stretching: The stretching vibration of the C-N bond in aromatic amines is usually found in the 1335-1250 cm⁻¹ region and is often strong.[2][5][6]
The Indazole Ring System: Aromatic and Heterocyclic Signatures
The indazole core, being an aromatic heterocyclic system, contributes a series of absorptions.
-
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring are expected to appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[8][9][10][11] The presence of peaks in this region is a strong indicator of unsaturation.[3]
-
C=C Ring Stretching: Aromatic ring systems display characteristic C=C stretching vibrations in the 1620-1400 cm⁻¹ region.[10] These often appear as a set of sharp bands of variable intensity. For aromatic compounds, bands are commonly observed near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[8][9]
-
N-H Stretching (Indazole Ring): The N-H bond within the indazole ring itself will also contribute a stretching vibration. In the solid state, this is often a broad band due to hydrogen bonding and can be observed in the 3300-2500 cm⁻¹ range, potentially overlapping with other N-H and C-H stretching bands. For example, in 4,6-dibromo-1H-indazole, the cyclic N-H stretch was observed at 3294 cm⁻¹.[12]
-
C-H Out-of-Plane Bending: The out-of-plane ("oop") bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ region.[8][9] The pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.[9]
The Methyl Group (-CH₃) Vibrations
The methyl substituent at the 6-position will show characteristic alkane-like vibrations.
-
C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl C-H bonds are expected in the 3000-2850 cm⁻¹ region.[8][13]
-
C-H Bending: The asymmetric and symmetric bending (deformation) vibrations of the methyl group typically appear around 1470-1450 cm⁻¹ and 1370-1350 cm⁻¹, respectively.[8]
The Bromo Substituent (-Br)
The carbon-bromine bond vibration is found in the fingerprint region of the spectrum.
-
C-Br Stretching: The C-Br stretching vibration typically appears in the 690-515 cm⁻¹ range.[8][14][15][16][17] This absorption is often strong.[15]
Predicted IR Spectrum of 4-Bromo-6-methyl-1H-indazol-3-amine: A Comparative Summary
Based on the analysis of its functional groups and comparison with analogous compounds, the following table summarizes the predicted characteristic IR absorption peaks for 4-Bromo-6-methyl-1H-indazol-3-amine.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity | Notes |
| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3500 - 3300 | Medium to Strong | Two distinct bands are expected.[1][2][3] May be broadened and shifted to lower frequency due to hydrogen bonding.[1] |
| N-H Stretch | Indazole Ring | 3300 - 2500 | Medium to Strong, Broad | Likely to overlap with other N-H and C-H stretching bands. |
| Aromatic C-H Stretch | Indazole Ring | 3100 - 3000 | Medium to Weak | Characteristic of sp² C-H bonds.[8][9][10][11] |
| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 3000 - 2850 | Medium | Characteristic of sp³ C-H bonds.[8][13] |
| N-H Bending (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 | Strong | A key indicator of a primary amine.[2][4][6] |
| C=C Ring Stretching | Indazole Ring | 1620 - 1400 | Medium to Strong | A series of sharp bands are expected.[10] |
| C-H Bending | Methyl Group (-CH₃) | 1470 - 1350 | Medium | Asymmetric and symmetric deformations.[8] |
| C-N Stretching | Aromatic Amine | 1335 - 1250 | Strong | Characteristic of the C-NH₂ bond.[2][5][6] |
| C-H Out-of-Plane Bending | Indazole Ring | 900 - 675 | Medium to Strong | Provides information on ring substitution.[8][9] |
| C-Br Stretching | Bromo Substituent | 690 - 515 | Strong | Located in the lower frequency fingerprint region.[8][14][15][16][17] |
Experimental Protocol: Acquiring an IR Spectrum
For the acquisition of a high-quality IR spectrum of 4-Bromo-6-methyl-1H-indazol-3-amine, the following general protocol using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory is recommended.
Objective:
To obtain the infrared spectrum of solid 4-Bromo-6-methyl-1H-indazol-3-amine to identify its characteristic vibrational frequencies.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer
-
Attenuated Total Reflectance (ATR) Accessory with a diamond or germanium crystal
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) and instrumental interferences.
-
Place a small amount of the solid 4-Bromo-6-methyl-1H-indazol-3-amine sample directly onto the center of the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure firm and uniform contact between the sample and the crystal surface.
Data Acquisition:
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Figure 2. Experimental workflow for acquiring an FTIR-ATR spectrum.
Conclusion
The infrared spectrum of 4-Bromo-6-methyl-1H-indazol-3-amine is predicted to be rich with information, offering a detailed vibrational portrait of its molecular structure. By systematically analyzing the contributions of the primary amine, the substituted indazole core, the methyl group, and the bromo substituent, researchers can confidently assign the major absorption bands. This comparative guide provides a solid foundation for the interpretation of experimental data, aiding in the structural verification and quality control of this important chemical entity in the drug discovery and development pipeline.
References
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Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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Illinois State University Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. Retrieved from [Link]
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University of Colorado Boulder Department of Chemistry. (n.d.). IR: alkyl halides. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
- Wade, L. G., Jr. (2003). Organic Chemistry (5th ed.).
-
WikiEducator. (n.d.). Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). Retrieved from [Link]
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University of Colorado Boulder Department of Chemistry. (n.d.). IR: amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
WebSpectra. (n.d.). Table of IR Absorptions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
PubMed. (2000, October 15). [Influence of solvents on IR spectrum of aromatic amines]. Retrieved from [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). IR: aromatics. Retrieved from [Link]
-
Asian Journal of Research in Chemistry. (2012, September 10). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). The observed and calculated vibrational frequencies of the title... | Download Table. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]
-
Molecules. (2012). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1: Selected IR stretching frequencies of CN groups in a variety of NHC. Retrieved from [Link]
-
ResearchGate. (n.d.). The IR spectrum for the compound (4a) in KBr disc. Retrieved from [Link]
-
PubMed. (2012). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Retrieved from [Link]
-
Spectroscopy Online. (2023, September 1). Halogenated Organic Compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Interpretation of IR spectrum of compound 1N2a. Retrieved from [Link]
-
YouTube. (2024, February 29). Week 7 : Lecture 32 : IR stretching frequencies for various functional groups. Retrieved from [Link]
-
Molecules. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved from [Link]
-
University of Colorado Boulder Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
CORE. (2015, September 19). On the correction of calculated vibrational frequencies for the effects of the counterions — α,ω-diamine dihydrochlorides. Retrieved from [Link]
-
NIST WebBook. (n.d.). Acetamide, N-(4-bromophenyl)-. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-1h-indazol-6-amine. Retrieved from [Link]
-
Virtual Planetary Laboratory. (n.d.). List of fundamental vibrations for all molecules in database. Retrieved from [Link]
-
ResearchGate. (n.d.). IR frequencies (cm -1) of some vibrations of pure 3-aminotriazole (AMT), and adsorbed on montmorillonite saturated with several cations. Retrieved from [Link]
-
MDPI. (2022, May 20). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenamine, 4-bromo-. Retrieved from [Link]
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Benchmarking biological activity of 4-Bromo-6-methyl-1H-indazol-3-amine derivatives
Benchmarking Biological Activity of 4-Bromo-6-methyl-1H-indazol-3-amine Derivatives: A Technical Guide for Kinase Inhibitor Discovery
The 1H-indazol-3-amine core has emerged as a highly privileged scaffold in modern medicinal chemistry, particularly for the design of ATP-competitive kinase inhibitors targeting oncology and immunology pathways[1]. Within this chemical space, 4-Bromo-6-methyl-1H-indazol-3-amine serves as a highly specialized, sterically tuned building block. This guide provides an objective benchmarking of its derivatives against alternative indazole scaffolds, detailing the mechanistic rationale, comparative biological activity, and self-validating experimental workflows for drug development professionals.
Mechanistic Rationale: The Anatomy of the Scaffold
The efficacy of 1H-indazol-3-amine derivatives stems from their ability to mimic the adenine ring of ATP, anchoring the molecule within the kinase hinge region[1]. The specific substitution pattern of 4-Bromo-6-methyl-1H-indazol-3-amine offers distinct structural advantages:
-
The Hinge-Binding Core (3-Aminoindazole): The indazole NH and the exocyclic 3-amino group act as a potent bidentate hydrogen bond donor/acceptor system, interacting directly with the backbone amides of the kinase hinge region (e.g., Glu and Met residues)[2].
-
C4-Bromo Functionalization: The bromine atom at the C4 position is a critical synthetic handle. Because the C4 vector points toward the hydrophobic pocket (often accessing the DFG-out conformation), palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at this site allows for deep pocket penetration, yielding multi-targeted Receptor Tyrosine Kinase (RTK) inhibitors like those targeting VEGFR and FGFR[2][3].
-
C6-Methyl Steric Tuning: The addition of a methyl group at the C6 position introduces a subtle hydrophobic contact that interacts with the ribose-binding pocket. This steric bump restricts rotational degrees of freedom and improves selectivity by exploiting minute differences in the ATP pocket volume across the kinome[4].
RTK signaling pathway and mechanism of ATP-competitive inhibition by 3-aminoindazole derivatives.
Comparative Analysis: Benchmarking Indazole Scaffolds
To objectively evaluate 4-Bromo-6-methyl-1H-indazol-3-amine, we must benchmark it against its primary alternatives: 5-bromo and 6-bromo indazole scaffolds. The position of the halogen dictates the trajectory of subsequent derivatization, fundamentally altering the target kinase profile[3][4].
Table 1: Comparative Biological Activity of Substituted 1H-Indazol-3-amine Scaffolds
| Scaffold Precursor | Primary Derivatization Site | Target Kinase Profile | Representative IC₅₀ (nM) | Key Structural Advantage |
| 4-Bromo-6-methyl-1H-indazol-3-amine | C4 (via Suzuki/Sonogashira) | VEGFR, FGFR, FLT3 | < 10 nM | Projects into DFG-out pocket; C6-methyl adds hydrophobic contact[2]. |
| 5-Bromo-1H-indazol-3-amine | C5 (via Suzuki) | Bcr-Abl, RIP2 | 10 - 50 nM | C5 substituents access the solvent-exposed region, improving solubility[3]. |
| 6-Bromo-1H-indazol-3-amine | C6 (via Buchwald/Suzuki) | Src, c-Kit | 15 - 100 nM | C6 substitution targets the ribose-binding pocket for spectrum selectivity[4]. |
Data synthesis based on established structure-activity relationship (SAR) trends in RTK inhibitor development.
Experimental Workflows
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems for synthesizing and benchmarking 4-Bromo-6-methyl-1H-indazol-3-amine derivatives.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Derivatization
This protocol generates a library of C4-aryl derivatives. Causality: The use of Pd(dppf)Cl₂ ensures efficient oxidative addition into the sterically hindered C4-bromo bond, while the biphasic solvent system maximizes boronic acid solubility.
-
Reagent Assembly: In a microwave-safe vial, combine 4-Bromo-6-methyl-1H-indazol-3-amine (1.0 eq), the desired aryl boronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
-
Solvent & Base: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v) followed by K₂CO₃ (2.5 eq). Validation Check: Degassing is critical; oxygen contamination will lead to homocoupling of the boronic acid.
-
Reaction: Seal the vial and irradiate in a microwave synthesizer at 110°C for 30 minutes.
-
Purification: Filter through Celite, concentrate, and purify via reverse-phase preparative HPLC to yield the C4-substituted derivative.
Protocol B: High-Throughput Kinase Inhibition Assay (ADP-Glo™)
To benchmark the biological activity, the universal luminescent ADP detection assay is utilized. Causality: Unlike radiometric assays, ADP-Glo directly quantifies the ADP produced during the kinase reaction, providing a highly stable, non-radioactive readout that is insensitive to chemical interference[5][6].
-
Kinase Reaction: In a 384-well plate, incubate 5 µL of the purified indazole derivative (serial dilutions from 10 µM to 0.1 nM) with the target kinase (e.g., VEGFR2) and its specific peptide substrate in 1X Kinase Buffer.
-
ATP Addition: Initiate the reaction by adding ATP (at the predetermined Kₘ for the specific kinase) and incubate for 60 minutes at room temperature. Internal Control: Include Staurosporine as a positive control and a DMSO-only vehicle as a negative control to validate assay dynamic range[7].
-
ADP Detection (Step 1): Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete all unconsumed ATP. Incubate for 40 minutes[8].
-
ADP Detection (Step 2): Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP, which drives a luciferase/luciferin reaction[6]. Incubate for 30 minutes.
-
Readout: Measure luminescence using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis (four-parameter logistic curve).
High-throughput synthesis and biological benchmarking workflow for indazole derivatives.
References
-
MDPI. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules. Available at:[Link]
-
ACS Publications. "Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor." Journal of Medicinal Chemistry. Available at:[Link]
-
National Institutes of Health (PMC). "An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]
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Elemental Analysis & Purity Standards: 4-Bromo-6-methyl-1H-indazol-3-amine
Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Leads Subject: CAS 885518-49-0 | C₈H₈BrN₃ | MW: 226.08 g/mol
Executive Summary
In the development of kinase inhibitors and heterocyclic drug scaffolds, 4-Bromo-6-methyl-1H-indazol-3-amine serves as a critical intermediate. Its dual functionality—an amino group at C3 and a bromine handle at C4—allows for orthogonal functionalization. However, this structural complexity introduces specific analytical challenges, particularly regarding regioisomerism and halogen-specific combustion interference.
This guide moves beyond basic "Certificate of Analysis" parameters to provide a rigorous comparison of elemental analysis (EA) methodologies. We evaluate the traditional Combustion Analysis (CHN) against the modern Quantitative NMR (qNMR) absolute method, establishing a self-validating protocol for verifying this compound's purity to pharmaceutical standards.
Theoretical Baseline & The "Isomer Trap"
Before selecting an analytical method, the theoretical composition must be established. Note that for 4-Bromo-6-methyl-1H-indazol-3-amine , elemental analysis is necessary but insufficient for total structure validation.
Table 1: Theoretical Elemental Composition (C₈H₈BrN₃)
| Element | Atomic Mass | Count | Total Mass Contribution | Theoretical % (w/w) |
| Carbon (C) | 12.011 | 8 | 96.09 | 42.50% |
| Hydrogen (H) | 1.008 | 8 | 8.06 | 3.57% |
| Nitrogen (N) | 14.007 | 3 | 42.02 | 18.59% |
| Bromine (Br) | 79.904 | 1 | 79.90 | 35.34% |
| Total | 226.07 | 100.00% |
⚠️ Expert Insight: The Isomer Trap Synthesis of brominated indazoles often yields regioisomers (e.g., 6-Bromo-4-methyl-1H-indazol-3-amine) alongside the target. These isomers possess identical elemental compositions . A "Pass" in CHN analysis only confirms the formula, not the atom connectivity. Therefore, EA must always be paired with 1D-NOESY or HMBC NMR to confirm the Br/Methyl positions.
Method Comparison: Combustion (CHN) vs. qNMR
We compare the two primary standards for purity determination. While CHN is the historical "Gold Standard" for publication, qNMR offers superior specificity for this molecule.
Method A: Combustion Analysis (CHN) - The Journal Standard
Principle: High-temperature combustion (900–1000°C) converts the sample into gases (CO₂, H₂O, N₂, NOₓ), which are quantified via thermal conductivity detection.
-
Acceptance Criteria: ±0.4% absolute difference from theoretical values (ACS Guidelines).
-
Critical Protocol for Brominated Compounds:
-
Halogen Interference: The high bromine content (35%) can corrode standard combustion tubes and interfere with detection. You must verify the analyzer uses a tungsten trioxide (WO₃) or silver wool trap to sequester halogens.
-
Hygroscopicity: Indazole amines are H-bond donors/acceptors and can trap atmospheric moisture.
-
Pre-treatment: Samples must be dried under high vacuum (<1 mbar) at 40°C for 4–6 hours over P₂O₅ prior to weighing.
-
Method B: Quantitative NMR (qNMR) - The Absolute Standard
Principle: Direct ratio measurement of the analyte against a Certified Reference Material (CRM) internal standard. This method is "absolute" and does not require a reference standard of the analyte itself.[1][2]
-
Acceptance Criteria: Purity ≥ 98.0% (w/w) with RSD < 1%.[3]
-
Advantages for CAS 885518-49-0:
-
Detects residual solvents (DMSO/DMF) which skew CHN results.
-
Can quantify the specific regioisomer if the internal standard signals are distinct.
-
Non-destructive.[2]
-
Summary Comparison Table
| Feature | Combustion Analysis (CHN) | Quantitative NMR (qNMR) |
| Primary Output | % Composition (C, H, N) | Absolute Purity % (w/w) |
| Sample Requirement | 2–5 mg (Destructive) | 10–20 mg (Recoverable) |
| Regioisomer Specificity | None (Blind to isomers) | High (Resolves structural nuances) |
| Interference | Halogens, Water, Inorganic Salts | Overlapping signals |
| Turnaround | 4–24 Hours (External Lab) | 30 Minutes (In-house) |
| Verdict | Required for Publication | Best for Internal QC & Potency |
Experimental Protocols
Protocol A: qNMR Workflow for 4-Bromo-6-methyl-1H-indazol-3-amine
This protocol is designed to avoid signal overlap between the analyte's aromatic protons and the internal standard.
Reagents:
-
Solvent: DMSO-d₆ (99.9% D) – Provides optimal solubility for the indazole core.
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TMB).
-
Rationale: TMB displays a sharp singlet at ~6.1 ppm, which typically falls in the "silent region" between the broad NH₂ signal (~5.5 ppm) and the aromatic indazole protons (7.0–8.0 ppm).
-
Step-by-Step Procedure:
-
Weighing: Accurately weigh ~10 mg of the analyte (
) and ~5 mg of TMB ( ) into the same vial using a microbalance (precision ±0.001 mg). -
Dissolution: Add 0.6 mL DMSO-d₆. Vortex until fully dissolved.
-
Acquisition:
-
Pulse angle: 90°.
-
Relaxation delay (D1): ≥ 60 seconds (Critical: T1 for aromatic protons can be long; insufficient D1 causes under-quantification).
-
Scans: 16 or 32.
-
-
Processing: Phase and baseline correct manually. Integrate the TMB singlet (set to 3H) and the Indazole C7-H doublet or Methyl singlet (3H).
Calculation Equation:
Protocol B: Handling "Failed" CHN Results
If CHN data falls outside the ±0.4% range, follow this logic:
-
High %C (+1-2%): Indicates trapped organic solvent (e.g., EtOAc, DCM). Solution: Extended vacuum drying.
-
Low %C / High %H: Indicates retained water (hydrate formation). Solution: Perform Karl Fischer (KF) titration. If water is confirmed, recalculate theoretical values for the hemi-hydrate or monohydrate form.
-
Low %C / Low %N: Indicates inorganic contamination (silica gel, salts). Solution: Perform Residue on Ignition (ROI) test.
Visualization: Analytical Decision Tree
The following diagram illustrates the logical flow for validating the purity of this specific scaffold, integrating both EA and qNMR.
Caption: Integrated Analytical Workflow for 4-Bromo-6-methyl-1H-indazol-3-amine validation.
References
-
American Chemical Society (ACS). (2022). Author Guidelines for Elemental Analysis. ACS Publications.[5] [Link]
-
Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. [Link]
-
PubChem. (n.d.). Compound Summary for CAS 885518-49-0. National Center for Biotechnology Information. [Link]
Sources
A Senior Scientist's Guide to the Analytical Differentiation of 4-Bromo and 5-Bromo Indazole Isomers
In the landscape of medicinal chemistry and drug development, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The precise substitution pattern on the indazole ring is critical, as even minor positional changes, such as in the case of 4-bromo and 5-bromo indazole isomers, can profoundly impact pharmacological activity, toxicity, and metabolic stability. Consequently, the unambiguous analytical differentiation of these constitutional isomers is not merely an academic exercise but a fundamental necessity for regulatory compliance and successful drug development.
This guide provides an in-depth comparison of analytical techniques for distinguishing between 4-bromo and 5-bromo indazole. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, chromatographic methods, and mass spectrometry, offering both theoretical insights and practical, field-proven protocols.
Chapter 1: The Gold Standard: Unambiguous Isomer Differentiation by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules, and it excels in differentiating isomers.[1][2] The distinction between 4-bromo and 5-bromo indazole is readily achievable through a detailed analysis of 1H and 13C NMR spectra.
The Underlying Principles: Chemical Shifts and Coupling Constants
The position of the bromine atom on the indazole ring creates a unique electronic environment for the neighboring protons and carbons. This results in distinct chemical shifts (δ) and spin-spin coupling patterns (J-coupling), which serve as fingerprints for each isomer.
-
For 4-bromoindazole: The bromine atom at the C4 position exerts a strong electron-withdrawing effect, significantly influencing the chemical shifts of the protons on the benzene portion of the ring.
-
For 5-bromoindazole: The bromine at C5 alters the electronic distribution differently, leading to a different set of chemical shifts and coupling constants for the aromatic protons.
Experimental Protocol: Acquiring High-Quality NMR Data
To obtain clear, interpretable data, the following protocol is recommended:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the bromoindazole sample.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d6 or CDCl3) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved to achieve a homogenous solution.
-
-
Spectrometer Setup:
-
Utilize an NMR spectrometer with a field strength of 400 MHz or higher for optimal signal dispersion.[3]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
-
Data Acquisition:
-
Acquire a standard 1D proton (¹H) NMR spectrum.
-
Acquire a 1D carbon-13 (¹³C) NMR spectrum.
-
For unambiguous assignment, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.[1]
-
Data Interpretation and Comparative Analysis
The key to differentiating the isomers lies in the aromatic region of the ¹H NMR spectrum (typically δ 7.0-8.5 ppm).
Table 1: Comparative ¹H and ¹³C NMR Data for 4-Bromo and 5-Bromo Indazole
| Isomer | Nucleus | Position | Predicted Chemical Shift (δ, ppm) * | Predicted Multiplicity |
| 4-Bromoindazole | ¹H | H3 | ~8.2 | s |
| H5 | ~7.3 | t | ||
| H6 | ~7.6 | d | ||
| H7 | ~7.4 | d | ||
| ¹³C | C3 | ~134 | ||
| C4 | ~115 (C-Br) | |||
| C5 | ~123 | |||
| C6 | ~128 | |||
| C7 | ~112 | |||
| C3a | ~122 | |||
| C7a | ~140 | |||
| 5-Bromoindazole | ¹H | H3 | ~8.1 | s |
| H4 | ~7.7 | d | ||
| H6 | ~7.5 | dd | ||
| H7 | ~7.6 | d | ||
| ¹³C | C3 | ~135 | ||
| C4 | ~124 | |||
| C5 | ~114 (C-Br) | |||
| C6 | ~125 | |||
| C7 | ~112 | |||
| C3a | ~123 | |||
| C7a | ~139 |
Note: Predicted chemical shifts are based on analogous structures and may vary slightly based on solvent and concentration.[4][5]
The most telling differences will be in the coupling patterns and chemical shifts of the aromatic protons. A 2D COSY spectrum will definitively show the coupling relationships between adjacent protons, allowing for an unambiguous assignment of the substitution pattern.
Caption: Workflow for NMR-based isomer differentiation.
Chapter 2: Chromatographic Separation: Resolving Isomeric Mixtures
Chromatographic techniques are indispensable for separating components of a mixture.[6] For 4-bromo and 5-bromo indazole, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be effective.[7]
The Principle of Separation
The two isomers possess slightly different polarities and volatilities due to the position of the bromine atom. These subtle differences can be exploited to achieve separation on a chromatographic column.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[8]
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp: Increase to 250 °C at 10 °C/min.
-
Final hold: Hold at 250 °C for 5 minutes.
-
-
Injection: 1 µL of a dilute solution (e.g., 100 µg/mL in a suitable solvent like ethyl acetate) in splitless mode.
-
MS Detector: Electron Ionization (EI) source, scanning from m/z 50 to 300.
Under these conditions, the two isomers are expected to have different retention times, allowing for their separation and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile for GC.
Experimental Protocol:
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for aromatic compounds.[6]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Start at 30% B, increase to 95% B over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Injection Volume: 10 µL.
Table 2: Expected Chromatographic Performance
| Technique | Parameter | 4-Bromoindazole | 5-Bromoindazole |
| GC-MS | Expected Retention Time | Isomer-specific tR1 | Isomer-specific tR2 |
| HPLC | Expected Retention Time | Isomer-specific tR1 | Isomer-specific tR2 |
Note: Absolute retention times (tR) will vary depending on the specific instrument and conditions. The key is the resolution between the two isomer peaks.
Caption: General workflow for chromatographic separation.
Chapter 3: Mass Spectrometry as a Confirmatory Tool
While mass spectrometry (MS) is a highly sensitive detection method, it is generally not suitable for the primary differentiation of constitutional isomers like 4-bromo and 5-bromo indazole when used alone.[9]
The Challenge of Isomeric Differentiation by MS
Under standard electron ionization (EI) conditions, the fragmentation patterns of constitutional isomers are often very similar, if not identical.[10] Both 4-bromo and 5-bromo indazole will likely undergo similar fragmentation pathways, such as the loss of a bromine atom or the cleavage of the indazole ring.
The Confirmatory Role of Mass Spectrometry
Despite its limitations in isomer differentiation, MS is invaluable for:
-
Confirming Molecular Weight: The mass spectrum will clearly show the molecular ion peak (M+), confirming the molecular formula C₇H₅BrN₂.
-
Identifying the Presence of Bromine: The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be evident in the molecular ion and any bromine-containing fragment peaks. This provides definitive evidence for the presence of a single bromine atom in the molecule.[5]
Table 3: Predicted Mass Spectrometry Data
| Isomer | Ion | Expected m/z | Key Feature |
| Both Isomers | [M]+ | 196/198 | 1:1 isotopic pattern for Br |
| [M-Br]+ | 117 | Loss of bromine | |
| [M-HCN]+ | 169/171 | Loss of neutral HCN |
Conclusion and Recommended Workflow
For the robust and unambiguous differentiation of 4-bromo and 5-bromo indazole isomers, a multi-faceted analytical approach is recommended, with NMR spectroscopy serving as the cornerstone.
-
Primary Identification and Structural Confirmation: Utilize ¹H and ¹³C NMR spectroscopy as the primary method for definitive structural assignment. The unique chemical shifts and coupling patterns provide an irrefutable fingerprint for each isomer.
-
Separation and Quantification: Employ a validated GC-MS or HPLC method to separate the isomers and determine their relative purity in a mixture. The choice between GC and HPLC will depend on the sample matrix and other analytes of interest.
-
Molecular Weight Confirmation: Use the mass spectral data obtained from GC-MS or a standalone MS analysis to confirm the molecular weight and the presence of the bromine atom.
By integrating these techniques, researchers, scientists, and drug development professionals can confidently and accurately characterize these critical indazole isomers, ensuring the integrity and quality of their research and development efforts.
References
-
Sharma, V., et al. (n.d.). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Bromo-1H-imidazole. Retrieved from [Link]
-
Teixeira, F. C., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 11(11), 867-889. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
Zhang, X., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 13(8), 5183-5187. Retrieved from [Link]
-
Creative Biostructure. (2025). How NMR Helps Identify Isomers in Organic Chemistry?. Retrieved from [Link]
-
ResearchGate. (2026). 6-Bromo-1H-Indazole Bearing 1,2,3-Triazole Analogues: Synthesis, Characterization and Antimicrobial Evaluation. Retrieved from [Link]
-
PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]
-
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
-
R Discovery. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Retrieved from [Link]
-
PubMed. (2006). Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives. Retrieved from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]
-
ResearchGate. (n.d.). 13C-NMR spectrum of compound (4i). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers.
-
PureSynth. (n.d.). 5-Bromo-1H-Indazole 97%. Retrieved from [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
-
ResearchGate. (2013). Which method of separation is more preferable, GC/MS or HPLC, for the identification of chemical components in plant samples?. Retrieved from [Link]
-
Al-Qaim, F. O., & Abdullah, M. P. (2020). Rapid analytical method for the determination of 220 pesticide with their isomers by GCMS-TIC. Heliyon, 6(11), e05448. Retrieved from [Link]
-
Chem Help ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy [Video]. YouTube. Retrieved from [Link]
-
Carbon. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2. Retrieved from [Link]
-
ResearchGate. (2026). New C‐3 Substituted 1H‐ and 2H‐Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X‐Ray Diffraction Studies. Retrieved from [Link]
-
Michigan State University. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
Kumar, S., et al. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData, 6(8), x210873. Retrieved from [Link]
-
Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 35(11), 9-18. Retrieved from [Link]
-
ResearchGate. (n.d.). X‐ray crystal structure of 5‐bromo‐4H‐pyrrolo[3,2,1‐ij]quinoline‐1,2‐dione 2 a. Retrieved from [Link]
-
UBB. (2023). HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. Retrieved from [Link]
-
Al-Majid, A. M., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(13), 5108. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal Procedures for 4-Bromo-6-methyl-1H-indazol-3-amine
Executive Summary
This guide defines the standard operating procedure (SOP) for the disposal of 4-Bromo-6-methyl-1H-indazol-3-amine (CAS: 2503201-91-8 for 2HCl salt; generic structure classification).[1] As a halogenated heterocyclic amine, this compound presents specific environmental and incineration challenges.[1] Improper disposal can lead to the formation of toxic byproducts (e.g., hydrogen bromide, nitrogen oxides) or regulatory non-compliance under RCRA (Resource Conservation and Recovery Act).[1]
Critical Directive: This substance must be classified and managed as Halogenated Organic Waste . Under no circumstances should it be disposed of down the drain or mixed with non-halogenated solvent streams, as this significantly increases disposal costs and environmental risk.[1]
Chemical Hazard & Waste Characterization
Before initiating disposal, the waste generator must characterize the material to ensure it enters the correct destruction stream.[1]
Physical & Chemical Properties
| Property | Description | Operational Implication |
| Functional Groups | Aryl bromide, Primary amine, Indazole ring | Requires high-temp incineration to destroy the halogen bond.[1] |
| Acidity/Basicity | Weak base (Amine) | Incompatible with strong acids and oxidizers. Risk of exothermic reaction.[2] |
| Physical State | Solid (Powder) | Dust hazard.[3] High surface area increases reactivity. |
| Halogen Content | Bromine (Br) | Must be segregated from non-halogenated waste to prevent equipment corrosion and dioxin formation during incineration. |
GHS Hazard Classification
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed)[4]
-
Aquatic Toxicity: Presumed toxic to aquatic life (standard for halogenated aromatics).
Waste Segregation & Compatibility Logic
Scientific integrity in waste management relies on strict segregation to prevent uncontrolled reactions in storage drums.
Compatibility Matrix
-
DO NOT MIX WITH:
-
Strong Oxidizers (e.g., Nitric acid, Peroxides): Risk of fire/explosion.[1]
-
Nitrosating Agents (e.g., Sodium Nitrite): Can form carcinogenic nitrosamines or unstable diazonium species.[1]
-
Non-Halogenated Solvents: Mixing halogenated waste (expensive to burn) with non-halogenated waste (cheaper fuel blending) forces the entire volume to be treated as the more expensive halogenated stream.
-
Visualizing the Segregation Workflow
The following diagram illustrates the decision logic for segregating this specific compound from other laboratory waste streams.
Figure 1: Decision logic for segregating 4-Bromo-6-methyl-1H-indazol-3-amine waste.[1] Note that even if dissolved in non-halogenated solvents, the presence of the brominated solute mandates the "Halogenated" waste stream.[1][6]
Step-by-Step Disposal Protocols
Protocol A: Disposal of Solid Reagent (Excess/Expired)
Objective: Safely containerize pure solid compound for incineration.
-
PPE Requirement: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.[1] Use a fume hood to avoid inhalation of dust.[3]
-
Primary Containment:
-
Transfer the solid into a clear, sealable polyethylene bag or a screw-top glass jar.
-
Why? This prevents dust dispersion when the waste drum is opened later.
-
-
Labeling:
-
Affix a hazardous waste tag immediately.
-
Chemical Name: Write out the full name. Do not use abbreviations or structural formulas.
-
Constituents: "4-Bromo-6-methyl-1H-indazol-3-amine (100%)".[1]
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Secondary Containment: Place the sealed bag/jar into the laboratory's designated Solid Hazardous Waste Drum .
-
Log Entry: Record the addition in the satellite accumulation area log sheet.
Protocol B: Disposal of Liquid Waste (Reaction Mixtures/HPLC)
Objective: Prevent contamination of non-halogenated streams.
-
Solvent Assessment: Identify the primary solvent (e.g., DMSO, Methanol, Dichloromethane).[1]
-
Stream Selection:
-
Regardless of the solvent, the presence of the Bromine atom in the solute classifies the entire mixture as Halogenated Waste .[1]
-
-
Transfer:
-
Pour into the carboy designated for Halogenated Organic Solvents .
-
Use a funnel to prevent spills.
-
Critical: Leave at least 10% headspace in the container to allow for thermal expansion.
-
-
Rinsing: Rinse the original flask with a small amount of acetone or DCM and add the rinse to the same halogenated waste container. Do not wash the first rinse down the sink.
Protocol C: Contaminated Debris (Gloves, Weigh Boats)[1]
-
Segregation: Do not throw contaminated nitrile gloves or weigh boats into the regular trash.
-
Collection: Place items in a dedicated "Chemically Contaminated Debris" bucket (usually lined with a clear heavy-duty bag).
-
Sharps: If needles or glass pipettes are contaminated with the compound, they must go into a Hard-Walled Sharps Container , not the soft debris bag.[1]
Emergency Response Procedures (Spills)
In the event of a spill during disposal transfer, follow the S.W.I.M. protocol:
-
S top the spill: Upright the container if safe to do so.
-
W arn others: Evacuate the immediate area.
-
I solate the area: Close fume hood sashes; mark the zone.
-
M inimize exposure: Don appropriate PPE before cleaning.[7]
Cleanup Workflow:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical cleanup.
-
Liquid Spill: Absorb with vermiculite or spill pads. Place used absorbents into the Solid Hazardous Waste drum.
Regulatory Compliance & References
Compliance Statement: This protocol aligns with US EPA RCRA regulations regarding the disposal of halogenated organic compounds. While this specific compound is not typically P-listed (acutely toxic) by name, it is regulated under 40 CFR § 261.24 (Toxicity Characteristic) and must be incinerated at an EPA-permitted facility capable of scrubbing halogenated acid gases (HBr).[1]
References:
-
US Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
Fisher Scientific. Safety Data Sheet: 4-Bromo-1H-indazole derivatives. (General hazard class reference for bromo-indazoles).
-
PubChem. Compound Summary: 6-Bromo-1-methyl-1H-indazol-3-amine (Analogous Structure). National Library of Medicine.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.
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Personal protective equipment for handling 4-Bromo-6-methyl-1H-indazol-3-amine
Executive Summary & Substance Profile
Objective: This guide provides an autonomous, field-validated safety and operational framework for handling 4-Bromo-6-methyl-1H-indazol-3-amine . Unlike generic safety sheets, this protocol addresses the specific physicochemical risks associated with halogenated amino-indazoles used in kinase inhibitor research.
Substance Identification:
-
Chemical Name: 4-Bromo-6-methyl-1H-indazol-3-amine[1]
-
CAS Number (Primary Variant): 2503201-91-8 (Dihydrochloride salt often encountered); Free base CAS varies by vendor.
-
Molecular Formula: C₈H₈BrN₃
-
Physical State: Off-white to pale yellow solid (susceptible to oxidative darkening).
Operational Stance: Treat this compound as a High-Potency Pharmacological Intermediate (HPPI) . While standard SDS classifications list it as an Irritant/Harmful, its structural similarity to biologically active kinase inhibitors mandates the use of the Precautionary Principle . We assume potential for specific target organ toxicity until proven otherwise.
Risk Assessment & Hazard Identification
The following hazard profile is synthesized from "Read-Across" toxicology of structurally similar halogenated indazoles (e.g., 3-aminoindazole, 4-bromoindazole).
| Hazard Class | GHS Code | Description | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2] | High risk during weighing/solubilization. |
| Skin Irritation | H315 | Causes skin irritation.[2][3][4][5][6] | Amine functionality can cause chemical burns if moisture is present. |
| Eye Irritation | H319 | Causes serious eye irritation.[2][4][5][7] | Dust is highly irritating to mucous membranes. |
| STOT - SE | H335 | May cause respiratory irritation.[4][5][6] | Critical: Inhalation of fine dust must be prevented. |
| Reactivity | N/A | Air/Light Sensitive. | Primary amine at C3 is prone to oxidation; store under Argon/Nitrogen. |
Expert Insight: The C3-amine on the indazole ring is nucleophilic. In drug development, this moiety is often the "warhead" or binding motif. Consequently, skin absorption could lead to systemic biological activity beyond simple irritation.
Personal Protective Equipment (PPE) Matrix
This matrix defines the minimum requirements for handling.
A. Respiratory Protection[3][5][6][8][9][10]
-
Primary Control: Handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary (If hood is compromised or during maintenance):
-
Minimum: N95 particulate respirator (NIOSH certified).
-
Preferred: P100 (HEPA) half-face respirator with organic vapor cartridges (if solvents are present).
-
Why: The solid is likely a fine powder; static charge can disperse particles invisibly.
-
B. Hand Protection[4][5][8][9]
-
Material: Nitrile Rubber (Accelerator-free preferred to reduce contact dermatitis risk).
-
Configuration: Double Gloving is mandatory.
-
Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue).
-
Outer Glove: 5-8 mil Nitrile (Extended cuff, contrasting color).
-
-
Why: Halogenated aromatics (bromo-group) can permeate standard nitrile over time. Double gloving provides a visual breach indicator and increases breakthrough time.
C. Eye & Body Protection[4][5][9][11]
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Standard safety glasses are insufficient for fine powders that can drift around lenses.
-
Body: Tyvek® Lab Coat (or similar non-woven, disposable material) with elastic cuffs.
-
Why: Cotton lab coats trap dust in the weave, creating a secondary exposure source in the breakroom or office.
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Weighing
-
Static Control: Place an ionizing fan or anti-static gun near the balance. Amino-indazoles are often fluffy and static-prone.
-
Workspace: Line the fume hood surface with a plastic-backed absorbent mat (pig mat).
-
Taring: Tare the vial with the cap on to prevent fluctuation from airflow.
Phase 2: Transfer & Solubilization
-
Solvent Selection: This compound has poor water solubility.
-
Recommended Solvents: DMSO, DMF, or Methanol.
-
Avoid: Water (unless as a salt), non-polar alkanes (Hexane).
-
-
Addition: Add solvent slowly to the solid. The amine hydration can be slightly exothermic.
-
Containment: Once in solution, the inhalation risk drops, but the permeation risk (skin absorption) increases. Change outer gloves immediately if a splash occurs.
Phase 3: Storage
-
Condition: Store at 2–8°C (Refrigerated).
-
Atmosphere: Store under inert gas (Argon/Nitrogen). The amine group will oxidize to a brown tar if left in ambient air for weeks.
-
Container: Amber glass vials with Teflon-lined caps.
Emergency & Disposal Procedures
Spill Management (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
PPE: Don P100 respirator and double gloves.
-
Method: Do NOT sweep (creates dust).[5]
Waste Disposal[4][5][8]
-
Classification: Hazardous Chemical Waste.
-
Stream: Halogenated Organic Waste .
-
Labeling: Must explicitly state "Contains 4-Bromo-6-methyl-1H-indazol-3-amine – Toxic/Irritant."
-
Do not mix with strong acids (exothermic salt formation) or strong oxidizers in the waste stream.
Visual Workflow (DOT Diagram)
The following diagram illustrates the "Cradle-to-Grave" safety workflow for this specific compound.
Caption: Operational workflow ensuring redundant safety barriers from receipt to disposal.
References
-
PubChem. (n.d.).[2] Compound Summary: 6-Bromo-1-methyl-1H-indazol-3-amine (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.[3] United States Department of Labor. Retrieved from [Link]
-
American Chemical Society (ACS). (2015). Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved from [Link]
Sources
- 1. 2503201-91-8|4-Bromo-6-methyl-1H-indazol-3-amine dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 6-Bromo-1-methyl-1H-indazol-3-amine | C8H8BrN3 | CID 46835549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 5-Aminoindazole SDS - Download & Subscribe for Updates [sdsmanager.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.de [fishersci.de]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
